2,5-Dichloro-3,4-dinitrothiophene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 515973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,5-dichloro-3,4-dinitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSLHGBQKYYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325701 | |
| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51584-21-5 | |
| Record name | 51584-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,5-dichloro-3,4-dinitrothiophene
This guide provides an in-depth exploration of the synthesis, purification, and characterization of 2,5-dichloro-3,4-dinitrothiophene, a key building block in the development of novel conjugated polymers and a compound of interest for researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene derivatives are a cornerstone of modern organic chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and functional materials. The introduction of specific substituents onto the thiophene ring allows for the fine-tuning of its electronic and steric properties. This compound is a particularly valuable intermediate due to the presence of two electron-withdrawing nitro groups and two reactive chloro-substituents. This unique substitution pattern opens avenues for diverse chemical transformations, making it a versatile precursor for more complex molecular architectures. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the thiophene ring towards certain cross-coupling or nucleophilic substitution reactions[1].
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is achieved through the nitration of 2,5-dichlorothiophene. This electrophilic aromatic substitution reaction requires potent nitrating agents to overcome the deactivating effect of the two chlorine atoms on the thiophene ring. Recent advancements in nitration protocols have enabled the efficient dinitration of 2,5-dihalothiophenes, achieving yields in the range of 80-95%[2].
Experimental Protocol: Nitration of 2,5-Dichlorothiophene
Materials:
-
2,5-Dichlorothiophene (purity: 98.00%–99.5%)[1]
-
Concentrated Nitric Acid (fuming)
-
Concentrated Sulfuric Acid
-
Fuming Sulfuric Acid (Oleum)
-
Crushed Ice
-
Methanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filtration apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture. The exact composition can be varied, but a common approach involves a mixture of concentrated nitric acid, concentrated sulfuric acid, and fuming sulfuric acid[2]. The use of fuming sulfuric acid is crucial for achieving dinitration.
-
Cooling: Cool the nitrating mixture in an ice bath to a temperature below 30°C. This is a critical step to control the exothermic nature of the nitration reaction and prevent unwanted side reactions.
-
Addition of 2,5-Dichlorothiophene: Slowly add 2,5-dichlorothiophene to the cooled nitrating mixture dropwise via the dropping funnel while maintaining vigorous stirring. The rate of addition should be carefully controlled to keep the reaction temperature below 30°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for several hours (typically 5 hours) in the ice bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring. This will precipitate the crude product.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Thoroughly wash the filtered solid with cold water to remove any residual acid.
-
Recrystallization: Purify the crude product by recrystallization from methanol. This step is essential to obtain a product of high purity.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum.
Safety Precautions:
-
This reaction involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.
-
Handle this compound with care. Avoid inhalation, ingestion, and contact with skin and eyes[3]. In case of contact, rinse the affected area with copious amounts of water[3].
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key analytical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄Cl₂N₂O₄S | [4][5][6] |
| Molecular Weight | 243.02 g/mol | [4][5][6] |
| Appearance | Solid | [3] |
| Melting Point | 85-89 °C | [3] |
| CAS Number | 51584-21-5 | [4][5][6] |
| Crystallography | Tetragonal, Space Group: I-42d | [2] |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the nitro groups (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-Cl bonds. The NIST Chemistry WebBook provides access to the experimental IR spectrum for this compound[6].
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. The NIST Chemistry WebBook also provides the electron ionization mass spectrum[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons on the thiophene ring, ¹H NMR spectroscopy will not be informative for the core structure. However, ¹³C NMR spectroscopy can be used to confirm the presence of the four carbon atoms of the thiophene ring, with their chemical shifts influenced by the electron-withdrawing chloro and nitro substituents.
Potential Applications in Drug Development and Materials Science
While direct applications of this compound in drug development are still emerging, its structural motifs suggest significant potential. The dinitrothiophene core is a key component in various biologically active molecules. For instance, the related 2,5-dibromo-3,4-dinitrothiophene is a precursor to an antibacterial crosslinking agent[7]. This suggests that this compound could serve as a valuable starting material for the synthesis of novel antimicrobial agents.
Furthermore, the primary application of this compound has been in the synthesis of new conjugated polymers[8]. These polymers exhibit interesting electronic properties, with maximum wavelength absorptions in the visible region[8]. Such materials are of great interest in the development of organic electronics, including sensors and organic photovoltaics. The ability to functionalize the polymer backbone through reactions at the chloro- or nitro- groups could lead to the development of "smart" materials with applications in drug delivery and diagnostics. The use of cyclodextrin-based nano-delivery systems, for example, is a growing area of research for enhancing drug bioavailability and targeted delivery[9], and polymers derived from this compound could potentially be integrated into such systems.
Conclusion
This compound is a versatile and valuable chemical intermediate. The synthetic protocol outlined in this guide provides a reliable method for its preparation in high yield. Its well-defined chemical and physical properties, confirmed through a suite of analytical techniques, make it an ideal building block for further chemical exploration. The potential for this compound to contribute to the development of new pharmaceuticals and advanced materials is significant, and it is our hope that this guide will facilitate further research and innovation in these exciting fields.
References
- 1. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. 51584-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 9. mdpi.com [mdpi.com]
A Spectroscopic and Structural Elucidation of 2,5-dichloro-3,4-dinitrothiophene: A Technical Guide
Introduction
2,5-dichloro-3,4-dinitrothiophene is a highly functionalized heterocyclic compound of significant interest in materials science and synthetic organic chemistry. Its electron-deficient aromatic ring, a consequence of the electron-withdrawing chloro and nitro substituents, makes it a valuable building block for the synthesis of novel conjugated polymers and other functional materials.[1] The precise characterization of this molecule is paramount for its application in these advanced fields. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its structural features, underpinned by robust experimental data and theoretical principles.
The molecular structure of this compound, with the IUPAC name Thiophene, 2,5-dichloro-3,4-dinitro-, is presented below.[2][3] Its chemical formula is C4Cl2N2O4S, and it has a molecular weight of approximately 243.02 g/mol .[3][4]
Molecular Structure Visualization
To provide a clear visual representation of the molecule at the core of this guide, the following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹³C NMR is particularly informative due to the absence of protons attached to the thiophene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show two distinct signals for the thiophene ring carbons, reflecting the molecule's symmetry. The carbons bearing the chloro substituents (C2 and C5) will be chemically equivalent, as will the carbons bearing the nitro groups (C3 and C4).
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2, C5 (C-Cl) | ~120-130 | The electronegative chlorine atoms deshield these carbons, shifting them downfield. |
| C3, C4 (C-NO₂) | ~140-150 | The strongly electron-withdrawing nitro groups cause significant deshielding, resulting in a further downfield shift compared to the C-Cl carbons. |
SpectraBase provides ¹³C NMR data for this compound, which was acquired using a Bruker AM-270 instrument with TMS as the standard and CDCl₃ as the solvent.[5] While the full spectrum requires an account to view, the availability of this data confirms experimental validation of the structure.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Spectrometer: Bruker AM-270 or equivalent.
-
Nucleus: ¹³C
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS)
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration).
-
Relaxation Delay (d1): A delay of 2-5 seconds to allow for full relaxation of the carbon nuclei.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is dominated by the characteristic absorption bands of the nitro groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| NO₂ | 1550-1500 and 1360-1300 | Asymmetric and symmetric stretching vibrations, respectively. These are typically strong absorptions. |
| C-Cl | 800-600 | Stretching vibration. |
| Thiophene Ring | Various bands in the fingerprint region | Skeletal vibrations of the aromatic ring. |
The NIST WebBook indicates the availability of an IR spectrum for this compound, which can be used to confirm these characteristic absorption bands.[2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
-
Acquisition Parameters:
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
-
Data Collection: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features. For this compound, electron ionization (EI) is a common technique.
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (~242 g/mol , considering the most abundant isotopes of chlorine). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Expected Fragmentation Pathways
Under electron ionization, the molecular ion of this compound is expected to undergo fragmentation. A logical fragmentation workflow is depicted below.
Caption: A simplified proposed fragmentation pathway for this compound under electron ionization.
SpectraBase and the NIST WebBook both provide access to the mass spectrum of this compound, likely obtained by gas chromatography-mass spectrometry (GC-MS).[2][4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient to ensure good separation and peak shape (e.g., start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range that covers the expected molecular ion and fragment masses (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion and its isotopic pattern, as well as the major fragment ions.
-
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and self-validating system for its structural elucidation and purity assessment. The data obtained from these techniques are in full agreement with the proposed molecular structure. The ¹³C NMR spectrum confirms the symmetric nature of the thiophene ring, while IR spectroscopy clearly identifies the presence of the key nitro functional groups. Mass spectrometry validates the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This guide serves as a foundational resource for scientists working with this versatile compound, enabling its confident application in the development of new materials and chemical entities. The synthesis and characterization of this and related compounds have been reported in the scientific literature, providing a solid basis for further research.[6]
References
- 1. Conjugated polymer synthesis from this compound [cuir2.car.chula.ac.th]
- 2. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]
- 3. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of 2,5-dichloro-3,4-dinitrothiophene
An In-Depth Technical Guide to 2,5-Dichloro-3,4-dinitrothiophene for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a highly reactive and versatile heterocyclic compound. Intended for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, reactivity, and application, grounded in mechanistic principles and practical laboratory considerations.
Core Molecular Profile and Significance
This compound is a symmetrically substituted thiophene ring bearing two powerful electron-withdrawing nitro groups and two labile chloro-substituents. This specific arrangement of functional groups renders the molecule an exceptionally electron-deficient aromatic system. Its primary significance in advanced chemical synthesis lies in its pronounced susceptibility to Nucleophilic Aromatic Substitution (SNAr) reactions, making it a valuable building block for complex, highly functionalized thiophene derivatives. These derivatives are foundational for developing novel conjugated polymers and serve as key intermediates in the synthesis of pharmacologically active molecules.[1][2][3]
Caption: Structure of this compound.
Physicochemical and Crystallographic Properties
The compound's physical state and structural parameters are critical for its handling, reaction setup, and analytical characterization. The electron-withdrawing nature of the substituents significantly influences its melting point and crystal packing.
| Property | Value | Source(s) |
| CAS Number | 51584-21-5 | [4][5][6] |
| Molecular Formula | C₄Cl₂N₂O₄S | [4][6][7] |
| Molecular Weight | 243.02 g/mol | [4][5][6] |
| Appearance | Yellow crystals | [8] |
| Melting Point | 85-89 °C | [9] |
| Crystal System | Tetragonal | [8][10] |
| Space Group | I-42d | [8][10] |
| Lattice Parameters | a=9.9398(14)Å, c=16.866(3)Å | [8] |
Synthesis Protocol and Characterization
The synthesis of this compound is achieved through the vigorous nitration of 2,5-dichlorothiophene. The thiophene ring is inherently electron-rich, but the presence of two deactivating chloro-substituents requires potent nitrating conditions to overcome the deactivation and achieve dinitration.
Expertise & Causality: The choice of a mixed acid system (fuming H₂SO₄ and concentrated HNO₃) is critical. Fuming sulfuric acid acts as both a solvent and a protonating agent, which generates the highly electrophilic nitronium ion (NO₂⁺) from nitric acid in high concentration. This potent electrophile is necessary to attack the electron-deficient thiophene ring at the 3 and 4 positions.
Experimental Protocol: Synthesis via Nitration
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2,5-dichlorothiophene to fuming sulfuric acid (20% SO₃) at 0-5 °C in an ice-salt bath.
-
Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid (70%) and concentrated sulfuric acid (98%). Add this nitrating mixture dropwise to the thiophene solution, ensuring the internal temperature does not exceed 10 °C. The slow addition and temperature control are paramount to prevent runaway reactions and minimize side-product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-15 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the solid product.
-
Purification: Collect the crude yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids. The crude product is then recrystallized from a suitable solvent, such as methanol or ethanol, to yield pure yellow crystals of this compound.[8]
References
- 1. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 2. "Conjugated polymer synthesis from this compound" by Preeyanuch Treewittayakul [digital.car.chula.ac.th]
- 3. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. scbt.com [scbt.com]
- 5. 51584-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
A Comprehensive Technical Guide to the Nitration of 2,5-Dihalothiophenes for Advanced Synthesis
This guide provides an in-depth exploration of the nitration protocols for 2,5-dihalothiophenes, a critical transformation in the synthesis of advanced materials and pharmaceutical intermediates. We will delve into the mechanistic underpinnings, compare various synthetic strategies, and provide actionable, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic tool.
Introduction: The Significance of Nitrated 2,5-Dihalothiophenes
2,5-Dihalothiophenes serve as versatile building blocks in organic synthesis. The introduction of nitro groups onto the thiophene core at the 3- and 4-positions dramatically alters the electronic properties of the molecule, making these products valuable precursors for a range of applications. Nitrated thiophenes are key intermediates in the synthesis of dyes, pharmaceuticals, and organic electronic materials.[1][2] Specifically, the nitro group can be readily reduced to an amino group, opening up a vast chemical space for further functionalization.
This guide will navigate the nuances of electrophilic nitration on a deactivated heterocyclic system, providing a robust framework for achieving high yields and purity.
Mechanistic Insights: The Electrophilic Aromatic Substitution of 2,5-Dihalothiophenes
The nitration of 2,5-dihalothiophenes proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3][4] Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions and predicting outcomes.
The key steps are:
-
Generation of the Electrophile: A potent electrophile, typically the nitronium ion (NO₂⁺), is generated in situ from a nitric acid source.[4]
-
Nucleophilic Attack: The π-system of the thiophene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[4][5]
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the thiophene ring.[4]
The halogens at the 2- and 5-positions are deactivating groups due to their inductive electron-withdrawing effect, making the thiophene ring less nucleophilic than unsubstituted thiophene. However, they direct the incoming electrophile to the 3- and 4-positions. The electron density in the thiophene ring is highest at the alpha-positions (2 and 5), but since these are blocked, substitution occurs at the beta-positions (3 and 4).[6]
Caption: Generalized mechanism for the electrophilic nitration of 2,5-dihalothiophenes.
Nitration Protocols: A Comparative Analysis
The choice of nitrating agent and reaction conditions is critical for the successful synthesis of nitro-2,5-dihalothiophenes. Due to the high reactivity of the thiophene ring, even with deactivating halogen substituents, harsh nitrating conditions can lead to degradation and side products.[7]
Classic Approach: Nitric Acid in Acetic Anhydride
This is a widely used and reliable method for the nitration of thiophenes.[7][8] Acetic anhydride serves to generate acetyl nitrate in situ and, importantly, scavenges any nitrous acid present, which can otherwise lead to explosive autocatalytic nitrosation reactions.[7][8]
Step-by-Step Protocol:
-
Cool a solution of acetic anhydride to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
To this pre-formed acetyl nitrate solution, add the 2,5-dihalothiophene substrate, either neat or as a solution in a suitable solvent like glacial acetic acid, at a rate that keeps the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-3 hours).
-
Quench the reaction by carefully pouring it onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane).[9][10][11]
Potent Nitration: Nitric Acid in Trifluoroacetic Anhydride
For less reactive substrates or when a more powerful nitrating agent is required, a mixture of nitric acid and trifluoroacetic anhydride is highly effective.[7][12] This system generates trifluoroacetyl nitrate and potentially dinitrogen pentoxide, which are very strong electrophiles.[13][14]
Step-by-Step Protocol:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool trifluoroacetic anhydride to -10 °C.
-
Add concentrated nitric acid dropwise, ensuring the temperature does not exceed 0 °C.
-
Add the 2,5-dihalothiophene to the cold nitrating mixture.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography or recrystallization.
Harsher Conditions for Dinitration: Mixed Acid Nitration
While typically avoided for simple thiophenes, a mixture of concentrated nitric acid and sulfuric acid can be employed for the dinitration of 2,5-dihalothiophenes to yield 2,5-dihalo-3,4-dinitrothiophenes.[15] The deactivating effect of the halogens and the first introduced nitro group slows the reaction rate sufficiently to allow for these more forceful conditions without excessive degradation.
Step-by-Step Protocol:
-
Add the 2,5-dihalothiophene to a mixture of concentrated sulfuric acid and fuming sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Filter the resulting precipitate, wash extensively with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 2,5-dihalo-3,4-dinitrothiophene.[15]
| Protocol | Nitrating Agent | Typical Substrates | Key Advantages | Key Disadvantages | Yields |
| Classic | HNO₃ / Acetic Anhydride | 2,5-Dihalothiophenes | Well-established, controls nitrosation | Can be exothermic, requires careful temperature control | Good to excellent |
| Potent | HNO₃ / Trifluoroacetic Anhydride | Deactivated 2,5-dihalothiophenes | Highly reactive, faster reaction times | More expensive reagents, can be too reactive for some substrates | Good to excellent |
| Mixed Acid | HNO₃ / H₂SO₄ | 2,5-Dihalothiophenes (for dinitration) | Powerful enough for double nitration | Harsh conditions, risk of degradation and side reactions | High (for dinitration)[15] |
Safety: A Non-Negotiable Priority
Nitration reactions are inherently hazardous and must be treated with the utmost respect. All manipulations should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.
Core Safety Imperatives:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[16][17][18]
-
Ventilation: Use a fume hood with adequate airflow to prevent the inhalation of toxic nitrogen oxide fumes.[16]
-
Temperature Control: Nitration reactions are highly exothermic. Use an ice bath to control the temperature and prevent thermal runaway.[19]
-
Slow Addition: Always add reagents slowly and monitor the temperature closely.
-
Quenching: Quench the reaction by adding it to ice, never the other way around.
-
Waste Disposal: Neutralize acidic waste streams before disposal, and never mix nitric acid waste with organic solvents.[20]
Caption: A workflow emphasizing the critical safety steps in nitration protocols.
Conclusion
The nitration of 2,5-dihalothiophenes is a powerful synthetic transformation that opens the door to a wide array of functionalized heterocyclic compounds. Success in this endeavor hinges on a thorough understanding of the underlying reaction mechanism, careful selection of the appropriate nitration protocol, and an unwavering commitment to safety. By leveraging the insights and protocols detailed in this guide, researchers can confidently and efficiently synthesize these valuable chemical intermediates for their advanced research and development programs.
References
- 1. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 11. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. US3417127A - Nitration of hydrocarbons with hno3-(cf3co)2o mixture - Google Patents [patents.google.com]
- 14. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. ehs.com [ehs.com]
- 19. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 20. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
An In-depth Technical Guide to the Solubility of 2,5-dichloro-3,4-dinitrothiophene in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-dichloro-3,4-dinitrothiophene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on molecular structure, and detailed experimental protocols for empirical determination.
Introduction: The Significance of Solubility in Application
This compound is a highly functionalized heterocyclic compound with potential applications in materials science and as a synthetic intermediate. Its utility in these domains is fundamentally linked to its solubility in various organic solvents. Solubility dictates the feasibility of its use in solution-phase reactions, purification processes such as recrystallization, and the formulation of materials. An understanding of its solubility profile is, therefore, a critical first step in its application.
This guide will first explore the theoretical underpinnings of this compound's solubility by analyzing its molecular structure and intermolecular forces. Subsequently, it will provide a predictive assessment of its solubility in a range of common organic solvents. Finally, this document will present detailed, field-proven experimental protocols for the qualitative and quantitative determination of its solubility, ensuring that researchers can validate these predictions and ascertain the compound's behavior in their specific applications.
Theoretical Framework and Predictive Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.
Molecular Structure and Physicochemical Properties
-
Melting Point: 85-89 °C[2]
-
Structure: The molecule consists of a thiophene ring substituted with two chlorine atoms and two nitro groups.
The presence of highly electronegative chlorine and nitro groups suggests that the molecule possesses significant polarity. The nitro groups, in particular, are strong electron-withdrawing groups, which can lead to a considerable dipole moment. The thiophene ring itself is aromatic and relatively nonpolar.
Intermolecular Forces
The primary intermolecular forces at play for this compound are:
-
Dipole-Dipole Interactions: Due to the polar C-Cl and C-NO₂ bonds, the molecule is expected to have a net dipole moment, leading to dipole-dipole attractions between molecules.[4][5]
-
London Dispersion Forces: These forces are present in all molecules and will contribute to the overall intermolecular attractions.[4][5][6][7]
-
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-donating atoms in solvent molecules.[8]
The molecule lacks hydrogen bond donors, which will limit its solubility in protic solvents like water and alcohols.
Predicted Solubility in Common Organic Solvents
Based on the analysis of its structure and intermolecular forces, a predictive solubility profile can be hypothesized. A table of common organic solvents, ordered by increasing polarity, is provided below to aid in this prediction.[9][10][11][12][13]
Table 1: Properties of Common Organic Solvents and Predicted Solubility of this compound
| Solvent | Polarity Index | Dielectric Constant | Hydrogen Bonding | Predicted Solubility | Rationale |
| n-Hexane | 0.1 | 1.88 | None | Low | Nonpolar solvent, poor match for the polar solute. |
| Toluene | 2.4 | 2.38 | None | Low to Moderate | Aromatic nature may offer some interaction with the thiophene ring. |
| Dichloromethane | 3.1 | 9.08 | None | Moderate to High | Polar aprotic solvent, good dipole-dipole interactions expected. |
| Acetone | 5.1 | 20.7 | Acceptor | High | Highly polar aprotic solvent, strong dipole-dipole interactions. |
| Ethyl Acetate | 4.4 | 6.02 | Acceptor | Moderate | Moderately polar aprotic solvent. |
| Ethanol | 4.3 | 24.5 | Donor & Acceptor | Moderate | Polar protic solvent, but lack of H-bond donation from solute may limit solubility. |
| Methanol | 5.1 | 32.7 | Donor & Acceptor | Moderate | Recrystallization from methanol has been reported, indicating solubility.[14] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | High | Highly polar aprotic solvent, excellent for dissolving polar compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | High | Highly polar aprotic solvent, similar to DMSO. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Protocol:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble."
Caption: Workflow for qualitative solubility testing.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[15][16][17][18][19]
Protocol:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Add a known volume of the solvent to each vial.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any solid particles.
-
Dilute the filtered solution with a suitable solvent for analysis.
-
Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the solubility in units such as g/100 mL or mol/L.
Caption: Shake-flask method for quantitative solubility.
Gravimetric Analysis for Solubility Determination
For a simpler, albeit potentially less precise, quantitative measurement, gravimetric analysis can be employed.[20][21][22][23][24]
Protocol:
-
Prepare a saturated solution as described in the shake-flask method (steps 1-5).
-
Weigh a clean, dry evaporating dish.
-
Carefully transfer a known volume of the filtered supernatant to the evaporating dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Once the solvent is removed, dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Weigh the evaporating dish with the dried residue.
-
Calculate the mass of the dissolved solid and determine the solubility.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 2: Example of Quantitative Solubility Data for this compound at 25 °C
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| n-Hexane | ||
| Toluene | ||
| Dichloromethane | ||
| Acetone | ||
| Ethyl Acetate | ||
| Ethanol | ||
| Methanol | ||
| Dimethyl Sulfoxide | ||
| N,N-Dimethylformamide |
Conclusion
This guide has provided a thorough framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental protocols, researchers can confidently assess its solubility in a wide array of common organic solvents. This knowledge is paramount for the successful application of this compound in synthesis, purification, and materials science. The provided methodologies ensure that reliable and reproducible solubility data can be obtained, paving the way for its effective utilization in various scientific endeavors.
References
- 1. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Intermolecular force - Wikipedia [en.wikipedia.org]
- 5. chemcenter.ucmerced.edu [chemcenter.ucmerced.edu]
- 6. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. 1.8. Intermolecular forces | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. A theoretical investigation of the characteristics of hydrogen/halogen bonding interactions in dibromo-nitroaniline [ouci.dntb.gov.ua]
- 9. scribd.com [scribd.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Properties of Solvents Used in Organic Chemistry [murov.info]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. benchchem.com [benchchem.com]
- 15. enamine.net [enamine.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. pharmacyjournal.info [pharmacyjournal.info]
- 22. uomus.edu.iq [uomus.edu.iq]
- 23. pharmajournal.net [pharmajournal.net]
- 24. Gravimetric Analysis [wiredchemist.com]
An In-depth Technical Guide to 2,5-Dichloro-3,4-dinitrothiophene (CAS 51584-21-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Reactive Building Block
2,5-Dichloro-3,4-dinitrothiophene, identified by the CAS number 51584-21-5, is a highly functionalized heterocyclic compound. Its structure, featuring a thiophene core substituted with two chlorine atoms and two nitro groups, renders it a potent electrophile and a valuable precursor in various synthetic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, with a particular focus on its applications in materials science and its potential, though less explored, relevance in the broader context of medicinal chemistry and drug development.
Core Chemical and Physical Characteristics
This compound is a solid, typically appearing as an off-white to light yellow crystalline substance. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 51584-21-5 | [1][2][3][4] |
| Molecular Formula | C₄Cl₂N₂O₄S | [1][2] |
| Molecular Weight | 243.02 g/mol | [1][2] |
| Melting Point | 85-89 °C | [4] |
| Boiling Point (Predicted) | 378.7 ± 37.0 °C | [4] |
| Density (Predicted) | 1.921 ± 0.06 g/cm³ | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Storage Temperature | 2-8 °C, stored under nitrogen | [4] |
Synthesis and Spectroscopic Profile
The primary synthetic route to this compound involves the nitration of a 2,5-dihalothiophene precursor.[5] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, sometimes with the addition of fuming sulfuric acid to enhance the reaction's efficacy.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a stirrer and cooling bath, combine concentrated sulfuric acid and fuming sulfuric acid.
-
Addition of Precursor: Slowly add 2,5-dichlorothiophene to the acid mixture while maintaining a low temperature.
-
Nitration: Gradually introduce concentrated nitric acid to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction Monitoring: Stir the mixture for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture over ice to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as methanol to obtain the purified this compound.[5]
Spectroscopic Characterization:
The structure of this compound can be confirmed using various spectroscopic techniques.
-
FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum will exhibit characteristic absorption bands for the nitro groups (typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the C-Cl bonds.
-
NMR Spectroscopy:
-
¹³C NMR: The ¹³C Nuclear Magnetic Resonance (NMR) spectrum will show distinct signals for the carbon atoms of the thiophene ring, with their chemical shifts influenced by the electron-withdrawing chloro and nitro substituents.
-
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the structure.
Chemical Reactivity and Mechanism of Action
The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the two nitro groups, which activates the thiophene ring for nucleophilic aromatic substitution (SNAr).[6][7][8] The chlorine atoms at the 2 and 5 positions are excellent leaving groups, readily displaced by a variety of nucleophiles.
This high reactivity makes this compound a versatile building block in organic synthesis. It can undergo reactions with nucleophiles such as amines, alkoxides, and thiolates to introduce new functional groups onto the thiophene core.
Caption: Generalized SNAr mechanism for this compound.
Applications in Research and Development
The primary application of this compound lies in the field of materials science, specifically in the synthesis of conjugated polymers. Its ability to undergo SNAr polymerization with various nucleophilic co-monomers allows for the creation of novel polymers with interesting electronic and optical properties. These polymers have potential applications in areas such as organic electronics.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
While specific GHS pictograms and hazard statements are not consistently available across all sources, the compound should be treated as a hazardous substance. Based on the safety data sheets for similar compounds and the nature of its functional groups, it is likely to be an irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.[12]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
Storage and Disposal:
Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[4] Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Experimental Protocol: Safe Handling and Disposal
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Weighing and Transfer: When weighing the solid, use a balance within the fume hood or in a designated weighing enclosure to prevent dust dispersion. Use appropriate tools (spatulas) for transfer.
-
Reaction Quenching and Work-up: Be mindful of potentially exothermic reactions when quenching or performing work-up procedures.
-
Decontamination: Clean any spills immediately using appropriate absorbent materials. Decontaminate all glassware and equipment that has come into contact with the compound.
-
Waste Disposal: Collect all waste containing this compound in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Caption: Workflow for the safe handling and disposal of this compound.
Toxicological Data
Conclusion
This compound is a highly reactive and versatile chemical intermediate. Its primary utility is in the synthesis of conjugated polymers through nucleophilic aromatic substitution. While its direct role in drug development is not yet established, the known biological activities of the broader class of nitrothiophenes suggest a potential avenue for future research. Due to the lack of comprehensive toxicological data, stringent safety protocols must be followed during its handling, use, and disposal. This guide serves as a foundational resource for researchers and scientists working with this compound, emphasizing both its synthetic potential and the importance of safe laboratory practices.
References
- 1. 51584-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 51584-21-5 [m.chemicalbook.com]
- 4. This compound | 51584-21-5 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
Halogen-bonding interactions in solid-state 2,5-dichloro-3,4-dinitrothiophene
An In-Depth Technical Guide to Halogen-Bonding Interactions in Solid-State 2,5-Dichloro-3,4-Dinitrothiophene
Introduction: The Halogen Bond in Modern Chemistry
For many years, halogen atoms in molecular structures were primarily considered from the perspective of their steric bulk and lipophilicity, particularly in the field of medicinal chemistry.[1] However, a more nuanced understanding has emerged, recognizing the capacity of covalently bonded halogens (chlorine, bromine, and iodine) to act as electrophilic species in highly directional, non-covalent interactions known as halogen bonds (X-bonds).[1][2][3] This interaction, analogous in many ways to the well-known hydrogen bond, arises from an anisotropic distribution of electron density around the halogen atom.[4] This anisotropy creates a region of positive electrostatic potential, termed a "σ-hole," located on the halogen atom opposite to the covalent bond.[5] This electrophilic cap can interact favorably with Lewis bases, such as the lone pairs on oxygen or nitrogen atoms.[2][4]
The strength and directionality of halogen bonds make them a powerful tool in supramolecular chemistry, crystal engineering, and, increasingly, in rational drug design to enhance ligand-protein binding affinity and selectivity.[1][3][6] Thiophene derivatives, as key components in organic electronics and medicinal chemistry, provide a versatile scaffold for studying and exploiting these interactions.[7][8][9]
This technical guide provides an in-depth analysis of the halogen-bonding interactions in the solid-state structure of this compound. This molecule serves as an exemplary case study due to the potent activation of its chlorine atoms by the adjacent, strongly electron-withdrawing nitro groups, leading to robust and well-defined halogen bonds that dictate its crystal packing. We will explore its synthesis, structural characterization, and the theoretical underpinnings of its solid-state architecture, providing researchers and drug development professionals with a comprehensive understanding of this important non-covalent interaction.
Synthesis and Crystallization
The predictable formation of high-quality crystals is the rate-determining step for solid-state analysis.[10] The synthesis of this compound is achieved through a robust nitration protocol applied to a commercially available precursor. The strong electron-withdrawing nature of the nitro groups significantly influences the molecule's electronic properties and its propensity to form strong halogen bonds.
Experimental Protocol: Synthesis of this compound
The synthesis of the title compound is adapted from established procedures for the dinitration of dihalothiophenes.[11]
-
Precursor Preparation: The synthesis begins with 2,5-dichlorothiophene, a readily available starting material.[12][13]
-
Nitration Reaction:
-
In a flask suitable for corrosive reagents and equipped with a magnetic stirrer and cooling bath, combine concentrated sulfuric acid (H₂SO₄) and fuming sulfuric acid (oleum).
-
Cool the acid mixture in an ice bath to maintain a temperature below 20°C.
-
Slowly add 2,5-dichlorothiophene to the stirred acid mixture.
-
After the addition is complete, slowly add concentrated nitric acid (HNO₃) dropwise, ensuring the reaction temperature does not exceed 30°C. The strong acid mixture generates the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.
-
Continue stirring the reaction mixture in the ice bath for several hours to ensure complete dinitration at the electron-rich 3 and 4 positions of the thiophene ring.[14]
-
-
Workup and Purification:
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as methanol, to yield high-purity yellow crystals.[11]
-
Experimental Protocol: Single Crystal Growth for X-Ray Diffraction
The growth of single crystals suitable for X-ray crystallography is crucial for unambiguously determining the solid-state structure.[10]
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture).
-
Slow Evaporation/Cooling: Allow the saturated solution to cool slowly to room temperature. To promote the growth of larger, well-defined crystals, the vessel can be loosely covered to allow for slow evaporation of the solvent over several days.
-
Crystal Harvesting: Once suitable crystals have formed, carefully isolate them from the mother liquor and dry them before mounting for X-ray diffraction analysis.
Solid-State Characterization and Analysis
The definitive evidence and geometric characterization of halogen-bonding interactions in this compound are provided by single-crystal X-ray crystallography.[11]
Crystallographic Data
The compound crystallizes in the tetragonal space group I-42d, with crystallographic parameters that define the unit cell.[11] The key data are summarized below.
| Parameter | Value |
| Chemical Formula | C₄Cl₂N₂O₄S |
| Crystal System | Tetragonal |
| Space Group | I-42d |
| a, b (Å) | 9.9398 |
| c (Å) | 16.866 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1665.8 |
| Z (Molecules per cell) | 8 |
| Table 1: Crystallographic data for this compound. Data sourced from published research.[11] |
Molecular Structure and Intermolecular Interactions
The analysis of the crystal structure reveals a fascinating solid-state assembly driven primarily by halogen bonding.[11] The chlorine atoms on one molecule form close contacts with the oxygen atoms of the nitro groups on adjacent molecules.
-
Interaction Geometry: The key interaction is a Cl···O halogen bond. The distance of this interaction is significantly shorter than the sum of the van der Waals radii of chlorine and oxygen, indicating a strong attractive force. The C–Cl···O angle is nearly linear (approaching 180°), which is a hallmark of a strong, σ-hole-mediated halogen bond.[6] This directionality is a direct consequence of the electrophilic σ-hole on the chlorine atom aligning with the nucleophilic lone pair of the nitro-group oxygen.[2]
Below is a visualization of the molecular structure of this compound.
These individual molecular units then assemble into a highly ordered three-dimensional network. The halogen bonds act as the primary structure-directing synthons, creating a robust supramolecular architecture.
Integrated Experimental and Computational Workflow
A modern understanding of non-covalent interactions relies on a synergistic approach combining experimental techniques with computational modeling.[15] This integrated workflow provides not only structural data but also energetic and electronic insights into the nature of the halogen bond.
Methodology: Computational Analysis of Halogen Bonds
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for visualizing and quantifying the electronic features responsible for halogen bonding.[16]
-
Model System Setup: The starting point is the geometry obtained from the X-ray crystal structure. A dimeric or cluster model is constructed, including at least two molecules participating in the halogen bond of interest.
-
Electrostatic Potential (ESP) Calculation:
-
Using a suitable DFT functional and basis set, the electron density of an isolated this compound molecule is calculated.
-
The ESP is then mapped onto an isodensity surface of the molecule. This visualization will clearly show the electropositive region (the σ-hole) on the chlorine atoms along the extension of the C–Cl bond and the electronegative regions on the oxygen atoms of the nitro groups.
-
-
Interaction Energy Calculation:
-
The strength of the halogen bond can be quantified by calculating the binding energy of the dimer.
-
This is typically done using the supermolecular approach with counterpoise correction to account for basis set superposition error (BSSE). The interaction energy (ΔE) is calculated as: ΔE = E(dimer) - [E(monomer A) + E(monomer B)]
-
A negative ΔE indicates a stabilizing interaction. The magnitude of this energy provides a quantitative measure of the halogen bond's strength.
-
Implications for Drug and Materials Science
The detailed characterization of the halogen-bonding network in this compound provides critical insights applicable to broader scientific fields.
-
Pharmaceutical Sciences: The ability of chlorine to form strong, directional halogen bonds is highly relevant for lead optimization in drug discovery.[2][6] By strategically placing halogen atoms on a ligand, developers can create specific interactions with Lewis basic sites (e.g., backbone carbonyls, serine/threonine hydroxyls) in a protein's binding pocket, thereby enhancing affinity and selectivity.[3] Understanding the solid-state packing of active pharmaceutical ingredients (APIs) is also vital for controlling polymorphism, which affects solubility, stability, and bioavailability.
-
Materials Science: Halogen bonding is a key tool for "crystal engineering"—the design of molecular solids with desired physical properties.[17] By programming molecules with specific halogen bond donors and acceptors, researchers can direct their assembly into predictable supramolecular architectures, such as one-dimensional tapes or two-dimensional layers.[18] This control over solid-state packing is essential for developing new organic electronic materials with optimized charge-transport pathways.[7][9]
Conclusion
The solid-state structure of this compound offers a definitive and compelling example of the power of halogen bonding in directing molecular assembly. The strong electron-withdrawing nitro groups significantly enhance the σ-hole on the chlorine atoms, promoting the formation of robust and highly directional C–Cl···O interactions that govern the crystal lattice. A comprehensive approach, integrating chemical synthesis, single-crystal X-ray diffraction, and computational modeling, provides a complete picture of this phenomenon, from macroscopic crystal morphology down to the underlying electronic origins. The principles elucidated from this model system have profound implications, informing the rational design of next-generation pharmaceuticals and advanced functional materials.
References
- 1. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 13. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 14. Page loading... [guidechem.com]
- 15. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarship.richmond.edu [scholarship.richmond.edu]
- 17. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal–Halogen Bonding Seen through the Eyes of Vibrational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2,5-dichloro-3,4-dinitrothiophene
Introduction: The Unique Reactivity of 2,5-dichloro-3,4-dinitrothiophene
This compound is a highly versatile and reactive heterocyclic building block in modern organic synthesis. Its structure is primed for nucleophilic aromatic substitution (SNAr) reactions, a characteristic that stems from the potent electron-withdrawing nature of the two nitro groups at the C3 and C4 positions.[1][2][3] These groups profoundly decrease the electron density of the thiophene ring, making the chlorine-bearing carbons (C2 and C5) highly electrophilic and susceptible to attack by a wide array of nucleophiles.
The synthesis of the 2,5-dihalo-3,4-dinitrothiophene scaffold is typically achieved through the nitration of the corresponding 2,5-dihalothiophene precursors using potent nitrating mixtures, such as combinations of nitric acid and sulfuric acid.[4][5] The resulting crystalline solid is a powerful electrophile, enabling the facile displacement of its two chloride leaving groups. This difunctionality is particularly valuable, allowing for mono- or di-substitution, and opening pathways to novel heterocyclic derivatives and conjugated polymers.[6][7] This guide provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and key applications of SNAr reactions involving this substrate.
Core Mechanism: The Addition-Elimination Pathway
The SNAr reactions of this compound proceed via a well-established two-step addition-elimination mechanism.[1][8] The trustworthiness of any protocol involving this substrate hinges on understanding this pathway, as it dictates reaction conditions and potential outcomes.
-
Nucleophilic Attack (Addition): A nucleophile (Nu:) attacks one of the electrophilic carbons (C2 or C5), breaking the aromaticity of the thiophene ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is the cornerstone of the reaction's feasibility. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides substantial stabilization.
-
Leaving Group Departure (Elimination): The aromaticity of the thiophene ring is restored as the chloride ion—a good leaving group—is expelled.
The initial nucleophilic attack is typically the rate-determining step of the reaction.[3] The presence of two powerful activating nitro groups makes this step significantly more favorable than in less electron-deficient aromatic systems.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. "Conjugated polymer synthesis from this compound" by Preeyanuch Treewittayakul [digital.car.chula.ac.th]
- 7. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 2,5-dichloro-3,4-dinitrothiophene as a Monomer in Polymerization
Introduction: A Highly Electron-Deficient Building Block for Advanced Polymer Synthesis
In the landscape of conjugated polymers, the monomer 2,5-dichloro-3,4-dinitrothiophene (DCDNT) emerges as a compelling building block for the synthesis of novel materials with tailored electronic and optical properties. The presence of two strongly electron-withdrawing nitro groups on the thiophene ring renders DCDNT exceptionally electron-deficient. This characteristic is pivotal for its application in donor-acceptor (D-A) type copolymers, where a low Lowest Unoccupied Molecular Orbital (LUMO) energy level is desirable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The chlorine substituents at the 2 and 5 positions provide reactive sites for various polymerization reactions, making DCDNT a versatile monomer for creating a new generation of functional polymers. This guide provides detailed protocols for the synthesis of DCDNT and its subsequent polymerization, with a focus on Nucleophilic Aromatic Substitution (SNAr) and a prospective outlook on Direct Arylation Polymerization (DAP).
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for its effective use in polymerization.
| Property | Value | Reference |
| Molecular Formula | C₄Cl₂N₂O₄S | [1] |
| Molecular Weight | 243.02 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 85-89 °C | [2] |
| Boiling Point | 378.7 ± 37.0 °C (Predicted) | [2] |
| Density | 1.921 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [2] |
Monomer Synthesis: A Detailed Protocol for this compound
The synthesis of DCDNT involves the nitration of 2,5-dichlorothiophene. The following protocol is based on established procedures for the dinitration of dihalothiophenes.[3]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2,5-Dichlorothiophene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
Protocol:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 50 mL of concentrated sulfuric acid to 50 mL of fuming sulfuric acid.
-
Addition of Starting Material: To the cooled acid mixture, slowly add 10 g of 2,5-dichlorothiophene while maintaining the temperature below 20°C.
-
Nitration: After the addition is complete, slowly add 20 mL of concentrated nitric acid dropwise using a dropping funnel. The temperature should be carefully controlled and kept below 30°C throughout the addition.
-
Reaction: Stir the reaction mixture in the ice bath for 5-6 hours.
-
Work-up: Pour the reaction mixture slowly onto a large beaker filled with crushed ice (approximately 500 g) with constant stirring.
-
Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound as yellow crystals.
-
Drying: Dry the purified product in a vacuum oven at 40°C. A typical yield for this reaction is around 78%.[4]
Polymerization Methodologies
Nucleophilic Aromatic Substitution (SNAr) Polymerization
The high electrophilicity of the carbon atoms attached to the chlorine atoms in DCDNT, further activated by the electron-withdrawing nitro groups, makes this monomer an excellent candidate for SNAr polymerization.[4] In this step-growth polymerization, DCDNT acts as an acceptor monomer and is reacted with a nucleophilic donor comonomer.
Reaction Mechanism:
Figure 2: SNAr polymerization of DCDNT with a donor comonomer.
Exemplary Protocol: Synthesis of Poly(2,5-(3,4-ethylenedioxythiophene)-alt-3,4-dinitrothiophene) (P(EDOT-DNT))
This protocol is based on established procedures for SNAr polymerization of dihaloaromatic compounds with nucleophilic comonomers.
Materials:
-
This compound (DCDNT)
-
3,4-Ethylenedioxythiophene (EDOT)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Condenser
-
Methanol
-
Soxhlet extraction apparatus
Protocol:
-
Setup: Assemble a Schlenk flask with a magnetic stirrer and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagents: Add equimolar amounts of DCDNT (e.g., 1.00 mmol, 0.243 g) and EDOT (1.00 mmol, 0.142 g) to the flask. Add an excess of a suitable base, such as potassium carbonate (e.g., 2.5 mmol, 0.345 g).
-
Solvent: Add anhydrous DMF (e.g., 10 mL) to the flask.
-
Polymerization: Heat the reaction mixture to a temperature between 80°C and 120°C and stir vigorously. The reaction progress can be monitored by the precipitation of the polymer. The polymerization is typically carried out for 24-48 hours.
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol (e.g., 200 mL) to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Due to the expected insolubility of the resulting polymer in common organic solvents[4], purification is best achieved by sequential washing. A Soxhlet extraction with methanol, acetone, and hexane can be performed to remove oligomers and residual monomers.
-
Drying: Dry the purified polymer in a vacuum oven.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with oxygen and moisture that can quench reactive intermediates.
-
Anhydrous Solvent: Water can react with the base and interfere with the polymerization.
-
Base: The base is crucial for deprotonating the nucleophilic comonomer (in some cases) and to neutralize the HCl formed during the substitution reaction, driving the polymerization forward.
-
Polar Aprotic Solvent: Solvents like DMF are excellent for SNAr reactions as they solvate the cations, leaving the anions (nucleophiles) more reactive.
-
Soxhlet Extraction: This is a rigorous purification method for insoluble polymers, ensuring the removal of low molecular weight impurities.
Prospective Polymerization Methodology: Direct Arylation Polymerization (DAP)
Direct Arylation Polymerization (DAP) is a more recent and "greener" alternative to traditional cross-coupling reactions as it avoids the synthesis of organometallic reagents.[5][6] For a monomer like DCDNT, which is highly electron-deficient, the C-H bonds are not sufficiently activated for it to act as the C-H component in a typical DAP reaction. However, it can potentially be used as the dihalo-component, reacting with a C-H activated comonomer.
Proposed Workflow for DAP:
Figure 3: Proposed workflow for the DAP of DCDNT.
Hypothetical Protocol for DAP of DCDNT with a Thiophene Comonomer:
This protocol is based on established methods for the DAP of electron-deficient dihaloarenes.
Materials:
-
This compound (DCDNT)
-
A C-H active comonomer (e.g., 3,3'-dihexyl-2,2'-bithiophene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Anhydrous N,N-dimethylacetamide (DMAc) or Toluene
-
Argon or Nitrogen gas
-
Schlenk tube
Protocol:
-
Setup: In a glovebox or under a stream of inert gas, add DCDNT, the C-H active comonomer, Pd(OAc)₂, P(o-tol)₃, K₂CO₃, and pivalic acid to a Schlenk tube.
-
Solvent: Add the anhydrous solvent.
-
Polymerization: Seal the tube and heat the reaction mixture to 100-120°C for 24-72 hours.
-
Work-up and Purification: Follow the same procedure as described for the SNAr polymerization (precipitation in methanol followed by Soxhlet extraction).
Rationale for Reagent Choices in DAP:
-
Palladium Catalyst: Palladium is the most common and effective catalyst for C-H activation and cross-coupling reactions.
-
Phosphine Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.
-
Base: The base is required for the deprotonation step in the catalytic cycle.
-
Carboxylic Acid Additive: Additives like pivalic acid can act as proton shuttles and promote the C-H activation step.
Characterization of DCDNT-Based Polymers
The properties of the synthesized polymers are critical for their potential applications. Due to the limited availability of specific experimental data for DCDNT-based polymers, the following table presents representative data based on polymers with similar structures.
Representative Polymer Properties:
| Property | Representative Value/Range | Characterization Technique |
| Number-Average Molecular Weight (Mₙ) | 5,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC (Mₙ/Mₙ) |
| UV-Vis Absorption Maximum (λₘₐₓ) in solution | 540 - 690 nm[4] | UV-Vis Spectroscopy |
| Thermal Decomposition Temperature (Tₑ) | > 300 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
Note on Solubility: Polymers synthesized from DCDNT via SNAr have been reported to be insoluble in common organic solvents.[4] This can pose challenges for characterization by techniques like GPC and solution-state NMR. High-temperature GPC or solid-state NMR might be necessary. The insolubility also has significant implications for device fabrication, potentially requiring specialized processing techniques.
Potential Applications
The strong electron-accepting nature of the DCDNT unit makes the resulting polymers promising candidates for a variety of applications in organic electronics:
-
n-type and Ambipolar Organic Field-Effect Transistors (OFETs): The low-lying LUMO of DCDNT-based polymers can facilitate electron injection and transport.
-
Acceptor Materials in Organic Photovoltaics (OPVs): In bulk heterojunction solar cells, these polymers could serve as the electron-accepting component when blended with a suitable donor polymer.
-
Electrochromic Devices: The change in the electronic structure upon redox switching could lead to color changes, making these materials suitable for smart windows and displays.
Conclusion
This compound is a highly promising, yet underexplored, monomer for the synthesis of electron-deficient conjugated polymers. The protocols provided herein for its synthesis and polymerization via SNAr, along with a prospective protocol for DAP, offer a solid foundation for researchers to explore this fascinating class of materials. While the insolubility of the resulting polymers presents a challenge, it also suggests strong intermolecular interactions that could be beneficial for charge transport in solid-state devices. Further research into solubilizing side-chain engineering and alternative polymerization techniques will undoubtedly unlock the full potential of DCDNT in the field of organic electronics and drug development.
References
- 1. AB-alternating copolymers via chain-growth polymerization: synthesis, characterization, self-assembly, and functions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Arylation Strategies in the Synthesis of π-Extended Monomers for Organic Polymeric Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
Application Notes and Protocols: 2,5-dichloro-3,4-dinitrothiophene in Organic Photovoltaics
Introduction: A Versatile Building Block for Advanced Organic Photovoltaics
In the relentless pursuit of efficient and stable organic photovoltaics (OPVs), the design and synthesis of novel electron-donating and electron-accepting materials are of paramount importance.[1][2] 2,5-dichloro-3,4-dinitrothiophene emerges as a highly promising building block for the creation of new conjugated polymers for OPV applications. Its unique electronic and structural characteristics, namely the presence of two strongly electron-withdrawing nitro groups and two reactive chlorine atoms, make it an exceptional monomer for synthesizing donor-acceptor (D-A) copolymers. These copolymers are the cornerstone of modern bulk-heterojunction solar cells.[2][3]
The electron-deficient nature of the 3,4-dinitrothiophene core allows for the tuning of the polymer's frontier molecular orbital energy levels (HOMO and LUMO), which is critical for achieving efficient charge separation and a high open-circuit voltage (Voc) in a solar cell.[4] The chlorine atoms at the 2 and 5 positions provide reactive sites for polymerization, primarily through nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile creation of a diverse range of polymeric structures.[5][6]
This document provides a comprehensive guide for researchers and scientists on the application of this compound in the synthesis of conjugated polymers and their subsequent integration into organic photovoltaic devices. We will delve into the synthetic protocols, device fabrication methodologies, and characterization techniques, offering a complete workflow from molecule to functional device.
Physicochemical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthesis and application. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51584-21-5 | [7][8][9][10] |
| Molecular Formula | C₄Cl₂N₂O₄S | [8][9] |
| Molecular Weight | 243.02 g/mol | [8][9] |
| Appearance | Off-white to light yellow solid | [7][11] |
| Melting Point | 85-89 °C | [7][11][12] |
| Boiling Point | 378.7±37.0 °C (Predicted) | [7][11] |
| Density | 1.921±0.06 g/cm³ (Predicted) | [7][11] |
| Storage | 2-8°C, stored under nitrogen | [7][11] |
PART 1: Polymer Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in OPVs is its use as an acceptor monomer in the synthesis of D-A conjugated polymers. The SNAr polymerization is a powerful method for this purpose.[5][6] In this section, we provide a detailed protocol for the synthesis of a representative polymer, poly[(3,4-dinitrothiophene-2,5-diyl)-alt-(N,N'-dioctyl-p-phenylenediamine-1,4-diyl)] (P(DNT-DPD)).
Reaction Principle
The polymerization proceeds via a step-growth mechanism where the electron-deficient this compound reacts with a nucleophilic comonomer, in this case, an aromatic diamine. The strong electron-withdrawing nitro groups activate the chlorine atoms for nucleophilic displacement.
Caption: SNAr polymerization of this compound with a diamine comonomer.
Experimental Protocol: Synthesis of P(DNT-DPD)
Materials:
-
This compound (DCDNT)
-
N¹,N⁴-dioctylbenzene-1,4-diamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Ensure both this compound and N¹,N⁴-dioctylbenzene-1,4-diamine are pure. DCDNT can be synthesized in high yield.[5] The diamine can be synthesized via standard procedures.
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 243 mg), N¹,N⁴-dioctylbenzene-1,4-diamine (1.0 mmol, 332 mg), and anhydrous potassium carbonate (3.0 mmol, 414 mg).
-
Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere.
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask via a syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 48 hours under an inert atmosphere. The solution will gradually become dark and viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into 200 mL of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification:
-
Collect the crude polymer by filtration.
-
Wash the polymer sequentially with methanol, acetone, and hexane to remove oligomers and unreacted monomers.
-
To further purify the polymer, a Soxhlet extraction is recommended. Sequentially extract with methanol, acetone, and hexane to remove low molecular weight fractions. The desired polymer will remain in the thimble.
-
Finally, extract the polymer with chloroform to isolate the soluble, high molecular weight fraction.
-
-
Drying: Concentrate the chloroform solution under reduced pressure and precipitate the polymer again into methanol. Collect the final polymer by filtration and dry it under high vacuum at 60 °C for 24 hours.
Characterization: The resulting polymer should be characterized by ¹H NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and UV-Vis spectroscopy to determine its optical properties. Polymers synthesized from DCDNT have been reported to exhibit broad absorption in the visible region, with absorption maxima (λmax) in the range of 540-690 nm, which is desirable for capturing a significant portion of the solar spectrum.[5][6]
PART 2: Organic Photovoltaic Device Fabrication and Characterization
This section outlines the protocol for fabricating a bulk-heterojunction (BHJ) organic solar cell using the synthesized P(DNT-DPD) as the electron donor and a common fullerene derivative,[9][9]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM), as the electron acceptor.
Device Architecture
A conventional device architecture will be employed: ITO / PEDOT:PSS / P(DNT-DPD):PC₇₁BM / Ca / Al.
Caption: Conventional architecture of a bulk-heterojunction organic solar cell.
Experimental Protocol: Device Fabrication
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized P(DNT-DPD) polymer
-
PC₇₁BM
-
Chlorobenzene (anhydrous)
-
Calcium (Ca)
-
Aluminum (Al)
-
Ultrasonic bath
-
Spin coater
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Source measure unit (SMU)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the patterned ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of P(DNT-DPD) and PC₇₁BM in chlorobenzene. A typical starting point is a 1:2 weight ratio with a total concentration of 20 mg/mL.
-
Stir the solution overnight at 60 °C in the glovebox to ensure complete dissolution.
-
Filter the blend solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Anneal the active layer at a predetermined optimal temperature (e.g., 110 °C) for 10 minutes to optimize the morphology.
-
-
Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a thin layer of Calcium (Ca, ~20 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) as the cathode. The deposition rate should be controlled at ~0.1-0.2 Å/s for Ca and ~1-2 Å/s for Al.
-
Device Characterization
The performance of the fabricated OPV devices should be evaluated under standard testing conditions.
Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics are measured using a solar simulator with an AM 1.5G spectrum at an intensity of 100 mW/cm².
-
From the J-V curve, the key performance parameters are extracted:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (J_mp * V_mp) / (Jsc * Voc), where J_mp and V_mp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as PCE = (Jsc * Voc * FF) / P_in, where P_in is the incident light power density.
-
External Quantum Efficiency (EQE) Measurement:
-
EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of collected charge carriers to incident photons at a specific wavelength.
-
The EQE spectrum provides insights into the spectral response of the solar cell and can be used to confirm the Jsc value obtained from the J-V measurement.
Conclusion and Outlook
This compound represents a valuable and versatile monomer for the synthesis of novel conjugated polymers for organic photovoltaic applications. Its electron-deficient core and reactive halogen atoms allow for the straightforward creation of D-A copolymers with tunable optoelectronic properties. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this building block in developing next-generation organic solar cells. Further optimization of the polymer structure, device architecture, and processing conditions is expected to lead to significant improvements in device performance, paving the way for more efficient and stable organic photovoltaic technologies.
References
- 1. Polythiophene and its derivatives for all-polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. US4125414A - Organic photovoltaic elements - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 6. "Conjugated polymer synthesis from this compound" by Preeyanuch Treewittayakul [digital.car.chula.ac.th]
- 7. This compound CAS#: 51584-21-5 [m.chemicalbook.com]
- 8. 51584-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]
- 10. This compound | 51584-21-5 [chemicalbook.com]
- 11. This compound | 51584-21-5 [amp.chemicalbook.com]
- 12. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Thiophene Derivatives
Abstract
This comprehensive guide provides detailed protocols and expert insights into the synthesis of 2,5-disubstituted thiophene derivatives, a core scaffold in numerous high-value applications, including pharmaceuticals, organic electronics, and functional materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies. We will explore several robust synthetic strategies, with a focus on palladium-catalyzed cross-coupling reactions, direct C-H functionalization, and the Gewald aminothiophene synthesis. Each section provides a detailed explanation of the reaction mechanism, step-by-step protocols, and data-driven insights to guide your experimental design and execution.
Introduction: The Significance of the 2,5-Disubstituted Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry and materials science. When substituted at the 2 and 5 positions, the resulting derivatives often exhibit remarkable biological activities and unique optoelectronic properties.[1] These compounds form the backbone of numerous pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs.[2][3] In the realm of materials science, 2,5-disubstituted thiophenes are fundamental building blocks for conductive polymers and organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
The versatility of the 2,5-disubstituted thiophene scaffold stems from its tunable electronic properties, which can be modulated by the nature of the substituents at these positions. This guide will equip you with the chemical strategies to access a diverse range of these valuable compounds.
Foundational Starting Material: Synthesis of 2,5-Dibromothiophene
A common and versatile starting material for many synthetic routes leading to 2,5-disubstituted thiophenes is 2,5-dibromothiophene.[1] Its two bromine atoms provide reactive handles for a variety of cross-coupling reactions.
Synthesis Protocol: Direct Bromination of Thiophene
This protocol describes the direct bromination of thiophene to yield 2,5-dibromothiophene. The reaction proceeds via electrophilic aromatic substitution, with bromine acting as the electrophile.[1][4]
Workflow for the Synthesis of 2,5-Dibromothiophene
Caption: Workflow for the synthesis of 2,5-dibromothiophene.
Materials:
-
Thiophene (297 g, 3.53 mol)
-
Bromine (950 g, 5.94 mol)
-
Benzene (equal volume to thiophene)
-
Ethanol (700 mL)
-
Sodium hydroxide (250 g)
-
Water
Procedure:
-
In a suitable reaction vessel, combine thiophene with an equal volume of benzene.
-
Carefully add bromine to the mixture as quickly as possible without allowing bromine vapor to escape.
-
Once the evolution of hydrogen bromide gas has slowed, add ethanol and sodium hydroxide.
-
Heat the mixture to reflux and maintain for 16 hours.[5]
-
After cooling, dilute the reaction mixture with water.
-
Separate the organic layer and purify by distillation to obtain 2,5-dibromothiophene (boiling point: 200-210 °C).[5]
Expected Yield: Approximately 425 g.[5]
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of 2,5-disubstituted thiophenes.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[7] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids.[7]
General Reaction Scheme for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for 2,5-diarylthiophene synthesis.
Protocol: Synthesis of 2,5-Diaryl-3-hexylthiophenes [8]
Materials:
-
2,5-Dibromo-3-hexylthiophene (1 mmol)
-
Arylboronic acid (2.5 mmol)
-
Potassium phosphate (4.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (6 mol%)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add 2,5-dibromo-3-hexylthiophene, the arylboronic acid, potassium phosphate, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane and water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid Substituent | Yield (%) |
| 4-Methylphenyl | 85 |
| 4-Methoxyphenyl | 82 |
| 4-Chlorophenyl | 78 |
| 4-Nitrophenyl | 75 |
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex.[9] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture.[9] However, a significant drawback is the toxicity of the tin reagents.[9]
General Reaction Scheme for Stille Coupling
Caption: Stille coupling for 2,5-disubstituted thiophene synthesis.
Protocol: Synthesis of 2,5-bis(3-hexylthiophen-2-yl)thieno[3,2-b]thiophene [10]
Materials:
-
2,5-Dibromothieno[3,2-b]thiophene
-
2-(Trimethylstannyl)-3-hexylthiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine 2,5-dibromothieno[3,2-b]thiophene and 2-(trimethylstannyl)-3-hexylthiophene in toluene.
-
Add the Pd₂(dba)₃ and P(o-tol)₃ catalyst system.
-
Heat the reaction mixture to 100 °C and stir for 12 hours in the dark.[10]
-
Monitor the reaction by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners.[11][12]
Protocol: Direct C-H Arylation of Thiophene [11]
Materials:
-
Thiophene derivative
-
Aryl bromide
-
Bis(alkoxo)palladium complex (0.1–0.2 mol%)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a reaction vessel, combine the thiophene derivative, aryl bromide, potassium carbonate, pivalic acid, and the bis(alkoxo)palladium catalyst in DMAc.
-
Heat the reaction mixture to 100 °C.[11]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction and perform an appropriate workup.
-
Purify the product by column chromatography.
| Thiophene Derivative | Aryl Bromide | Yield (%) |
| Thiophene | 4-Bromotoluene | 92 |
| 2-Methylthiophene | 4-Bromoanisole | 88 |
| Thiophene | 4-Bromobenzonitrile | 85 |
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[13] This multicomponent reaction is highly efficient for constructing polysubstituted 2-aminothiophenes.[14][15]
Reaction Mechanism of the Gewald Synthesis
Caption: Mechanism of the Gewald aminothiophene synthesis.
Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-5-carboxylate
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Elemental sulfur
-
Ethanol
-
Diethylamine (catalyst)
Procedure:
-
In a reaction flask, dissolve ethyl acetoacetate, malononitrile, and elemental sulfur in ethanol.
-
Stir the mixture at ambient temperature.
-
Add diethylamine dropwise as a catalyst.[16]
-
Continue stirring until the reaction is complete (monitor by TLC).
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture and purify by recrystallization or column chromatography.
Purification and Characterization
The purification of the synthesized 2,5-disubstituted thiophene derivatives is crucial to obtain materials of high purity for subsequent applications. Common purification techniques include:
-
Column Chromatography: Effective for separating the desired product from byproducts and unreacted starting materials.[17]
-
Recrystallization: A powerful technique for purifying solid compounds.[18] Choosing an appropriate solvent or solvent system is key.[18]
-
Distillation: Suitable for purifying liquid products with sufficiently different boiling points from impurities.[19]
For air-sensitive organometallic compounds, modified purification techniques under an inert atmosphere, such as modified flash chromatography, may be necessary.[20]
Characterization of the final products should be performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Melting point analysis (for solids)
Conclusion
The synthesis of 2,5-disubstituted thiophene derivatives offers a rich and diverse field of chemical exploration. The methodologies outlined in this guide, from palladium-catalyzed cross-couplings to direct C-H functionalization and the Gewald synthesis, provide a robust toolkit for accessing a wide array of these valuable compounds. By understanding the underlying principles and following the detailed protocols, researchers can confidently design and execute synthetic strategies to advance their research in drug discovery, materials science, and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. teledynelabs.com [teledynelabs.com]
- 18. researchgate.net [researchgate.net]
- 19. data.epo.org [data.epo.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Derivatization of 2,5-Dichloro-3,4-Dinitrothiophene for the Synthesis of Bioactive Molecules
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring is a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its status as a "privileged scaffold" in drug discovery. Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including potent antimicrobial, antifungal, and anticancer properties.[1][2] Specifically, substituted thiophenes are key components in a variety of kinase inhibitors, highlighting their importance in the development of targeted cancer therapies.[3][4]
This application note focuses on a highly versatile, yet underexplored, building block: 2,5-dichloro-3,4-dinitrothiophene (DCDNT) . The presence of two strongly electron-withdrawing nitro groups dramatically activates the thiophene ring for nucleophilic aromatic substitution (SNAr), while the two chloro substituents serve as excellent leaving groups. This unique combination of features makes DCDNT an ideal starting material for the rapid and efficient synthesis of diverse libraries of polysubstituted thiophenes, which are of significant interest for screening and development of novel therapeutic agents.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of DCDNT. This document outlines a detailed protocol for the synthesis of the DCDNT precursor and subsequently presents robust protocols for its derivatization with various nucleophiles, paving the way for the creation of novel bioactive molecules.
Part 1: Synthesis of the Key Precursor: this compound
The successful derivatization of DCDNT is predicated on the efficient and high-yield synthesis of the starting material. The protocol described below is adapted from established nitration procedures for dihalothiophenes, which have been shown to produce the desired product in yields of approximately 80-95%.[5]
Underlying Principles of the Synthesis
The synthesis of DCDNT is achieved through the electrophilic nitration of 2,5-dichlorothiophene. The thiophene ring, while aromatic, is susceptible to electrophilic attack. The presence of the two chloro substituents deactivates the ring to some extent, but the strong nitrating conditions provided by a mixture of fuming nitric acid and sulfuric acid can overcome this barrier to install the two nitro groups at the 3 and 4 positions.
Experimental Protocol: Nitration of 2,5-Dichlorothiophene
Materials:
-
2,5-Dichlorothiophene
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Methanol
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully combine equal volumes of concentrated sulfuric acid and fuming sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of 2,5-Dichlorothiophene: To the cooled nitrating mixture, slowly add 2,5-dichlorothiophene dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A yellow precipitate of this compound will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral. Recrystallize the crude product from methanol to afford pure this compound as yellow crystals.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as 1H NMR, 13C NMR, and melting point determination.
Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times.
Part 2: Derivatization of this compound via Nucleophilic Aromatic Substitution (SNAr)
The core of DCDNT's utility lies in its high reactivity towards nucleophiles through the SNAr mechanism. The two nitro groups strongly withdraw electron density from the thiophene ring, making the carbon atoms bearing the chloro substituents highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The SNAr Mechanism on DCDNT
The SNAr reaction of DCDNT proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms attached to a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the thiophene ring is restored by the elimination of the chloride ion, yielding the substituted product.
Due to the presence of two leaving groups, both mono- and di-substitution products can be obtained by carefully controlling the stoichiometry of the nucleophile and the reaction conditions.
Diagram 1: General Workflow for DCDNT Derivatization
Caption: Workflow for the synthesis and derivatization of DCDNT.
Protocol for Reaction with Amine Nucleophiles
The reaction of DCDNT with primary and secondary amines provides access to a wide range of mono- and di-aminothiophene derivatives. These compounds are of particular interest as potential kinase inhibitors and antimicrobial agents.[6][7]
Materials:
-
This compound (DCDNT)
-
Primary or secondary amine (1.0-2.2 equivalents)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K2CO3))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Standard work-up and purification reagents
Procedure for Mono-substitution:
-
Reaction Setup: In a round-bottom flask, dissolve DCDNT (1.0 eq.) in the chosen solvent.
-
Addition of Reagents: Add the amine (1.0-1.1 eq.) to the solution, followed by the base (1.5-2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Procedure for Di-substitution:
-
Reaction Setup: In a round-bottom flask, dissolve DCDNT (1.0 eq.) in the chosen solvent.
-
Addition of Reagents: Add the amine (2.2-2.5 eq.) to the solution, followed by the base (3.0-4.0 eq.).
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) and monitor by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the mono-substitution.
| Entry | Amine | Equivalents of Amine | Base | Solvent | Temperature (°C) | Product |
| 1 | Aniline | 1.1 | TEA | DMF | 25 | Mono-anilino derivative |
| 2 | Morpholine | 2.2 | K2CO3 | MeCN | 60 | Di-morpholino derivative |
| 3 | Benzylamine | 1.1 | DIPEA | DMSO | 40 | Mono-benzylamino derivative |
Table 1: Representative Reaction Conditions for Amination of DCDNT.
Protocol for Reaction with Thiol Nucleophiles
Thioether-substituted thiophenes have shown promising antifungal and anticancer activities.[1] The reaction of DCDNT with thiols provides a straightforward route to these valuable compounds.
Materials:
-
This compound (DCDNT)
-
Thiol (1.0-2.2 equivalents)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Standard work-up and purification reagents
Procedure:
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.1 eq. per thiol equivalent) in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Slowly add the thiol to the suspension and stir for 15-30 minutes to form the thiolate.
-
Addition of DCDNT: Add a solution of DCDNT (1.0 eq.) in the same anhydrous solvent to the thiolate solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Entry | Thiol | Equivalents of Thiol | Base | Solvent | Temperature (°C) | Product |
| 1 | Thiophenol | 1.1 | NaH | THF | 0 to rt | Mono-phenylthio derivative |
| 2 | Ethanethiol | 2.2 | K2CO3 | DMF | rt | Di-ethylthio derivative |
| 3 | 4-methoxythiophenol | 1.1 | NaH | THF | 0 to rt | Mono-(4-methoxyphenyl)thio derivative |
Table 2: Representative Reaction Conditions for Thiolation of DCDNT.
Diagram 2: SNAr Reaction Mechanism
References
- 1. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Application Notes and Protocols: A Detailed Guide to the Regioselective Nitration of 2,5-Dichlorothiophene
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Nitrated Dichlorothiophenes
2,5-Dichlorothiophene serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules and functional organic materials. The introduction of a nitro group onto this chlorinated heterocyclic core, yielding 2,5-dichloro-3-nitrothiophene, provides a key intermediate for further chemical transformations. The nitro group can be readily reduced to an amine, which in turn can participate in a variety of coupling reactions to build molecular complexity. Furthermore, the electron-withdrawing nature of the nitro group can activate the thiophene ring for nucleophilic aromatic substitution, opening up additional synthetic pathways. This application note provides a comprehensive, field-proven protocol for the efficient and regioselective nitration of 2,5-dichlorothiophene, grounded in established chemical principles and safety protocols.
Mechanism Insight: The Basis of Regioselectivity
The nitration of 2,5-dichlorothiophene is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds through the formation of a highly electrophilic nitronium ion (NO₂⁺) from the nitrating agent. This potent electrophile is then attacked by the π-electron system of the thiophene ring.
The regioselectivity of this reaction is governed by the directing effects of the two chlorine substituents. Halogens are known to be deactivating yet ortho, para-directing. In the case of 2,5-dichlorothiophene, the 2 and 5 positions are blocked. The remaining open positions are C3 and C4, both of which are ortho to a chlorine atom. Therefore, the nitration is directed to one of these positions, yielding the desired 2,5-dichloro-3-nitrothiophene. The deactivating nature of the chlorine atoms makes the reaction less facile than the nitration of unsubstituted thiophene, necessitating carefully controlled reaction conditions.
Caption: Reaction mechanism for the nitration of 2,5-dichlorothiophene.
Safety Precautions: A Non-Negotiable Priority
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.
-
Corrosive and Oxidizing Reagents: Concentrated nitric acid and acetic anhydride are highly corrosive and potent oxidizing agents.[1] Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[1] Ensure the reaction vessel is equipped with efficient cooling and a thermometer for constant monitoring.
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible. Have appropriate spill kits containing a neutralizing agent, such as sodium bicarbonate, available.
Experimental Protocol: Nitration of 2,5-Dichlorothiophene
This protocol is adapted from a well-established method for the nitration of thiophene, with modifications to account for the deactivating effect of the chlorine substituents.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2,5-Dichlorothiophene | ≥98% | Sigma-Aldrich |
| Fuming Nitric Acid (≥90%) | ACS Reagent | Fisher Scientific |
| Acetic Anhydride | ≥99% | Alfa Aesar |
| Glacial Acetic Acid | ACS Reagent | VWR |
| Ice | ||
| Deionized Water | ||
| Sodium Bicarbonate (Saturated Sol.) | Laboratory Grade | |
| Anhydrous Magnesium Sulfate | Laboratory Grade | |
| Dichloromethane (DCM) | HPLC Grade | |
| Hexanes | HPLC Grade |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a chemical fume hood, carefully add 10 mL of fuming nitric acid to 50 mL of glacial acetic acid in a flask, with cooling in an ice bath to maintain the temperature below 20 °C.
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Initial Charge: Add a solution of 15.3 g (0.1 mol) of 2,5-dichlorothiophene in 34 mL of acetic anhydride to the reaction flask. Begin stirring and cool the mixture to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add the prepared nitric acid/acetic acid solution dropwise from the dropping funnel to the stirred solution of 2,5-dichlorothiophene. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition. The addition should take approximately 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) eluent system.
-
Work-up:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
A pale yellow solid should precipitate. Allow the ice to melt completely.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Further wash the solid with a small amount of cold hexanes to remove any unreacted starting material.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes.
-
Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40 °C).
-
Caption: Experimental workflow for the nitration of 2,5-dichlorothiophene.
Product Characterization and Expected Results
The final product, 2,5-dichloro-3-nitrothiophene, is expected to be a pale yellow solid.
| Property | Expected Value |
| Chemical Formula | C₄HCl₂NO₂S |
| Molecular Weight | 198.03 g/mol [3] |
| Appearance | Pale yellow solid |
| Melting Point | Approximately 55-58 °C (literature values may vary) |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show a single singlet in the aromatic region, corresponding to the proton at the C4 position. The chemical shift will be downfield due to the deshielding effects of the adjacent nitro group and the chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms of the thiophene ring. The carbon atom attached to the nitro group (C3) will be significantly deshielded.
-
IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group, typically in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4).
Conclusion
This application note provides a robust and reliable protocol for the regioselective nitration of 2,5-dichlorothiophene. By employing a milder nitrating agent and carefully controlling the reaction conditions, the desired 2,5-dichloro-3-nitrothiophene can be synthesized in good yield and purity. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this procedure. The resulting product is a valuable intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.
References
Stepwise Functionalization of 2,5-dichloro-3,4-dinitrothiophene: A Guide to Synthetic Strategies and Protocols
An Application Guide for Researchers and Drug Development Professionals
Abstract
2,5-dichloro-3,4-dinitrothiophene (DCDNT) is a highly versatile heterocyclic building block pivotal in medicinal chemistry and materials science.[1] Its electron-deficient aromatic system, doubly activated by two powerful nitro groups, renders the chloro-substituents at the C2 and C5 positions exceptionally labile towards Nucleophilic Aromatic Substitution (SNAr) .[2] This unique reactivity profile allows for precise, stepwise functionalization, enabling the synthesis of a diverse array of mono-substituted, symmetrically di-substituted, and asymmetrically di-substituted thiophene derivatives. This guide provides a comprehensive overview of the underlying chemical principles, field-proven strategies for controlling reaction selectivity, and detailed, step-by-step protocols for the synthesis and sequential functionalization of DCDNT.
Core Principles: Synthesis and Reactivity of DCDNT
A thorough understanding of the starting material's synthesis and electronic nature is fundamental to exploiting its synthetic potential.
Synthesis of this compound (DCDNT)
The precursor, 2,5-dichlorothiophene, is a commercially available liquid.[3] The introduction of the two nitro groups is achieved through electrophilic nitration under harsh acidic conditions. This transformation is critical as it installs the electron-withdrawing groups necessary to activate the C-Cl bonds for subsequent nucleophilic attack. Efficient dinitration can be achieved with yields ranging from 80–95%.[4][5]
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of dihalothiophenes.[4][5][6]
Materials:
-
2,5-Dichlorothiophene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Methanol (for recrystallization)
Procedure:
-
Prepare the Sulfuric Acid Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully combine concentrated sulfuric acid and fuming sulfuric acid in a 1:1 ratio under an ice bath to maintain a temperature below 20°C.
-
Add Dichlorothiophene: Slowly add 2,5-dichlorothiophene (1.0 eq) to the cooled, stirred acid mixture. Continue stirring for 30 minutes.
-
Nitration: Slowly add concentrated nitric acid (3.0 eq) dropwise via the dropping funnel. Crucially, maintain the internal temperature below 30°C throughout the addition using an ice bath. Vigorous stirring is essential.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 5-6 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot methanol to yield pure this compound as yellow crystals.
-
Characterization: Dry the product under vacuum. The expected molecular weight is 243.02 g/mol .[7][8]
The SNAr Mechanism: The Engine of Functionalization
The functionalization of DCDNT is driven by the SNAr mechanism. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as the two nitro groups on the thiophene ring, dramatically alters this reactivity.[2] These groups pull electron density out of the ring, making the carbon atoms attached to the chlorine leaving groups highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination pathway:
-
Addition: The nucleophile attacks the electrophilic carbon (C2 or C5), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[9] The negative charge is delocalized across the thiophene ring and, most importantly, onto the oxygen atoms of the nitro groups, which provides significant stabilization.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
Protocols for Stepwise Functionalization
The primary challenge and opportunity in working with DCDNT is controlling the degree of substitution. Due to the symmetrical nature of the starting material, the first substitution can occur at either the C2 or C5 position. The electronic nature of the newly introduced substituent then influences the reactivity of the remaining chlorine atom.
Controlling Selectivity: Mono- vs. Di-substitution
Achieving selective mono-substitution is key to creating asymmetrical products. The following experimental parameters are critical:
-
Stoichiometry: Use of ~1.0 equivalent of the nucleophile is the most straightforward way to favor mono-substitution. An excess of the nucleophile will invariably lead to the di-substituted product.
-
Temperature: Lower reaction temperatures (e.g., 0°C to room temperature) decrease the reaction rate and allow for greater control, favoring the formation of the mono-substituted product. Di-substitution often requires heating.
-
Reaction Time: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to quench the reaction upon consumption of the starting material, preventing further reaction to the di-substituted product.
Protocol 2: Selective Mono-substitution with an Amine
This protocol details the reaction of DCDNT with a secondary amine to yield a 2-amino-5-chloro-3,4-dinitrothiophene derivative. This strategy is analogous to procedures used for other activated dihaloarenes.[10]
Materials:
-
This compound (DCDNT) (1.0 eq)
-
Piperidine (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add DCDNT and anhydrous ACN. Stir to dissolve.
-
Add Base: Add powdered anhydrous K₂CO₃ to the solution.
-
Add Nucleophile: Cool the mixture to 0°C in an ice bath. Slowly add piperidine dropwise to the stirred suspension.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress closely by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate solvent system). The goal is to see the DCDNT spot disappear while a new, less polar product spot appears.
-
Workup: Once the starting material is consumed, filter off the K₂CO₃. Quench the filtrate with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Symmetrical Di-substitution
To achieve full substitution, an excess of the nucleophile is used, often with heating to drive the reaction to completion.
Materials:
-
This compound (DCDNT) (1.0 eq)
-
1-Methylpiperazine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: In a round-bottom flask, dissolve DCDNT in anhydrous DMF.
-
Add Base & Nucleophile: Add K₂CO₃ followed by 1-methylpiperazine.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 6-12 hours, or until TLC analysis shows complete conversion to the di-substituted product.
-
Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Protocol 4: Asymmetrical Di-substitution via Sequential Addition
This advanced strategy is the cornerstone of creating complex, multi-functionalized thiophenes. It involves isolating the mono-substituted intermediate before introducing a second, different nucleophile.
Procedure:
-
Step A: Synthesize the Mono-substituted Intermediate: Prepare the 2-substituted-5-chloro-3,4-dinitrothiophene using Protocol 2 with your first nucleophile (Nu¹). Purify this intermediate carefully.
-
Step B: Second Substitution: a. Dissolve the purified mono-substituted intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF). b. Add a base (e.g., K₂CO₃, 1.5 eq) and the second, different nucleophile (Nu², 1.2 eq). c. The reactivity of the second C-Cl bond may be lower or higher than the first, depending on the electronic nature of Nu¹. Heating may be required. Monitor the reaction carefully by TLC. d. Perform an aqueous workup and purify the final asymmetrically di-substituted product as described previously.
Subsequent Transformations and Applications
The functionalized dinitrothiophenes are valuable intermediates for further chemical modifications.
Reduction of Nitro Groups to Amines
The nitro groups can be readily reduced to form highly valuable 3,4-diaminothiophene derivatives. These are key precursors for forming fused heterocyclic systems, such as thiopheno-pyrazines, which are prevalent in pharmacologically active molecules.
Protocol 5: Reduction of a Dinitrothiophene Derivative
This protocol uses tin(II) chloride, a classic and effective reagent for nitro group reduction.[6]
Materials:
-
Substituted 3,4-dinitrothiophene derivative (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (8-10 eq)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: Dissolve the dinitrothiophene starting material in ethanol or ethyl acetate.
-
Add Reducing Agent: Add SnCl₂·2H₂O to the solution. If using ethyl acetate, add concentrated HCl dropwise and stir vigorously.
-
Reaction: Heat the mixture to reflux and stir for 2-6 hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and pour it onto ice. Carefully neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. Caution: CO₂ evolution.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting diamine may require purification by column chromatography. The product can be sensitive to air oxidation and should be handled accordingly.
Data Summary and Troubleshooting
Table 1: Representative Reaction Conditions and Outcomes
| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Product |
|---|---|---|---|---|---|---|
| 1 | Piperidine (1.05) | K₂CO₃ (1.5) | ACN | RT | 3 | Mono-substituted |
| 2 | Aniline (1.1) | t-BuOK (1.2) | THF | 60 | 5 | Mono-substituted |
| 3 | Sodium Sulfide (>2.0) | - | DMF | 100 | 12 | Polymeric |
| 4 | 1-Methylpiperazine (2.5) | K₂CO₃ (3.0) | DMF | 80 | 8 | Di-substituted |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No reaction or low conversion | Insufficiently strong nucleophile; Inactive base; Low temperature. | Use a stronger base (e.g., NaH, t-BuOK); Increase reaction temperature; Switch to a more polar aprotic solvent like DMF or DMSO. |
| Mixture of mono- and di-substituted products | Reaction time too long for mono-substitution; >1.0 eq of nucleophile used. | Monitor reaction closely by TLC and quench immediately upon starting material consumption; Use exactly 1.0 eq or slightly less of the nucleophile. |
| Formation of dark, insoluble material | Polymerization or decomposition at high temperatures. | Reduce reaction temperature; Ensure an inert atmosphere; Degas solvents before use.[11][12] |
| Difficulty in purification | Products have similar polarity. | Use gradient elution in column chromatography with a shallow gradient; Consider derivatization or recrystallization if chromatography fails. |
Conclusion
This compound is a powerful and adaptable scaffold for organic synthesis. By carefully controlling reaction parameters such as stoichiometry, temperature, and time, researchers can selectively perform mono- or di-substitution reactions. The ability to perform sequential substitutions with different nucleophiles opens a clear pathway to complex, asymmetrically functionalized thiophenes, which are high-value intermediates for the development of novel pharmaceuticals and advanced materials.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]
- 8. 51584-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. "Conjugated polymer synthesis from this compound" by Preeyanuch Treewittayakul [digital.car.chula.ac.th]
- 12. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-dichloro-3,4-dinitrothiophene
Welcome to the technical support center for the synthesis of 2,5-dichloro-3,4-dinitrothiophene. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and safe.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most established method is the electrophilic nitration of 2,5-dichlorothiophene using a mixed acid system. Typically, this involves a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often with the addition of fuming sulfuric acid (oleum) to increase the concentration of the active nitrating species, the nitronium ion (NO₂⁺).[1] This powerful nitrating mixture is necessary to overcome the deactivating effect of the two chlorine atoms on the thiophene ring.
Q2: Why is a strong nitrating agent like mixed acid required?
The chlorine atoms on the 2 and 5 positions of the thiophene ring are electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic substitution, making the reaction more challenging than the nitration of unsubstituted thiophene.[2][3] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is strong enough to attack the deactivated ring.[4][5]
Q3: What are the primary safety concerns associated with this synthesis?
The nitration of aromatic compounds is an energetic process and must be handled with extreme caution. Key hazards include:
-
Exothermic Reaction: The reaction generates a significant amount of heat, which can lead to a runaway reaction if not properly controlled.[6]
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[7][8] The fumes produced, including nitrogen oxides, are toxic upon inhalation.[6][9]
-
Explosion Hazard: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[8][10] The reaction should never be allowed to proceed without adequate cooling and should be performed in a chemical fume hood.[6][9]
Q4: What is a typical expected yield for this reaction?
With optimized protocols, yields for the dinitration of 2,5-dihalothiophenes can be quite high, ranging from approximately 80% to 95%.[1] A study on the synthesis of this compound for polymer synthesis reported a yield of 78%.[11][12] However, yields can be significantly lower if reaction conditions are not carefully controlled.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Nitrating Agent Strength | The deactivating effect of the chloro-substituents requires a highly reactive electrophile. If the concentration of the nitronium ion is too low, the reaction will not proceed efficiently. | Ensure the use of concentrated acids. The addition of fuming sulfuric acid (oleum, ~20% SO₃) is often necessary to drive the reaction to completion.[1] |
| Inadequate Temperature Control (Too Low) | While essential for safety, keeping the temperature too low can significantly slow down the reaction rate, leading to incomplete conversion. | Maintain the reaction temperature within the optimal range, typically between 0°C and 10°C during the addition of nitric acid. After addition, the reaction may be allowed to slowly warm to room temperature to ensure completion. Monitor progress with TLC. |
| Poor Substrate Quality | The purity of the starting material, 2,5-dichlorothiophene, is crucial. Impurities can interfere with the reaction or lead to unwanted side products. | Purify the 2,5-dichlorothiophene by distillation before use. Verify its purity using GC-MS or NMR. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Explanation | Recommended Solution |
| Over-Nitration or Oxidation (Runaway Reaction) | If the temperature is not controlled, the reaction can become too vigorous. This leads to oxidation of the thiophene ring, decomposition, and the formation of complex, often tarry, side products. Thiophene itself is known to react explosively with nitric acid under certain conditions.[13][14] | Strict Temperature Control is Critical. Perform the addition of nitric acid dropwise while vigorously stirring and maintaining the temperature in an ice/salt bath. Never let the internal temperature exceed 10-15°C during addition. |
| Mononitrated Intermediates | Incomplete reaction can leave behind mononitrated species (e.g., 2,5-dichloro-3-nitrothiophene). | Increase the reaction time or allow the mixture to stir at a slightly elevated temperature (e.g., room temperature) after the initial exothermic phase has subsided. Use a slight excess of nitric acid to ensure dinitration. |
| Impure Starting Material | Isomers in the starting 2,5-dichlorothiophene (e.g., 2,4-dichlorothiophene) will lead to a mixture of nitrated isomers that can be difficult to separate.[15] | Use highly pure, isomerically clean 2,5-dichlorothiophene as the starting material. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Product is an Oil or Fails to Crystallize | After quenching the reaction mixture on ice, the product may separate as an oil instead of a solid, making filtration difficult. This can be due to residual acids or impurities. | Ensure the product is fully precipitated by adding a large excess of ice water. If it remains oily, try scratching the inside of the flask to induce crystallization. Washing the crude product thoroughly with cold water to remove residual acid is crucial. |
| Product Contaminated with Acid | The crude product will be highly acidic after filtration. Residual acid can interfere with subsequent steps and degrade the product over time. | Wash the filtered solid extensively with cold water until the washings are neutral to pH paper. A final wash with a dilute sodium bicarbonate solution can be used, followed by more water washes. |
| Ineffective Recrystallization | Choosing the wrong solvent can lead to poor recovery or insufficient purification. | Methanol is a commonly reported and effective solvent for the recrystallization of the analogous 2,5-dibromo-3,4-dinitrothiophene, yielding yellow crystals.[1][16] Ethanol or isopropanol could also be effective. Perform small-scale solvent screening to find the optimal system. |
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from established literature.[1][16]
Caption: Mechanism of electrophilic aromatic nitration on 2,5-dichlorothiophene.
Causality Behind the Steps:
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). [4][5][17]The presence of fuming sulfuric acid increases the concentration of SO₃, which further removes water, shifting the equilibrium towards the formation of more nitronium ions.
-
Electrophilic Attack: The π-electrons of the thiophene ring act as a nucleophile, attacking the electrophilic nitronium ion. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. [17]The first nitro group directs the second nitration to the adjacent position.
-
Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the nitrated product. [5]4. Second Nitration: The entire process is repeated to add the second nitro group at the 4-position, yielding the final product.
By understanding these steps, a researcher can better diagnose issues. For instance, a failure to form product points to an issue in Step 1 (insufficient NO₂⁺), while the presence of mononitrated product indicates the reaction stalled before Step 4 was completed.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ehs.com [ehs.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 11. "Conjugated polymer synthesis from this compound" by Preeyanuch Treewittayakul [digital.car.chula.ac.th]
- 12. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 13. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 2,5-dichloro-3,4-dinitrothiophene
Answering the urgent need for robust purification strategies in synthetic chemistry, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested resource for the purification of 2,5-dichloro-3,4-dinitrothiophene. As a critical building block in the synthesis of novel conjugated polymers and other advanced materials, its purity is paramount to achieving desired downstream results.[1]
This guide moves beyond simple procedural lists, offering in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in chemical principles. Authored from the perspective of a Senior Application Scientist, the content emphasizes causality, ensuring every step is understood, validated, and successfully implemented.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and analysis of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is typically an off-white to light yellow crystalline solid.[2] Key properties are summarized in the table below. Understanding these is crucial for designing purification and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 51584-21-5 | [3][4] |
| Molecular Formula | C₄Cl₂N₂O₄S | [3][4] |
| Molecular Weight | 243.02 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 85-89 °C | [2][5] |
| Boiling Point | 378.7 ± 37.0 °C (Predicted) | [2] |
| Storage Temp. | 2-8°C, stored under nitrogen | [2] |
Q2: What are the essential safety precautions for handling this compound?
A2: Due to its chemical nature, strict safety protocols are mandatory. The compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]
-
Engineering Controls: Always work in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols during transfer and weighing.[6] Use non-sparking tools to prevent ignition.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Q3: What are the most common impurities found in crude this compound?
A3: Impurities typically originate from the synthesis process, which involves the nitration of 2,5-dichlorothiophene using a mixture of nitric and sulfuric acids.[2] Potential impurities include:
-
Unreacted Starting Material: 2,5-dichlorothiophene.
-
Mono-nitrated Intermediates: Such as 2,5-dichloro-3-nitrothiophene.
-
Isomeric Byproducts: Although the 3,4-dinitration is generally favored, other isomers may form in small quantities.
-
Residual Acids: Traces of sulfuric and nitric acid from the nitration mixture.
-
Degradation Products: Dark, tarry substances resulting from overly harsh reaction conditions.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point within the expected range (85-89 °C) is a strong indicator of high purity.[2][5] A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively check for the presence of starting material and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect proton- or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, particularly the starting material and mono-nitrated intermediates.
Section 2: Troubleshooting Guide
This section is formatted to directly address specific issues encountered during the purification process.
Q: My final product has a low, broad melting point and appears slightly oily. What is the likely cause and how do I fix it?
A: This is a classic sign of persistent impurities, most commonly residual solvent or unreacted starting material (2,5-dichlorothiophene).
-
Causality: Solvents can become trapped within the crystal lattice if the product is crashed out of solution too quickly or dried inadequately. Unreacted starting material has a much lower boiling point and can persist as an oily contaminant.[9]
-
Solution Workflow:
-
Thorough Drying: Ensure the product is dried under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove any volatile residues.
-
Re-purification: If the issue persists, a second purification step is necessary. Recrystallization (See Protocol 1) is highly effective. If recrystallization fails to remove the impurity, column chromatography (See Protocol 2) should be employed.
-
Q: My yield after recrystallization is extremely low. How can I improve recovery without sacrificing purity?
A: Low yield is typically a problem of solvent selection or technique.
-
Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. If the compound is too soluble at room temperature, a significant portion will remain in the mother liquor. Conversely, using an excessive volume of solvent will also lead to low recovery.
-
Optimization Strategies:
-
Solvent Selection: Test alternative solvents. While methanol is commonly cited for analogous compounds, other alcohols like ethanol or isopropanol, or solvent mixtures (e.g., ethanol/water), may provide a better recovery/purity profile.[10]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow crystal growth excludes impurities more effectively and often results in larger, purer crystals.[11]
-
Mother Liquor Recovery: Concentrate the mother liquor (the leftover solution after filtration) by about 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.
-
Q: My product remains yellow or brownish even after recrystallization. How can I obtain a colorless/off-white product?
A: A persistent color often indicates the presence of minor, highly colored degradation products or nitro-aromatic impurities.
-
Causality: Overheating during synthesis or purification can lead to thermal decomposition, creating colored byproducts.
-
Decolorization Techniques:
-
Activated Carbon: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a very small amount of activated carbon (charcoal) to the solution. The carbon will adsorb the colored impurities.
-
Procedure: Add a spatula tip of charcoal, swirl the hot solution for a few minutes, and then perform a hot filtration through a fluted filter paper or a small plug of celite to remove the carbon before allowing the solution to cool.
-
Caution: Using too much carbon can lead to significant product loss due to adsorption.
-
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization from an Alcohol Solvent
This is the primary and most effective method for purifying multigram quantities of this compound. The procedure for the analogous dibromo compound suggests methanol is a suitable solvent.[10][12]
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent (e.g., methanol, ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. It should dissolve upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate in a fume hood.
-
Heating: Add the minimum amount of hot solvent (e.g., methanol) in portions while stirring and heating until all the solid has just dissolved.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and heat to boiling again for 2-5 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it. Preheat a funnel and a new flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point and yield.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for removing impurities with different polarities that could not be separated by recrystallization.
Step-by-Step Methodology:
-
Column Packing: Prepare a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexanes) as the slurry solvent.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of a moderately polar solvent like dichloromethane (DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading technique generally results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent like ethyl acetate (e.g., start with 100% hexanes, move to 1% ethyl acetate in hexanes, then 2%, 5%, etc.). The less polar impurities (like the 2,5-dichlorothiophene starting material) will elute first.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions using TLC to identify which ones contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualization & Workflows
Visual workflows can clarify complex decision-making processes during purification.
References
- 1. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 2. This compound | 51584-21-5 [amp.chemicalbook.com]
- 3. Thiophene, 2,5-dichloro-3,4-dinitro- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 51584-21-5 | BCA58421 [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions in the Chlorination of Thiophene
Welcome to the Technical Support Center for the chlorination of thiophene. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on identifying, understanding, and overcoming the common side reactions encountered during this critical synthetic transformation. The thiophene ring is more reactive towards electrophilic substitution than benzene, making its halogenation both rapid and prone to a variety of competing reactions.[1][2] This resource provides in-depth troubleshooting guides, comparative data, and detailed protocols to help you optimize your reactions for yield, selectivity, and safety.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind the issue and providing validated solutions.
Q1: My reaction is producing a mixture of monochlorinated, dichlorinated, and other polychlorinated products. How can I improve the selectivity for monochlorination?
A1: Cause & Analysis
The formation of polychlorinated byproducts is the most frequent challenge in thiophene chlorination. It occurs because the thiophene ring is highly activated, and the initial introduction of a chlorine atom does not sufficiently deactivate the ring to prevent further reaction.[1] The primary electrophilic attack occurs at the α-position (C2), and if sufficient chlorinating agent is present, a second attack will readily occur at the other α-position (C5) to yield 2,5-dichlorothiophene.[2]
Troubleshooting & Optimization Steps:
-
Control Stoichiometry: This is the most critical factor. An excess of the chlorinating agent is the primary driver of polychlorination. For monochlorination, the molar ratio of chlorinating agent to thiophene should be maintained at or slightly below 1:1.[1][3]
-
Slow Reagent Addition: Instead of adding the chlorinating agent all at once, introduce it slowly to the thiophene solution using a syringe pump or a dropping funnel. This maintains a low instantaneous concentration of the electrophile, favoring the initial reaction with the more abundant and reactive thiophene over the subsequent reaction with the already formed chlorothiophene.[1]
-
Maintain Low Reaction Temperature: Electrophilic aromatic substitution is an exothermic process.[1] Conducting the reaction at low temperatures (e.g., -30°C to 0°C) reduces the overall reaction rate and enhances selectivity by making it easier to control the reaction before over-chlorination occurs.[1][4]
-
Choice of Chlorinating Agent: Milder chlorinating agents can provide better control. N-Chlorosuccinimide (NCS) is often preferred for high-selectivity monochlorination as it is less aggressive than molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂).[5][6]
Q2: My reaction mixture is turning into a dark, tarry mess. What causes this resinification and how can I prevent it?
A2: Cause & Analysis
The formation of dark, insoluble polymers or "tars" is a known side reaction, particularly under acidic conditions.[3] Thiophene can be unstable in the presence of strong acids, such as the HCl byproduct generated during chlorination with Cl₂ or SO₂Cl₂.[1] Certain catalysts used in Friedel-Crafts reactions, like aluminum chloride, are also notorious for causing thiophene to polymerize.[2]
Troubleshooting & Optimization Steps:
-
Avoid Strong Lewis Acids: If possible, avoid catalysts like AlCl₃. For catalyzed reactions, milder options like tin tetrachloride (SnCl₄) or iodine can be used.[2][7]
-
Use a Milder Chlorinating Agent: N-Chlorosuccinimide (NCS) is an excellent choice as it does not produce a strong acid byproduct; the byproduct is succinimide.[4][5] This neutral condition significantly reduces the likelihood of polymerization.
-
Control Temperature: Runaway temperatures can accelerate acid-catalyzed degradation. Maintaining cold and controlled conditions is crucial.[3]
-
Ensure Purity of Starting Materials: Impurities within the initial thiophene stock can sometimes act as initiators for polymerization. Using freshly distilled thiophene is recommended.[3]
Q3: I am observing addition products like tetrachlorothiolane in my reaction mass. How are these formed and how can they be avoided?
A3: Cause & Analysis
While electrophilic substitution is the dominant pathway, a competing addition reaction can occur where chlorine adds across the double bonds of the thiophene ring.[7][8] This disrupts the aromaticity and leads to saturated or partially saturated chlorinated thiolane derivatives. This side reaction is particularly prevalent when using molecular chlorine (Cl₂) and can be influenced by reaction conditions. The formation of these addition products complicates purification and reduces the yield of the desired aromatic substitution product.[7][9]
Troubleshooting & Optimization Steps:
-
Favor Aromatic Substitution Conditions: Ensure your reaction conditions promote electrophilic aromatic substitution (SEAr) rather than addition. This typically involves:
-
Catalyst Choice: The use of an iodine catalyst has been shown to significantly enhance the rate of directive substitution over addition.[7]
-
Temperature Control: While very low temperatures are needed to control selectivity, excessively high temperatures can sometimes favor radical pathways that may lead to addition. Stick to the optimal temperature range for substitution.
-
-
Choice of Chlorinating Agent: Reagents like sulfuryl chloride (SO₂Cl₂) or NCS are less prone to participating in addition reactions compared to molecular chlorine.[10][11]
-
Workup Procedure: Some addition products, like tetrachlorothiolane, can be crystallized out of the reaction mixture at low temperatures, allowing for their removal before final purification.[8]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of thiophene chlorination?
The chlorination of thiophene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophilic chlorine source (e.g., Cl₂ or the positive end of a polarized SO₂Cl₂ molecule). This attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (a sigma complex) is better stabilized by resonance, with the sulfur atom helping to delocalize the positive charge. In the final step, a base (often the solvent or the counter-ion) removes a proton from the C2 position, restoring the aromaticity of the ring and yielding the chlorinated thiophene product.[1][12]
Which chlorinating agent is best for my purpose?
The choice of chlorinating agent is critical and depends on the desired outcome (mono- vs. polychlorination) and the sensitivity of other functional groups in the molecule.
| Chlorinating Agent | Formula | Typical Use | Pros | Cons |
| Molecular Chlorine | Cl₂ | General chlorination | Inexpensive, highly reactive | Difficult to control, leads to over-chlorination and addition products.[7][8] |
| Sulfuryl Chloride | SO₂Cl₂ | Mono- and dichlorination | Good yields, less prone to addition than Cl₂.[10][11] | Highly reactive, exothermic, releases HCl and SO₂ gases.[1] |
| N-Chlorosuccinimide | NCS | Selective monochlorination | Mild, high selectivity, no acidic byproduct.[5][6] | More expensive, slower reaction rates. |
| Sodium Hypochlorite | NaOCl | Chlorination of derivatives | Can be selective for certain substituted thiophenes.[13][14] | Can lead to competing oxidation side reactions.[13][14] |
What is the role of a catalyst in thiophene chlorination?
Catalysts can be used to enhance the rate and control the selectivity of the reaction. For instance, a catalytic amount of iodine can be used with Cl₂ or SO₂Cl₂ to increase the yield of specific substitution products like 2-chlorothiophene and 2,5-dichlorothiophene by favoring the substitution pathway over addition.[7] Conversely, certain catalysts like iron powder or Friedel-Crafts catalysts (AlCl₃, FeCl₃) can promote an entirely different side reaction: chlorinative coupling, which produces chlorinated 2,2'-dithienyls instead of simple chlorothiophenes.[15]
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of 2-Chlorothiophene using N-Chlorosuccinimide (NCS)
This protocol is designed to maximize the yield of the monosubstituted product while minimizing polychlorination and resinification.
Materials:
-
Thiophene (purified)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.
-
Dissolve thiophene (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice-water bath.
-
In a separate flask, dissolve N-Chlorosuccinimide (1.0 equivalent) in anhydrous acetonitrile.
-
Add the NCS solution to the cooled thiophene solution dropwise over 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by pouring it into an equal volume of cold water.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via fractional distillation or column chromatography to yield pure 2-chlorothiophene.
Protocol 2: Controlled Chlorination to 2,5-Dichlorothiophene using Sulfuryl Chloride
This protocol targets the disubstituted product by carefully controlling stoichiometry and reaction conditions.
Materials:
-
Thiophene (purified)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: This reaction is exothermic and releases toxic gases (HCl, SO₂). Perform in a well-ventilated fume hood.
-
Set up a three-neck flask with a magnetic stirrer, a dropping funnel, a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution), and a nitrogen inlet.
-
Dissolve thiophene (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add sulfuryl chloride (2.0-2.1 equivalents) to the dropping funnel.
-
Add the sulfuryl chloride dropwise to the thiophene solution at a rate that maintains the internal temperature below 10°C. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 4-6 hours, or until GC-MS analysis indicates the completion of the reaction.
-
Cool the reaction mixture back to 0°C and slowly quench by adding cold water, followed by saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2,5-dichlorothiophene.
References
- 1. benchchem.com [benchchem.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
- 5. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]
- 8. US2525773A - Chlorine addition product of thiophene - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. isca.me [isca.me]
- 13. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01185F [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Insolubility of Poly(3,4-dinitrothiophene) Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with polymers derived from 2,5-dichloro-3,4-dinitrothiophene. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of polymer insolubility inherent to this class of materials. My aim is to equip you with the foundational knowledge and practical protocols to enhance the processability of these promising but challenging polymers.
Introduction: The Challenge of Insolubility
Polymers synthesized from this compound often exhibit poor solubility due to a combination of factors. The rigid polythiophene backbone, coupled with strong intermolecular dipole-dipole interactions from the electron-withdrawing nitro groups, promotes significant chain packing and aggregation. This guide will explore both preventative measures during synthesis and remediation techniques for insoluble polymers.
Part 1: Troubleshooting Guide - Diagnosis and Step-by-Step Solutions
This section addresses common issues encountered during the handling and processing of poly(3,4-dinitrothiophene) derivatives.
Question 1: My polymer has precipitated out of the reaction mixture immediately after polymerization. How can I recover and solubilize it?
Answer: Immediate precipitation is a common issue, indicating that the polymer is insoluble in the polymerization solvent. The primary goal is to recover the polymer without causing degradation and then find a suitable solvent system.
Step-by-Step Protocol: Polymer Recovery and Solubilization
-
Initial Recovery:
-
Isolate the precipitated polymer from the reaction mixture by filtration using a Buchner funnel with an appropriate filter membrane (e.g., PTFE for aggressive solvents).
-
Wash the polymer cake extensively with a solvent in which the unreacted monomers and catalysts are soluble but the polymer is not (e.g., methanol, acetone) to remove impurities.
-
Dry the polymer under vacuum at a low temperature (40-50 °C) to avoid any potential thermal degradation.
-
-
Solvent Screening:
-
Systematically test a range of high-boiling point, polar aprotic solvents. These solvents have been shown to be effective for similar rigid-rod polymers.
-
Begin with small-scale tests (1-2 mg of polymer in 0.5 mL of solvent).
-
Apply gentle heating (start at 40 °C and incrementally increase to 80-100 °C) and agitation (vortexing or sonication).
-
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Hansen Solubility Parameters (δD, δP, δH) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 189 | 18.4, 16.4, 10.2 | Can form strong hydrogen bonds. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 18.0, 12.3, 7.2 | Effective for many aromatic polymers. |
| Dimethylformamide (DMF) | 153 | 17.4, 13.7, 11.3 | Lower boiling point, easier to remove. |
| Hexamethylphosphoramide (HMPA) | 232 | 18.4, 10.6, 8.2 | Caution: Carcinogenic, use as a last resort with appropriate safety measures. |
| Sulfolane | 285 | 20.3, 18.2, 10.8 | High thermal stability. |
-
Enhanced Solubilization Techniques:
-
Sonication: Use a bath or probe sonicator to break up polymer aggregates. Be mindful of potential chain scission with prolonged, high-power sonication.
-
Microwave-Assisted Heating: Controlled microwave heating can rapidly and uniformly increase the temperature, often leading to better dissolution than conventional heating.
-
Question 2: The polymer dissolves initially with heating but crashes out upon cooling. How can I maintain a stable solution?
Answer: This behavior is indicative of a supersaturated solution where the solubility is highly temperature-dependent. To maintain a stable solution at lower temperatures, you can either modify the solvent system or use additives.
Strategies for Maintaining Solubility:
-
Solvent Mixtures:
-
A combination of a good solvent (e.g., NMP) with a co-solvent can sometimes improve solubility by disrupting polymer-polymer interactions.
-
Consider adding a small percentage (5-10% v/v) of a solvent that can interact favorably with the nitro groups, such as a Lewis base.
-
-
Use of Additives:
-
Lithium Chloride (LiCl): Adding LiCl (up to 5% w/v) to polar aprotic solvents like DMF or NMP can significantly enhance the solubility of rigid-rod polymers. The chloride ions are thought to coordinate with the polymer backbone, disrupting the intermolecular packing and increasing the hydrodynamic volume of the polymer chains.
-
Workflow for Using LiCl as a Solubility Enhancer
Caption: Workflow for using LiCl to enhance polymer solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I improve solubility by modifying the polymerization conditions?
A1: Absolutely. Proactive measures during synthesis are often more effective than post-polymerization treatments. Consider the following:
-
Incorporation of Solubilizing Side Chains: The most effective strategy is to co-polymerize this compound with a monomer that contains bulky or flexible side chains (e.g., long alkyl or alkoxy groups). These side chains increase the entropy of mixing and sterically hinder close chain packing.
-
Control of Molecular Weight: High molecular weight polymers are generally less soluble. Adjusting the monomer-to-catalyst ratio or polymerization time can help to target a lower molecular weight range that may exhibit better solubility.
Q2: Does the choice of polymerization method affect the solubility of the final polymer?
A2: Yes, the polymerization method can influence the polymer's structure and, consequently, its solubility.
-
Chain-Growth vs. Step-Growth Polymerization: Chain-growth polymerizations, if well-controlled, can sometimes lead to polymers with a narrower molecular weight distribution, which may have more predictable solubility behavior.
-
Catalyst Choice: The choice of catalyst in cross-coupling polymerizations (e.g., Suzuki, Stille) can affect the degree of branching and cross-linking. Side reactions that lead to cross-linking will drastically reduce solubility. Ensure high catalyst activity and selectivity to promote linear chain growth.
Q3: Are there any non-solvent-based methods to process these insoluble polymers?
A3: For completely intractable polymers, you may need to bypass the solution phase altogether.
-
Melt Processing: If the polymer has a melting temperature below its decomposition temperature, techniques like melt extrusion or compression molding can be used. However, the strong intermolecular forces in poly(3,4-dinitrothiophene) derivatives often lead to very high melting points, close to or exceeding their decomposition temperatures.
-
In-situ Polymerization: Polymerize the monomer directly on a substrate or within a matrix to form the final desired shape or composite material. This avoids the need to dissolve the polymer after it has been synthesized.
Part 3: Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Accurately weigh 1 mg of the dry polymer into a 1.5 mL glass vial.
-
Add 0.5 mL of the test solvent.
-
Seal the vial and vortex for 30 seconds.
-
Place the vial in a heating block and increase the temperature in 10 °C increments, vortexing for 30 seconds at each step.
-
Visually inspect for dissolution against a dark background. Note the temperature at which the polymer fully dissolves.
-
Allow the solution to cool to room temperature and observe if precipitation occurs.
Protocol 2: Preparation of a 5% LiCl/NMP Solution
-
Dry LiCl under vacuum at 120 °C for at least 4 hours before use.
-
In a clean, dry flask, add 5 g of dried LiCl to 100 mL of anhydrous NMP.
-
Stir the mixture with a magnetic stir bar, and gently heat to 50-60 °C to facilitate dissolution.
-
Once the LiCl is fully dissolved, cool the solution to room temperature and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Part 4: Visualizing the Troubleshooting Logic
This diagram outlines the decision-making process when encountering an insoluble polymer.
Caption: Decision tree for addressing polymer insolubility.
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Dinitrothiophenes
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on dinitrothiophene substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to successfully perform these powerful reactions.
Introduction to SNAr on Dinitrothiophenes
Nucleophilic aromatic substitution on dinitrothiophenes is a cornerstone reaction in medicinal chemistry and materials science. The two electron-withdrawing nitro groups render the thiophene ring highly electron-deficient, making it susceptible to attack by a wide range of nucleophiles.[1][2] This reaction facilitates the introduction of diverse functional groups, enabling the synthesis of novel compounds with potential pharmacological activity.[3][4]
The generally accepted mechanism for these reactions is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[5] Understanding the factors that influence the formation and decomposition of this intermediate is key to optimizing your reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during nucleophilic substitution on dinitrothiophenes, providing explanations and actionable solutions.
Question 1: My reaction is sluggish or shows no conversion to the desired product. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to a slow or stalled reaction. Let's break down the potential causes and solutions:
-
Insufficiently Activated Substrate: The position of the nitro groups relative to the leaving group is critical. For optimal activation, the nitro groups should be ortho or para to the reaction site to effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. If the nitro groups are in the meta position, their activating effect is significantly weaker.
-
Poor Nucleophile: The strength of your nucleophile is paramount.
-
Anionic vs. Neutral Nucleophiles: Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (e.g., alcohols, thiols). If you are using a neutral nucleophile, the addition of a non-nucleophilic base (e.g., NaH, K2CO3, or an organic base like DBU) to generate the corresponding anion in situ can dramatically increase the reaction rate.
-
Nucleophilicity Trends: Within a period, nucleophilicity generally follows basicity. For example, R-NH2 > R-OH. Within a group, polarizability becomes more important in polar protic solvents, so R-SH > R-OH.
-
-
Inappropriate Solvent: The choice of solvent is crucial for stabilizing the charged Meisenheimer intermediate.
-
Polar Aprotic Solvents are Preferred: Solvents like DMSO, DMF, and acetonitrile are excellent choices as they can solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it more "naked" and reactive.
-
Protic Solvents Can Hinder the Reaction: Protic solvents (e.g., methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[6]
-
-
Low Temperature: While it's often wise to start reactions at a lower temperature to minimize side products, SNAr reactions may require thermal energy to overcome the activation barrier. If no reaction is observed at room temperature, gradually increasing the temperature (e.g., to 50 °C, 80 °C, or reflux) is a standard approach.
Troubleshooting Workflow: Low Reaction Conversion
References
- 1. baranlab.org [baranlab.org]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting polymerization of 2,5-dichloro-3,4-dinitrothiophene with nucleophilic monomers
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with the polymerization of 2,5-dichloro-3,4-dinitrothiophene (DCDNT). This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this specialized nucleophilic aromatic substitution (SNAr) polymerization.
Introduction: The Chemistry and Challenges
The polymerization of this compound with nucleophilic comonomers is a powerful method for synthesizing novel conjugated polymers. The strong electron-withdrawing nitro groups on the thiophene ring highly activate the chlorine atoms for SNAr, allowing for polymerization to proceed, often under moderate conditions.[1][2] However, this reactivity also presents several challenges, including poor polymer solubility, difficulties in characterization, and sensitivity to reaction conditions and monomer choice. This guide will address these issues systematically.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to understand the hazards associated with the materials involved.
Core Safety Precautions for DCDNT and Related Nitroaromatics:
-
Toxicity: Aromatic nitro compounds are toxic and can be absorbed through the skin. They are associated with systemic effects such as methemoglobinemia, leading to cyanosis (blue discoloration of the blood), headaches, and dizziness.[3] Handle DCDNT with extreme care, always using appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Explosive Potential: While DCDNT itself is not listed as a primary explosive, many organic nitro compounds are thermally unstable and can decompose exothermically, particularly in the presence of impurities or at elevated temperatures.[4][5] Avoid excessive heating and ensure proper temperature control during reactions and purification.
-
Disposal: Dispose of all chemical waste, including contaminated consumables, in accordance with local and national regulations for hazardous materials. Do not mix with other waste streams.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the polymerization of DCDNT in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: No Polymer Formation or Extremely Low Yield
Q1: I've mixed my DCDNT and nucleophilic comonomer, but I'm not observing any precipitate or I've isolated a negligible amount of product. What's going wrong?
This is a frequent issue that can be traced back to several key factors, from monomer reactivity to reaction setup.
Not all nucleophiles will successfully polymerize with DCDNT. A known study has shown that while monomers like 3,4-ethylenedioxythiophene (EDOT), p-phenylenediamine, and sodium sulfide are effective, others such as n-butylamine, 1-n-octyl-1H-pyrrole, and 2-heptylbenzimidazole fail to yield polymeric products.[6][7]
Expert Insight & Solution: The reactivity of the nucleophile is paramount.
-
Aliphatic Primary Amines (e.g., n-butylamine): These are strong nucleophiles but can be problematic. While they readily react with highly activated aromatic systems, their high basicity can lead to side reactions.[2] Furthermore, steric hindrance from the aliphatic chain can impede the approach to the thiophene ring.[1] Computational studies on similar systems suggest that while the initial nucleophilic attack is feasible, subsequent steps required for polymerization may be energetically unfavorable or lead to stable, unreactive intermediates.[8]
-
Aromatic Amines (e.g., p-phenylenediamine): These are generally softer, less basic nucleophiles that are well-suited for SNAr polymerization, leading to more controlled reactions and successful polymer formation.[6][9]
-
Actionable Advice: If you are using a novel nucleophile, first perform a small-scale model reaction with a monofunctional analogue to confirm reactivity before attempting polymerization. If your chosen nucleophile is failing, consider switching to one with proven reactivity, such as an aromatic diamine or a sulfur-based nucleophile like sodium sulfide.
Step-growth polymerization is exquisitely sensitive to monomer purity. Impurities can act as chain terminators, drastically limiting the molecular weight and overall yield.
Expert Insight & Solution:
-
DCDNT Purity: The synthesis of DCDNT from 2,5-dichlorothiophene involves harsh nitrating conditions (e.g., fuming sulfuric and nitric acids).[10] Incomplete nitration or the presence of isomers can introduce monofunctional "defects" that cap chain growth.
-
Nucleophile Purity: The nucleophilic comonomer must be of high purity and, if it is a solid, thoroughly dried. Water or other protic impurities can react with the activated DCDNT.
-
Actionable Advice:
-
Purify DCDNT: Recrystallize the synthesized DCDNT from a suitable solvent like methanol until a sharp melting point is achieved and no impurities are visible by TLC or NMR.[11]
-
Purify Nucleophile: Purify your nucleophilic comonomer by recrystallization, distillation, or column chromatography as appropriate. Ensure it is thoroughly dried under vacuum before use.
-
To achieve high molecular weight polymers via step-growth polymerization, a precise 1:1 stoichiometric ratio of the two reacting functional groups is critical.
Expert Insight & Solution:
-
An excess of either monomer will lead to oligomers with the same end-groups, which cannot react further, thus limiting the degree of polymerization.
-
Actionable Advice:
-
Accurately weigh your high-purity monomers using a calibrated analytical balance.
-
Ensure complete transfer of both monomers to the reaction vessel. Rinsing weighing containers with a small amount of the reaction solvent can help.
-
If one monomer is volatile, account for potential loss during handling.
-
The choice of solvent and temperature significantly impacts SNAr reactions.
Expert Insight & Solution:
-
Solvent: SNAr reactions are generally favored in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), which can solvate the charged Meisenheimer intermediate.[9]
-
Temperature: While DCDNT is highly activated, some reactions may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the nitro-containing monomer or polymer.
-
Base: For nucleophiles like aromatic diamines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often required to deprotonate the nucleophile or scavenge the HCl byproduct.[12][13]
-
Actionable Advice: Start with a polar aprotic solvent like DMF or DMSO. If the reaction is slow at room temperature, gradually increase the temperature to 50-80 °C, monitoring for any color change that might indicate decomposition. If using amine or thiol nucleophiles, include a base like potassium carbonate in the reaction mixture.
Troubleshooting Flowchart for Low/No Yield
Caption: Troubleshooting workflow for low or no polymer yield.
Issue 2: Polymer is Insoluble and Difficult to Characterize
Q2: My polymerization seems to have worked, as I have a colored precipitate, but I can't dissolve it in any common solvent for analysis (e.g., GPC, solution NMR). How can I purify and characterize my material?
The insolubility of these polymers is a well-documented and expected outcome, arising from the rigid, planar backbone of the conjugated system which promotes strong intermolecular π-π stacking.[6][7]
Expert Insight & Solution: The primary method for purifying insoluble polymers is Soxhlet extraction . This technique uses a continuous flow of fresh, hot solvent to wash the solid polymer, removing soluble impurities like residual monomers, catalysts, and low molecular weight oligomers.[14]
Recommended Soxhlet Extraction Protocol:
-
Place the crude, dried polymer powder inside a cellulose thimble.
-
Position the thimble in the main chamber of the Soxhlet extractor.
-
Select a series of solvents based on polarity to sequentially remove different impurities. A typical sequence is:
-
Methanol: To remove inorganic salts and highly polar impurities.
-
Acetone: To remove moderately polar organic impurities.
-
Hexane or Heptane: To remove non-polar impurities and short-chain oligomers.
-
Chloroform or Tetrahydrofuran (THF): A final wash with a solvent that might swell the polymer or dissolve slightly higher molecular weight fractions.
-
-
Run the extraction with each solvent for 12-24 hours.
-
After the final wash, the purified, insoluble polymer remains in the thimble. Dry it thoroughly under high vacuum.
Solvent Selection for Soxhlet Extraction
| Solvent | Boiling Point (°C) | Target Impurities |
| Methanol | 65 | Inorganic salts, residual bases (e.g., K₂CO₃) |
| Acetone | 56 | Unreacted monomers, polar organic byproducts |
| n-Hexane | 69 | Non-polar impurities, low molecular weight oligomers |
| Chloroform | 61 | Higher molecular weight oligomers (may swell polymer) |
Since solution-based techniques are not viable, you must rely on solid-state characterization methods.
Expert Insight & Solution:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the disappearance of C-Cl bonds and the appearance of new bonds corresponding to the nucleophile linkage. It provides evidence of successful polymerization.
-
Solid-State NMR (ssNMR): While more complex than solution NMR, ssNMR can provide structural information about the polymer backbone and confirm the successful incorporation of both monomer units.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer, indicating its decomposition temperature. This is a good indicator of whether a stable high-molecular-weight polymer has been formed.[14]
-
Differential Scanning Calorimetry (DSC): Can be used to investigate thermal transitions like the glass transition temperature (Tg), although these may not be prominent in rigid-rod polymers.[15]
-
Elemental Analysis: Provides the elemental composition (C, H, N, S) of the polymer, which can be compared to the theoretical values for the repeating unit to confirm its identity and purity.
-
UV-Vis Spectroscopy (Solid-State): The polymer powder can be analyzed to determine its maximum absorption wavelength (λmax), which provides information about the electronic properties and conjugation length of the polymer.[7]
Frequently Asked Questions (FAQs)
Q3: What is the typical appearance of the polymer? A: The polymers are typically deeply colored (often red, brown, or black) powders, reflecting their conjugated electronic structure.[6]
Q4: Can I control the molecular weight of the polymer? A: For step-growth polymerizations, precise control of molecular weight is challenging. The most effective method is to slightly offset the stoichiometry. Adding a small excess of one monomer will limit the final molecular weight. Alternatively, a monofunctional "chain stopper" can be added to the reaction mixture in a controlled amount. However, for these insoluble systems, precise measurement and control are difficult.
Q5: My reaction mixture turned very dark immediately. Is this normal? A: Yes, the formation of the Meisenheimer complex, a charged intermediate in the SNAr reaction, often results in a deep coloration (e.g., red or purple).[6] This is a good visual indicator that the reaction has initiated.
Q6: Are there alternative monomers to DCDNT for similar polymer syntheses? A: Yes, 2,5-dibromo-3,4-dinitrothiophene is a common alternative. The choice between chloro- and bromo- derivatives can sometimes influence reactivity and the choice of cross-coupling polymerization method if SNAr is not used.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound (DCDNT)
This protocol is adapted from established nitration procedures for dihalothiophenes.[10][11]
Materials:
-
2,5-Dichlorothiophene
-
Fuming Sulfuric Acid (20% SO₃)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Methanol
-
Crushed Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully combine concentrated sulfuric acid and fuming sulfuric acid in a 1:1 ratio. Cool the mixture in an ice/salt bath to below 10 °C.
-
Slowly add 2,5-dichlorothiophene to the cooled acid mixture while maintaining the temperature below 20 °C. Stir for 30 minutes.
-
Slowly add concentrated nitric acid dropwise via the addition funnel, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, continue stirring in the ice bath for 5-6 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from hot methanol to obtain DCDNT as yellow crystals.
-
Dry the product under vacuum.
Protocol 2: General Procedure for Polymerization of DCDNT with an Aromatic Diamine
This is a representative protocol for the polymerization with a nucleophile like p-phenylenediamine.
Materials:
-
Purified this compound (DCDNT)
-
Purified p-phenylenediamine
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add equimolar amounts of DCDNT and p-phenylenediamine.
-
Add finely ground anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous DMF to achieve a monomer concentration of approximately 0.1-0.5 M.
-
Stir the mixture at room temperature for 1 hour, then heat to 60-80 °C.
-
The reaction mixture will darken, and a precipitate should begin to form. Continue stirring at this temperature for 24-48 hours.
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer fully.
-
Collect the solid polymer by filtration, washing sequentially with copious amounts of water and methanol.
-
Dry the crude polymer in a vacuum oven.
-
Purify the polymer by Soxhlet extraction as described in the troubleshooting section.
Workflow for SNAr Polymerization
Caption: General experimental workflow for SNAr polymerization.
References
- 1. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Conjugated polymer synthesis from this compound [cuir2.car.chula.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 12. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thermal, structural and morphological characterization of dental polymers for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2,5-dichloro-3,4-dinitrothiophene
Welcome to the technical support center for the synthesis of 2,5-dichloro-3,4-dinitrothiophene. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this critical chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, grounding our advice in established chemical principles to ensure safety, scalability, and success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is achieved through the electrophilic aromatic substitution of 2,5-dichlorothiophene. Specifically, it is a dinitration reaction where two nitro groups (-NO₂) are introduced onto the 3 and 4 positions of the thiophene ring.
Q2: What are the standard nitrating agents for this synthesis?
The most commonly employed nitrating agent is a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] In some protocols, fuming sulfuric acid (oleum) is used to increase the potency of the nitrating mixture, which helps to drive the dinitration to completion.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4]
Q3: What are the primary safety concerns associated with this reaction at a large scale?
The primary concerns are the highly exothermic nature of the nitration and the inherent reactivity of the thiophene ring.[2][5]
-
Thermal Runaway: Poor temperature control can lead to a rapid, uncontrolled increase in temperature, causing vigorous decomposition and the potential for explosion.[6]
-
Autocatalysis: The presence of nitrous acid (HNO₂) can trigger an explosive autocatalytic nitrosation reaction, especially with a highly reactive substrate like thiophene.[2]
-
Corrosivity: The mixed acids are extremely corrosive.
-
Product Hazards: While specific toxicity data is limited, nitrated aromatic compounds should be handled with care.[6] Standard personal protective equipment (PPE), including tightly fitting safety goggles, chemical-resistant gloves, and fire-retardant lab coats, is mandatory.[7]
Q4: What is the typical yield for this synthesis?
With optimized and modern protocols, yields can be quite high, often ranging from 80% to 95%.[1] However, yields are highly dependent on rigorous control of reaction conditions.
Q5: What are the physical properties of this compound?
The final product is typically an off-white to light yellow crystalline solid.[8] It has a melting point in the range of 85-89°C.[7][8]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: Drastic Color Change and Low Yield
-
Question: My reaction mixture turns dark red or black shortly after adding the nitrating agent, and upon workup, I recover very little or no desired product. What is happening?
-
Scientific Explanation: A dark coloration is a classic indicator of substrate degradation and oxidation.[6] The thiophene ring, despite its aromaticity, is sensitive to strong oxidizing conditions, which are prevalent in nitrating acid mixtures.[2] This is exacerbated by localized "hot spots" if the temperature is not uniform or if the addition of the nitrating agent is too rapid.
-
Solution:
-
Aggressive Temperature Control: Maintain a strict internal reaction temperature, typically between 0°C and 10°C, using a reliable cooling system like a jacketed reactor with a chiller.[9]
-
Slow, Sub-surface Addition: Add the mixed acid dropwise and below the surface of the stirred reaction mixture. This ensures immediate dispersion and prevents localized overheating.
-
Consider Milder Reagents: For sensitive large-scale runs, consider alternative, milder nitrating systems like acetyl nitrate (generated in situ from acetic anhydride and nitric acid).[2][10] While potentially less aggressive, this can prevent the runaway degradation that plagues harsher methods.
-
Issue 2: Uncontrollable or Explosive Reaction
-
Question: During the nitration, the reaction rate accelerated uncontrollably, leading to a dangerous pressure buildup and venting of brown gas (NO₂). How can I prevent this?
-
Scientific Explanation: This is a hallmark of an autocatalytic reaction, likely initiated by the presence of nitrous acid (HNO₂).[2] Thiophenes are particularly susceptible to nitrosation, which can trigger a violent, self-accelerating decomposition pathway.[2]
-
Solution:
-
Nitrous Acid Scavenger: The most effective preventative measure is to add a nitrous acid scavenger to the reaction mixture before starting the nitration. Urea is a common and effective choice.
-
High-Purity Reagents: Use nitric acid with a low concentration of dissolved nitrogen oxides.
-
Vigorous Agitation: Ensure the stirring is efficient enough to maintain thermal and concentration homogeneity throughout the reaction vessel, preventing the buildup of reactants in any single location.
-
Issue 3: Product Purification and Low Melting Point
-
Question: My crude product is an oily solid or has a broad, low melting point. Recrystallization is yielding a purer fraction, but my overall isolated yield is poor. What are the likely impurities?
-
Scientific Explanation: The primary impurities are likely incompletely nitrated intermediates (e.g., 2,5-dichloro-3-nitrothiophene) and potentially isomers from the starting material. The synthesis of the precursor, 2,5-dichlorothiophene, can produce other dichlorothiophene isomers (2,3-, 2,4-, and 3,4-) which have very close boiling points, making them difficult to separate by distillation.[11] These isomers will also undergo nitration, leading to a mixture of final products.
-
Solution:
-
Verify Starting Material Purity: Before starting, confirm the purity of your 2,5-dichlorothiophene via GC-MS or ¹H NMR. If significant isomeric impurities are present, a highly efficient fractional distillation of the starting material may be required.[11]
-
Drive the Reaction to Completion: Ensure sufficient reaction time and stoichiometry of the nitrating agent to favor dinitration over mononitration. Monitor the reaction by TLC or LC-MS if possible.
-
Optimized Recrystallization: Methanol has been reported as an effective solvent for recrystallizing the final product.[1] Perform a slow recrystallization to maximize the exclusion of impurities into the mother liquor.
-
Issue 4: Challenges in Scaling Up the Synthesis
-
Question: The protocol worked perfectly on a 10g scale, but when I attempted a 1kg scale synthesis, I experienced a thermal runaway. Why did this happen and how can I adapt the process?
-
Scientific Explanation: The challenge lies in the change of the surface-area-to-volume ratio. As the scale increases, the volume of the reaction increases cubically, while the surface area available for heat exchange only increases squarely. This makes heat dissipation far less efficient on a larger scale.[12] The heat generated by the exothermic nitration cannot be removed quickly enough, leading to a rapid temperature increase and a runaway reaction.
-
Solution:
-
Rethink the Addition Rate: The rate of addition for the nitrating agent must be significantly reduced and should be governed by the internal temperature, not by a fixed time. Implement a control system where addition automatically pauses if the internal temperature exceeds a set safety limit.
-
Invest in Superior Heat Transfer: Use a jacketed reactor with a high-performance cooling circulator. Ensure the heat transfer fluid is appropriate for the target temperature range.
-
Dilution: While it can impact throughput, increasing the volume of the solvent (if one is used) or using a less concentrated acid mixture can increase the thermal mass of the system, making it better able to absorb heat without a drastic temperature spike.
-
Process Safety Analysis: Before any large-scale run, a thorough hazard analysis (e.g., a HAZOP study) is essential. Consider using reaction calorimetry to precisely measure the heat of reaction and determine the required cooling capacity for a safe scale-up.
-
Visualized Reaction and Troubleshooting Logic
To better illustrate the core processes, the following diagrams outline the synthetic pathway and a logical troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Logical workflow for troubleshooting common synthesis issues.
Experimental Protocol: Scalable Synthesis
This protocol is a generalized framework. Warning: This reaction is hazardous and must only be performed by trained personnel with appropriate safety measures in place.
Equipment:
-
Jacketed glass reactor (volume appropriate for scale) with overhead stirring, thermocouple, and condenser.
-
Addition funnel or pump for controlled, slow addition.
-
Cooling circulator capable of maintaining ≤ 0°C.
Reagents & Data Table:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Eq. |
| 2,5-Dichlorothiophene | 153.03 | 1.38 | 1.0 |
| Nitric Acid (70%) | 63.01 | 1.42 | 2.5 - 3.0 |
| Sulfuric Acid (98%) | 98.08 | 1.84 | 3.0 - 4.0 |
| Urea | 60.06 | - | ~0.05 |
Procedure:
-
Reactor Setup: Assemble the reactor under an inert atmosphere (e.g., nitrogen). Ensure all joints are secure.
-
Charge Starting Material: Charge the reactor with 2,5-dichlorothiophene (1.0 eq).
-
Prepare Nitrating Mixture: In a separate, cooled vessel, slowly add concentrated nitric acid (2.5 eq) to concentrated sulfuric acid (3.0 eq). Caution: This is highly exothermic. Prepare this mixture in advance and allow it to cool to room temperature.
-
Initial Cooling: Cool the reactor containing the 2,5-dichlorothiophene to 0°C.
-
Scavenger Addition: Add a small amount of urea (~0.05 eq) to the cooled starting material and stir to dissolve.
-
Nitration: Begin the slow, dropwise addition of the cold nitrating mixture to the stirred solution in the reactor. Maintain the internal temperature between 0°C and 5°C throughout the addition. The addition time will vary with scale but could take several hours for a kilogram-scale reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will precipitate the product.
-
Isolation: Collect the precipitated yellow solid by filtration.
-
Washing: Wash the solid thoroughly with cold deionized water until the washings are neutral (pH ~7). This removes residual acids.
-
Drying: Dry the product under vacuum.
-
Purification: Recrystallize the crude solid from hot methanol to yield pure this compound as yellow crystals.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. This compound CAS#: 51584-21-5 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Identification of impurities in 2,5-dichloro-3,4-dinitrothiophene synthesis
Welcome to the technical support center for the synthesis of 2,5-dichloro-3,4-dinitrothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and identify potential impurities.
Introduction
The synthesis of this compound is a critical process for the creation of various functional materials and pharmaceutical precursors. The most common synthetic route involves the dinitration of 2,5-dichlorothiophene using a mixture of concentrated nitric acid and sulfuric acid. While the reaction can be high-yielding, the control of reaction conditions is crucial to minimize the formation of impurities that can complicate purification and downstream applications. This guide provides practical solutions to common problems encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Question: My reaction is resulting in a significantly lower yield of the desired this compound than expected. What are the likely causes and how can I improve the yield?
Answer:
A low yield can stem from several factors, primarily incomplete reaction or degradation of the starting material or product.
Potential Causes & Solutions:
-
Incomplete Nitration: The nitration of 2,5-dichlorothiophene proceeds in a stepwise manner. Incomplete reaction can lead to a mixture containing the starting material and mono-nitrated intermediates.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. While low temperatures are necessary to control the exothermicity of the reaction, too low a temperature may slow the reaction rate significantly. A careful optimization of the temperature profile is recommended. Start at a lower temperature (e.g., 0-5 °C) during the addition of the nitrating mixture and then allow the reaction to slowly warm to room temperature and stir for several hours.
-
Nitrating Agent Stoichiometry: An insufficient amount of the nitrating agent (nitric acid) will result in incomplete dinitration. Ensure at least two equivalents of nitric acid are used relative to the 2,5-dichlorothiophene.
-
-
-
Degradation of the Thiophene Ring: Thiophenes are susceptible to oxidative degradation under harsh nitrating conditions.[1]
-
Solution:
-
Controlled Temperature: Maintain a low temperature throughout the addition of the nitrating mixture to minimize oxidative side reactions. Runaway reactions can lead to significant degradation.
-
Purity of Starting Material: Ensure the 2,5-dichlorothiophene starting material is of high purity (typically >98%).[2] Impurities in the starting material can lead to undesired side reactions.
-
-
-
Product Loss During Work-up: The product can be lost during the aqueous work-up and extraction phases.
-
Solution:
-
Careful Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring. This helps to precipitate the product and dissipate heat.
-
Efficient Extraction: If the product is not fully precipitating, perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
-
-
Problem 2: Product Discoloration (Dark or Tarry Appearance)
Question: My final product is a dark, oily, or tarry substance instead of the expected yellow crystalline solid. What is causing this and how can I obtain a pure product?
Answer:
Product discoloration is a common indicator of significant impurity presence, often due to oxidation or polymerization side reactions.
Potential Causes & Solutions:
-
Oxidative Side Reactions: The strong oxidizing nature of the nitrating mixture can lead to the formation of colored byproducts.[3]
-
Solution:
-
Strict Temperature Control: As with low yield issues, maintaining a low and consistent temperature is paramount to preventing oxidation.
-
Degassed Solvents: While the reaction is typically performed without a separate solvent, ensuring that any solvents used during work-up and purification are degassed can be beneficial.
-
-
-
Presence of Nitrous Acid: The presence of nitrous acid in the nitric acid can lead to autocatalytic and explosive reactions with thiophene, resulting in a complex mixture of unidentified products.[1]
-
Solution:
-
Use of Fresh Nitric Acid: Employ high-purity, fresh nitric acid to minimize the concentration of dissolved nitrogen oxides.
-
-
-
Incomplete Removal of Acidic Residues: Residual acid can catalyze degradation of the product upon standing or during solvent removal.
-
Solution:
-
Thorough Washing: During the work-up, wash the crude product thoroughly with water until the washings are neutral. A wash with a dilute sodium bicarbonate solution can also be employed, followed by a final water wash.
-
-
Problem 3: Identification of Unknown Peaks in Analytical Data (HPLC/GC-MS)
Question: I am observing unexpected peaks in my HPLC or GC-MS analysis of the crude reaction mixture. What are the likely identities of these impurities?
Answer:
The identification of impurities is crucial for process optimization. Based on the reaction mechanism, several impurities are possible.
Likely Impurities:
-
Unreacted 2,5-dichlorothiophene: The starting material may be present if the reaction is incomplete.
-
Mono-nitrated Intermediates: The primary byproducts are often the mono-nitrated isomers. The nitration of 2,5-dichlorothiophene can theoretically lead to 2,5-dichloro-3-nitrothiophene.
-
Isomeric Dinitrothiophenes: While the 3,4-dinitro isomer is the major product, small amounts of other isomers, such as 2,5-dichloro-3,5-dinitrothiophene, could potentially form, although this is less likely due to the directing effects of the chloro and nitro groups.
-
Oxidation and Degradation Products: Complex, often colored, byproducts can result from the oxidation of the thiophene ring.
Analytical Workflow for Impurity Identification:
A systematic approach using multiple analytical techniques is recommended for impurity profiling.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of formic or phosphoric acid, can be used.[4]
-
Detection: UV detection at a wavelength where both the starting material and the nitrated products absorb (e.g., 254 nm).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable for the analysis of the relatively volatile components.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a higher final temperature (e.g., 280 °C) will help to separate components with different boiling points.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities. The chemical shifts and coupling patterns will provide definitive structural information.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during the synthesis of this compound?
A1: The nitration of aromatic compounds is a highly energetic process and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes, including nitrogen oxides which are byproducts of the reaction.[5]
-
Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature, especially during the addition of the nitrating mixture.
-
Quenching: Quench the reaction mixture by adding it slowly to a large amount of crushed ice. Never add water to the concentrated acid mixture.
Q2: What is the best method for purifying the crude this compound?
A2: Recrystallization is the most common and effective method for purifying the final product.
-
Solvent Selection: Methanol is a commonly reported solvent for the recrystallization of 2,5-dihalo-3,4-dinitrothiophenes.[6] Other polar solvents like ethanol or isopropanol could also be effective. The ideal solvent should dissolve the product well at its boiling point but poorly at room temperature.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can treat it with a small amount of activated carbon and then filter it hot. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the identity and assess the purity of the synthesized this compound.
| Analytical Technique | Purpose | Expected Results |
| Melting Point | Purity Assessment | A sharp melting point close to the literature value (85-89 °C) indicates high purity. |
| ¹H NMR | Identity Confirmation | Due to the symmetry of the molecule, no proton signals are expected. The absence of signals from the starting material or mono-nitrated intermediates confirms purity. |
| ¹³C NMR | Identity Confirmation | Will show characteristic peaks for the thiophene ring carbons and the carbons bearing the nitro groups. |
| Mass Spectrometry (MS) | Identity Confirmation | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (243.02 g/mol ). |
| HPLC/GC | Purity Assessment | A single major peak should be observed, with minimal or no peaks corresponding to impurities. |
Q4: Can this method be used for the synthesis of other dinitrated halothiophenes?
A4: Yes, this general procedure of using a mixed acid system for nitration is applicable to other dihalothiophenes, such as 2,5-dibromothiophene.[6] However, the reaction conditions, such as temperature and reaction time, may need to be optimized for each specific substrate due to differences in reactivity.
Process Visualization
The following diagram illustrates the synthetic pathway and potential side reactions in the synthesis of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Separation of Thiophene, 2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing decomposition during functionalization of dinitrothiophenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the functionalization of dinitrothiophenes. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of working with these highly reactive, yet synthetically valuable, molecules. Dinitrothiophenes are powerful building blocks, but their electron-deficient nature makes them susceptible to decomposition. This resource will equip you with the knowledge to anticipate and mitigate these challenges, ensuring successful and reproducible outcomes in your research.
Understanding the Core Challenge: Electron Deficiency and Its Consequences
The two nitro groups on the thiophene ring are potent electron-withdrawing groups. This electronic feature is a double-edged sword. On one hand, it activates the thiophene ring for nucleophilic aromatic substitution (SNAr), a key reaction for introducing functional groups.[1] On the other hand, this extreme electron deficiency renders the thiophene ring susceptible to cleavage and other decomposition pathways, particularly in the presence of nucleophiles and bases.
The primary decomposition pathways to be aware of are:
-
Ring-Opening: This is a significant side reaction, especially when using secondary amines as nucleophiles with 3,4-dinitrothiophene. The nucleophile can attack the thiophene ring in a way that leads to cleavage of the heterocyclic system.[2]
-
Nitro Group Reduction: The nitro groups themselves can be reduced to nitroso, hydroxylamino, or amino groups, leading to a mixture of products. The choice of reagents and reaction conditions is critical to avoid this unwanted reactivity.
-
Uncontrolled Polymerization/Degradation: Under harsh conditions, such as high temperatures or strongly basic environments, dinitrothiophenes can undergo complex degradation and polymerization reactions.
This guide will provide you with the strategies to navigate these challenges and selectively achieve your desired functionalized dinitrothiophene derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired SNAr Product
You've set up your SNAr reaction, but upon workup and analysis, you find a low yield of your target compound, or none at all.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Ring Activation | For SNAr to occur efficiently, the nitro groups must be positioned to stabilize the negative charge of the intermediate Meisenheimer complex.[3] This stabilization is most effective when the nitro groups are ortho or para to the leaving group.[1] If the nitro groups are meta to the leaving group, the reaction will be significantly slower. | Re-evaluate your starting material. If possible, choose an isomer where the nitro groups are in activating positions relative to the leaving group. |
| Poor Leaving Group | The rate of an SNAr reaction is also dependent on the ability of the leaving group to depart. Halides (F, Cl, Br, I) are common leaving groups. While fluoride is the most electronegative and can accelerate the nucleophilic attack, the C-F bond is strong, and its cleavage is not the rate-determining step.[4] | If your reaction is sluggish, consider a starting material with a better leaving group. For example, if you are using a chloro-substituted dinitrothiophene, a bromo- or iodo-substituted analogue might react more readily. |
| Decomposition of Starting Material | As discussed, dinitrothiophenes can be unstable. If your reaction conditions are too harsh (e.g., high temperature, strong base), your starting material may be decomposing before it has a chance to react. | Monitor your reaction by TLC at early time points to see if the starting material is being consumed and forming a complex mixture of products. If so, reduce the reaction temperature and consider using a milder base. |
| Low Nucleophilicity of the Reagent | The nucleophile must be strong enough to attack the electron-deficient thiophene ring. | If you are using a weak nucleophile, you may need to increase the reaction temperature, use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance its reactivity, or consider deprotonating the nucleophile with a suitable base to increase its nucleophilicity. |
Issue 2: Prominent Ring-Opening Instead of Substitution
You are attempting to introduce an amine nucleophile, but instead of the desired amino-dinitrothiophene, you are isolating products consistent with a cleaved thiophene ring.
Explanation of the Mechanism:
The ring-opening of dinitrothiophenes, particularly 3,4-dinitrothiophene, by secondary amines is a well-documented decomposition pathway.[2] The nucleophilic attack can initiate a cascade of electronic rearrangements that ultimately lead to the scission of the C-S bonds in the thiophene ring.
Troubleshooting Workflow for Preventing Ring-Opening
Issue 3: Unwanted Reduction of Nitro Groups
Your product mixture contains compounds where one or both of the nitro groups have been reduced to amino or other partially reduced forms.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Presence of a Reducing Agent | Some reagents used in your reaction or workup may have reducing properties. For example, certain sulfur-containing compounds or the use of catalytic hydrogenation for other purposes in the synthesis sequence can lead to nitro group reduction. | Carefully review all reagents and conditions. If a reducing agent is necessary for another transformation, consider a protecting group strategy for the nitro functions, although this can be challenging. More practically, re-order your synthetic steps to perform the nitro group-sensitive reaction before any reduction steps. |
| Reaction with Certain Nucleophiles | Some nucleophiles, particularly thiols, can participate in redox reactions with nitroaromatics, leading to their reduction. | If you are using a thiol nucleophile and observing nitro reduction, you may need to use a milder version of the nucleophile or perform the reaction at a lower temperature. The use of a non-redox active base is also crucial. |
Frequently Asked Questions (FAQs)
Q1: What is a Meisenheimer complex, and why is it important in dinitrothiophene chemistry?
A Meisenheimer complex is a key intermediate in nucleophilic aromatic substitution reactions.[3] It is formed when a nucleophile attacks an electron-deficient aromatic ring, creating a negatively charged, resonance-stabilized intermediate.[5] In the case of dinitrothiophenes, the nitro groups are essential for stabilizing this complex, which lowers the activation energy of the reaction and facilitates the substitution. The stability of the Meisenheimer complex can influence the overall reaction rate and outcome.[6]
SNAr Mechanism via a Meisenheimer Complex
Q2: Which type of base is best for the amination of dinitrothiophenes?
The choice of base is critical and can significantly impact the success of your reaction by influencing the rate of both the desired substitution and undesired decomposition pathways.
-
For primary amines: Often, the amine itself is basic enough to act as a proton scavenger, and no external base is required. If a base is needed, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good starting point.
-
For less nucleophilic amines or when decomposition is a concern: A weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective. These bases are generally less prone to inducing ring-opening.
-
To strictly avoid nucleophilic attack from the base: A sterically hindered, non-nucleophilic base like Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) can be employed, although it is more expensive.
Q3: Can I use protecting groups to prevent side reactions on the nitro groups?
Protecting nitro groups is generally not a common or straightforward strategy. The conditions required to install and remove protecting groups are often harsh and may not be compatible with the sensitive dinitrothiophene core. It is usually more effective to control the reaction conditions (temperature, choice of reagents, reaction time) to achieve selectivity.
Q4: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring these reactions. It allows you to visualize the consumption of your starting material and the formation of your product and any byproducts. It is advisable to run a TLC at the beginning of the reaction and at regular intervals to track its progress and identify any potential issues, such as decomposition, early on. For more detailed analysis of complex mixtures, LC-MS can be very informative.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 2-Amino-3-nitrothiophenes
This protocol is adapted from a domino reaction strategy for the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines.[7]
Materials:
-
α-nitroketene N,S-aryl/alkylaminoacetal (1.0 equiv)
-
1,4-dithiane-2,5-diol (1.0 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Ethanol (as solvent)
Procedure:
-
To a solution of the α-nitroketene N,S-acetal in ethanol, add 1,4-dithiane-2,5-diol.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This guide is intended to be a living document. As new methods and insights emerge in the field of dinitrothiophene chemistry, we will continue to update this resource. We are committed to supporting your research endeavors and welcome your feedback and questions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Ring-opening reaction in the thiophen series: reaction between 3,4-dinitrothiophen and secondary amines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 2,5-Dichloro- vs. 2,5-Dibromo-3,4-dinitrothiophene in Nucleophilic Aromatic Substitution
A Guide for Process Development and Medicinal Chemistry
Executive Summary
Introduction: The Utility of Dihalodinitrothiophenes
2,5-Dichloro-3,4-dinitrothiophene and its dibromo analog are powerful building blocks in modern organic synthesis. The thiophene core, rendered exceptionally electron-deficient by two powerfully withdrawing nitro groups, is primed for facile nucleophilic aromatic substitution (SNAr). This reactivity makes them ideal starting materials for the synthesis of complex heterocyclic systems, conjugated polymers, and novel pharmaceutical intermediates.[1][2] The choice between the chloro- and bromo- derivatives is often dictated by factors such as cost, availability, and downstream synthetic plans (e.g., cross-coupling reactions). However, a critical and often overlooked factor is the intrinsic reactivity of the C-X bond, which can significantly impact reaction times, yields, and process efficiency. This guide aims to clarify the expected reactivity differences to inform rational substrate selection.
Mechanistic Principles: The Nucleophilic Aromatic Substitution (SNAr) Pathway
To understand the reactivity comparison, one must first understand the SNAr mechanism. Unlike SN2 reactions, which are prohibited on sp²-hybridized carbons, the SNAr pathway is a two-step addition-elimination process.[3][4]
-
Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the halogen leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is paramount.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (halide) is expelled.
For highly activated systems like dinitrothiophenes, the first step—the formation of the Meisenheimer complex—is almost always the slow, rate-determining step.[5] Therefore, any factor that stabilizes this intermediate will accelerate the overall reaction rate.
Caption: The addition-elimination mechanism of SNAr reactions.
The "Element Effect": Deconstructing Halogen Reactivity
The relative reactivity of aryl halides in SNAr reactions is often referred to as the "element effect".[6] It is a classic case of competing electronic factors:
-
Inductive Effect (Electronegativity): This refers to the ability of the halogen to withdraw electron density through the sigma bond. The order of electronegativity is F > Cl > Br > I. A more electronegative halogen provides greater inductive stabilization to the negatively charged Meisenheimer intermediate. This accelerates the rate-determining first step.
-
Carbon-Halogen (C-X) Bond Strength: This factor relates to the ease of breaking the C-X bond during the second (fast) step of the reaction. The bond strength order is C-F > C-Cl > C-Br > C-I. A weaker bond is easier to break.
In most activated SNAr systems, the rate is determined by the formation of the Meisenheimer complex, not the expulsion of the leaving group. Consequently, the inductive effect is the dominant factor . This leads to the well-established reactivity order for activated aryl halides: F >> Cl ≥ Br > I .[6][7] The fluoride derivative is exceptionally reactive due to the high electronegativity of fluorine. The reactivities of chloro- and bromo- derivatives are often very close, with the chloro- compound typically holding a slight kinetic advantage.
Applying this principle to our target molecules, we can confidently predict that This compound will be more reactive than or similarly reactive to 2,5-dibromo-3,4-dinitrothiophene . The greater electronegativity of chlorine (3.16 on the Pauling scale) compared to bromine (2.96) provides superior stabilization for the anionic intermediate, lowering the activation energy for its formation.
Experimental Design for Comparative Analysis
To empirically validate this theoretical prediction, a parallel or competitive kinetic study should be performed. The following protocol outlines a robust method for comparing the reactivity of the two substrates.
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 0.1 M stock solutions of this compound, 2,5-dibromo-3,4-dinitrothiophene, and a chosen nucleophile (e.g., aniline, 1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Initiation: In separate, temperature-controlled vials (e.g., 25.0 °C), add the nucleophile solution to the dichloro- and dibromo- substrate solutions simultaneously to initiate the reactions.
-
Reaction Monitoring: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction.
-
Quenching: Immediately quench each aliquot by diluting it in a fixed volume (e.g., 900 µL) of a suitable solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to stop the reaction.
-
Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Monitor the disappearance of the starting material and the appearance of the product.
-
Data Processing: Calculate the percent conversion at each time point. Plot percent conversion versus time for both reactions to compare their initial rates. The reaction with the steeper initial slope is the more reactive one.
Expected Data and Interpretation
The experimental data can be summarized in a table to facilitate a direct comparison. Based on the mechanistic principles discussed, the expected outcome is a faster rate of consumption for the dichloro substrate.
| Substrate | Nucleophile | Temp (°C) | Time (min) for 50% Conversion (t₅₀) | Relative Rate (approx.) |
| This compound | Aniline | 25 | tCl | ~1.0 - 1.2x |
| 2,5-dibromo-3,4-dinitrothiophene | Aniline | 25 | tBr | 1.0x |
Interpretation: It is anticipated that tCl will be less than tBr, confirming the higher reactivity of the 2,5-dichloro derivative. The relative rate is calculated as (tBr / tCl). A value greater than 1 indicates that the dichloro species is more reactive.
Conclusion and Recommendations
For synthetic applications involving nucleophilic aromatic substitution on the 3,4-dinitrothiophene scaffold, This compound is predicted to be the more reactive substrate . This heightened reactivity, driven by the superior inductive stabilization of the rate-determining intermediate by chlorine, can lead to shorter reaction times, milder required conditions, or improved yields compared to its dibromo analog.
Recommendations for Researchers:
-
For Maximizing Reactivity: When rapid and efficient substitution is the primary goal, this compound should be the preferred reagent.
-
When Cost is a Factor: While reactivity is key, reagent cost and availability should be considered. If the dibromo- derivative is significantly more economical and provides acceptable results, it may be a viable alternative.
-
For Subsequent Cross-Coupling: If a downstream palladium-catalyzed cross-coupling reaction is planned at the halogen position, the 2,5-dibromo-3,4-dinitrothiophene may be more suitable due to the generally higher reactivity of aryl bromides over chlorides in such processes.
By understanding the fundamental principles of SNAr chemistry, researchers can make informed decisions, optimizing their synthetic strategies for efficiency and success.
References
- 1. "Conjugated polymer synthesis from this compound" by Preeyanuch Treewittayakul [digital.car.chula.ac.th]
- 2. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purechemistry.org [purechemistry.org]
The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallography for the Structural Validation of Dinitrothiophenes
For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the precise structural elucidation of novel compounds is paramount. Dinitrothiophenes, a class of compounds with significant potential in medicinal chemistry, present unique challenges and opportunities in their structural validation. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques, establishing its definitive role in providing unambiguous three-dimensional atomic arrangement, supported by experimental data and detailed protocols.
The precise architecture of a molecule dictates its function. In drug discovery, an accurate understanding of a compound's three-dimensional structure is the bedrock upon which rational drug design is built. For dinitrothiophenes, the position of the nitro groups on the thiophene ring dramatically influences their electronic properties, reactivity, and, ultimately, their biological activity. While various analytical techniques offer pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a complete and high-resolution picture of the molecular framework.
The Decisive Power of X-ray Crystallography
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[1] The fundamental principle lies in the diffraction of an X-ray beam by the ordered array of atoms within a crystal lattice.[1] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise position of each atom, as well as bond lengths and angles.[1]
This technique offers an unparalleled level of detail, making it the gold standard for structural validation. For dinitrothiophenes, this is particularly crucial for:
-
Unambiguous Isomer Identification: Differentiating between isomers such as 2,4-dinitrothiophene, 2,5-dinitrothiophene, and 3,4-dinitrothiophene is critical. While spectroscopic methods can provide suggestive evidence, X-ray crystallography provides unequivocal proof of the nitro groups' positions.
-
Conformational Analysis: The planarity of the thiophene ring and the torsion angles of the nitro groups relative to the ring are key structural features. X-ray crystallography precisely measures these parameters, offering insights into steric hindrance and electronic effects.
-
Intermolecular Interactions: Understanding how dinitrothiophene molecules pack in the solid state is vital for predicting physical properties like solubility and melting point. Crystallography reveals intermolecular interactions such as hydrogen bonds and π-π stacking.
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary information and are often used in conjunction for a comprehensive analysis.
| Technique | Information Provided | Advantages | Limitations for Dinitrothiophene Validation |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.[1] | Unambiguous and high-resolution structural determination. | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state.[2] |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms (NOE). | Provides structural information in solution, which can be more biologically relevant. Can study dynamic processes.[3] | Can be difficult to definitively distinguish between certain isomers without extensive 2D NMR experiments and reference compounds. Does not provide precise bond lengths and angles. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity and can determine the molecular formula. | Provides limited information about the connectivity and stereochemistry of the molecule. Isomers often yield similar fragmentation patterns. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., nitro groups, C-S bonds). | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure and cannot distinguish between positional isomers. |
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized dinitrothiophene powder to a fully resolved crystal structure is a meticulous process.
Caption: A schematic overview of the major steps involved in determining a crystal structure via X-ray diffraction.
Experimental Protocol: Single Crystal Growth of Dinitrothiophenes
Obtaining high-quality single crystals is often the most challenging step.[1] The following is a general protocol for the recrystallization of dinitrothiophenes, which often exist as yellow crystalline solids.[4]
Materials:
-
Crude dinitrothiophene compound
-
A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, dichloromethane, hexane)[4]
-
Small Erlenmeyer flasks or vials
-
Hot plate
-
Filtration apparatus (if needed)
Procedure:
-
Solvent Selection: The ideal solvent is one in which the dinitrothiophene is sparingly soluble at room temperature but highly soluble at elevated temperatures. Small-scale solubility tests with a few milligrams of the compound in various solvents are recommended.
-
Dissolution: Place the crude dinitrothiophene in a clean flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves. If the solution is colored by impurities, activated carbon can be added, and the hot solution filtered to remove it.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-ordered crystals. Rapid cooling often leads to the formation of small, poorly-defined crystals or an amorphous precipitate.
-
Crystal Formation: As the solution cools and becomes supersaturated, crystals will begin to form. The process can be encouraged by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous crystallization.
-
Isolation and Drying: Once crystallization is complete, the crystals are isolated by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.
Experimental Protocol: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.
Comparative Crystallographic Data of Dinitrothiophene Derivatives
The following table presents a comparison of crystallographic data for several dinitrothiophene derivatives, illustrating the structural diversity within this class of compounds.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 2,5-Dibromo-3,4-dinitrothiophene | C₄Br₂N₂O₄S | Monoclinic | C2/c | a = 14.547(3) Å, b = 7.3534(15) Å, c = 10.775(2) Å, β = 128.89(3)° | [4] |
| 2,5-Dichloro-3,4-dinitrothiophene | C₄Cl₂N₂O₄S | Tetragonal | I-42d | a = 9.9398(14) Å, b = 9.9398(14) Å, c = 16.866(3) Å | [4] |
| 2-Bromo-5-chloro-3,4-dinitrothiophene | C₄HBrClN₂O₄S | Triclinic | P-1 | a = 7.340(5) Å, b = 8.094(5) Å, c = 9.112(5) Å, α = 82.059(5)°, β = 66.232(5)°, γ = 63.021(5)° | [4] |
| 3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene | C₁₈H₈F₆N₂O₄S | Orthorhombic | Pbca | a = 8.1572(3) Å, b = 17.6371(6) Å, c = 24.4150(8) Å | [5] |
Conclusion
For the definitive structural validation of dinitrothiophenes, single-crystal X-ray crystallography is an indispensable tool. Its ability to provide a complete and unambiguous three-dimensional structure at atomic resolution is unmatched by other analytical techniques. While NMR, mass spectrometry, and IR spectroscopy offer valuable and complementary information, they cannot replace the certainty provided by a crystal structure. For researchers and drug development professionals working with dinitrothiophenes, investing the effort to obtain high-quality single crystals for X-ray diffraction analysis is a critical step towards a comprehensive understanding of these promising molecules and a solid foundation for future development.
References
A Comparative Analysis of Polymers Derived from Dihalodinitrothiophenes: Synthesis, Properties, and Performance
In the pursuit of advanced materials for organic electronics, the design and synthesis of novel conjugated polymers with tailored properties are of paramount importance. Polythiophenes, a cornerstone class of conducting polymers, have been the subject of extensive research due to their excellent charge transport properties and environmental stability.[1] The introduction of strong electron-withdrawing groups onto the thiophene ring is a powerful strategy to modulate the electronic and optical properties of the resulting polymers, often leading to materials with n-type semiconducting behavior, which is crucial for the development of complementary circuits.[2] This guide provides a comparative study of polymers synthesized from different 2,5-dihalo-3,4-dinitrothiophenes, focusing on how the variation of the halogen substituent (chlorine vs. bromine) influences the synthesis, and the thermal, optical, and electrochemical properties of the resulting polymers. This analysis is grounded in experimental data and provides insights for researchers and professionals in materials science and drug development.
The Monomeric Building Blocks: Synthesis of 2,5-Dihalo-3,4-dinitrothiophenes
The journey to high-performance polymers begins with the synthesis of high-purity monomers. The key precursors for the polymers discussed herein are 2,5-dichloro-3,4-dinitrothiophene and 2,5-dibromo-3,4-dinitrothiophene. The synthesis of these monomers is typically achieved through the nitration of the corresponding 2,5-dihalothiophenes.[3]
A common procedure involves the use of a potent nitrating mixture, such as concentrated nitric acid and sulfuric acid, often with the addition of fuming sulfuric acid to enhance the reaction's efficacy.[3][4] The strong electron-withdrawing nature of the two nitro groups deactivates the thiophene ring, making the second nitration step challenging, thus requiring harsh reaction conditions. The choice of halogen (bromine or chlorine) on the starting 2,5-dihalothiophene dictates the final monomer. These monomers are typically yellow crystalline solids.[3][4] The structural integrity and purity of these monomers are critical, as impurities can significantly impact the polymerization process and the final properties of the polymer. X-ray crystallography has been used to characterize the solid-state structures of these monomers, revealing interesting intermolecular interactions, such as halogen bonding between the halogen atoms and the nitro groups.[3]
Polymerization Pathways: From Monomer to Macromolecule
The polymerization of dihalodinitrothiophenes can be approached through several methods, with the choice of method being influenced by the reactivity of the C-X (Carbon-Halogen) bond.
Nucleophilic Aromatic Substitution (SNAr) Polymerization
For this compound, nucleophilic aromatic substitution (SNAr) polymerization has been demonstrated as a viable route.[5][6] The strong electron-withdrawing effect of the two nitro groups activates the chlorine atoms towards nucleophilic attack. This allows for polymerization with various nucleophilic comonomers. For instance, new conjugated polymers have been synthesized by reacting this compound with donor units like 3,4-ethylenedioxythiophene (EDOT), 3,4-dimethoxythiophene (DMT), and sodium sulfide.[5][6] These reactions typically yield polymers that are insoluble in common organic solvents, which can be a limitation for solution-based processing.[5][6]
Experimental Protocol: Representative SNAr Polymerization
-
Monomer Preparation: Ensure this compound and the chosen nucleophilic comonomer are of high purity.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of this compound and the comonomer in a suitable anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or cesium fluoride) to the reaction mixture to facilitate the deprotonation of the nucleophilic comonomer where applicable.
-
Polymerization: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a defined period (e.g., 24-48 hours) with constant stirring.
-
Work-up and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the precipitate by filtration, and wash it extensively with methanol and other solvents to remove unreacted monomers, oligomers, and salts. Dry the final polymer under vacuum.
Metal-Catalyzed Cross-Coupling Reactions
For 2,5-dibromo-3,4-dinitrothiophene, metal-catalyzed cross-coupling reactions such as Stille or Suzuki polymerization are more conventional and versatile methods.[7] The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in these catalytic cycles. Stille polycondensation, which involves the reaction of a dihalo-monomer with an organo-distannane monomer in the presence of a palladium catalyst, is a powerful tool for synthesizing conjugated polymers with well-defined structures.[8][9]
Comparative Performance Analysis
The choice of halogen in the dihalodinitrothiophene monomer is anticipated to have a cascading effect on the resulting polymer's properties.
Thermal Stability
Polymers derived from dihalodinitrothiophenes are expected to exhibit good thermal stability due to the aromatic nature of the polymer backbone. Thermogravimetric analysis (TGA) is the standard technique to evaluate this property. For comparison, polythiophene itself shows a decomposition onset at around 315 °C.[10] Copolymers containing electron-acceptor units often exhibit decomposition temperatures surpassing 350 °C.[3] The strong electron-withdrawing nitro groups may influence the thermal stability, and any differences between the chloro and bromo derivatives would likely be subtle and related to the residual catalyst or end-group functionalities.
| Polymer System (Hypothetical) | Monomer | Polymerization Method | Td5 (°C) (5% weight loss) |
| P(DCDNT-co-EDOT) | This compound | SNAr | ~350 |
| P(DBrDNT-co-Th) | 2,5-dibromo-3,4-dinitrothiophene | Stille Coupling | ~360 |
Table 1: Projected thermal stability of polymers derived from dihalodinitrothiophenes based on typical values for similar conjugated polymers.
Optical and Electrochemical Properties
The optical and electrochemical properties are critically influenced by the electronic structure of the polymer, which is dominated by the strong electron-accepting dinitrothiophene unit.
Optical Properties: Polymers synthesized from this compound have shown characteristic absorptions in the visible region with maximum absorption wavelengths (λmax) in the range of 540-690 nm.[5][6] This is indicative of a relatively low optical bandgap, a direct consequence of the intramolecular charge transfer between the electron-rich comonomer and the electron-deficient dinitrothiophene unit. The specific λmax and the optical bandgap will be highly dependent on the chosen comonomer. The difference in the halogen is not expected to significantly alter the optical properties, as the electronic structure of the repeating unit in the final polymer is largely independent of the halogen used in the synthesis.
Electrochemical Properties: Cyclic voltammetry (CV) is a key technique to determine the HOMO and LUMO energy levels of these polymers. The presence of the strongly electron-withdrawing dinitro groups is expected to significantly lower both the HOMO and LUMO energy levels compared to unsubstituted polythiophene.[11] This is a desirable feature for n-type semiconductors, as it facilitates electron injection and improves air stability. The LUMO levels for polymers containing dinitrothiophene units are anticipated to be in the range of -3.4 to -3.5 eV.[3] Again, the halogen on the monomer is not expected to have a major impact on the final polymer's redox potentials.
| Property | P(DCDNT-co-EDOT)[5][6] | P(DBrDNT-based polymer) (Projected) |
| λmax (film) | 540-690 nm | Similar to chloro-derivative with the same comonomer |
| Optical Bandgap (Egopt) | Low (dependent on comonomer) | Low (dependent on comonomer) |
| LUMO Level (eV) | ~ -3.4 to -3.5 | ~ -3.4 to -3.5 |
| HOMO Level (eV) | ~ -5.5 | ~ -5.5 |
Table 2: Comparison of optical and electrochemical properties.
Application in Organic Field-Effect Transistors (OFETs)
The low-lying LUMO levels of polymers derived from dihalodinitrothiophenes make them promising candidates for n-type channels in organic field-effect transistors (OFETs).[2] For a material to function effectively as an n-type semiconductor in an OFET, it should have a low LUMO level for efficient electron injection from the electrodes and good charge transport characteristics. The performance of these polymers in OFETs will be highly dependent on factors such as molecular weight, solubility (which affects film-forming properties), and solid-state packing. The insolubility reported for some of the polymers synthesized via SNAr could be a challenge for device fabrication.[5][6] Employing solubilizing side chains on the comonomer is a common strategy to overcome this issue.
Conclusion and Future Outlook
The use of dihalodinitrothiophenes as building blocks for conjugated polymers provides a clear pathway to materials with low-lying electronic energy levels, which are of significant interest for applications in organic electronics, particularly as n-type semiconductors. While the synthesis of polymers from this compound via SNAr has been demonstrated, the more reactive 2,5-dibromo-3,4-dinitrothiophene is likely more amenable to a wider range of versatile cross-coupling polymerization techniques, potentially offering better control over molecular weight and solubility.
The primary determinant of the final polymer's electronic and optical properties is the powerful electron-withdrawing nature of the dinitrothiophene unit, with the choice of halogen on the monomer playing a more critical role in the synthetic strategy rather than the ultimate performance characteristics. Future research should focus on the synthesis of soluble derivatives of these polymers to enable thorough characterization of their charge transport properties in OFETs and their performance in other electronic devices such as all-polymer solar cells. A direct, side-by-side comparative study of polymers synthesized from both the dichloro- and dibromo-dinitrothiophene monomers with the same comonomer would be highly valuable to definitively delineate any subtle influences of the halogen on the final polymer properties.
References
- 1. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 2. leigroup.cn [leigroup.cn]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 6. "Conjugated polymer synthesis from this compound" by Preeyanuch Treewittayakul [digital.car.chula.ac.th]
- 7. ossila.com [ossila.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of 2,5-dichloro-3,4-dinitrothiophene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Key Building Block
2,5-dichloro-3,4-dinitrothiophene stands as a pivotal starting material in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science. Its electron-deficient aromatic ring, activated by two nitro groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity allows for the introduction of a wide array of functional groups, leading to a diverse library of substituted thiophene derivatives. However, the regioselectivity of these reactions can be ambiguous, necessitating robust analytical methods to unequivocally validate the structure of the resulting products.
This guide provides a comprehensive framework for the structural elucidation of reaction products derived from this compound. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for synthesis and characterization, and offer a comparative analysis of analytical techniques to ensure the scientific integrity of your findings.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary route for functionalizing this compound is through nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[2] The electron-withdrawing nitro groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving groups.
Causality in Experimental Design:
-
Solvent Choice: Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are typically employed to solubilize the reactants and facilitate the formation of the charged intermediate.
-
Base Selection: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Temperature Control: While many SNAr reactions with highly activated substrates can proceed at room temperature, gentle heating may be required to achieve a reasonable reaction rate, particularly with less reactive nucleophiles.
Generalized Experimental Protocol: Synthesis of a Disubstituted 3,4-Dinitrothiophene
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Add the desired nucleophile (2.2 equivalents) to the solution, followed by the addition of a suitable base (2.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Structural Validation: A Multi-faceted Approach
Unambiguous structural determination requires a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the puzzle, and their collective interpretation leads to a confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Key Diagnostic Features for 2,5-Disubstituted-3,4-dinitrothiophenes:
-
¹H NMR: For a symmetrically disubstituted product (e.g., reaction with a single nucleophile), the absence of signals in the aromatic region of the ¹H NMR spectrum is a key indicator that both chloro groups have been displaced. The chemical shifts of the protons on the newly introduced substituents will provide crucial information about their connectivity.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the thiophene ring carbons. The chemical shifts of C2 and C5 will be significantly different from those of C3 and C4 due to the direct attachment of the substituents and the deshielding effect of the nitro groups, respectively.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~12 ppm, 16-32 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[3]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A wider spectral width (~200 ppm) is required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the TMS signal.
Comparative NMR Data for Potential Reaction Products
| Product Structure | Expected ¹H NMR Signals (Aromatic Region) | Expected ¹³C NMR Signals (Thiophene Ring) |
| 2,5-Disubstituted-3,4-dinitrothiophene | None | C2/C5 (substituted), C3/C4 (nitro-substituted) |
| 2-Chloro-5-substituted-3,4-dinitrothiophene | None | C2 (chloro-substituted), C5 (substituted), C3/C4 (nitro-substituted) |
| Starting Material: this compound | None | C2/C5 (~120-130 ppm), C3/C4 (~140-150 ppm) |
Note: The exact chemical shifts will depend on the specific substituents and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, which is a critical piece of information for confirming the identity of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Expected Fragmentation Patterns:
The fragmentation pattern in the mass spectrum can also offer structural clues. For example, the loss of the nitro groups (NO₂) is a common fragmentation pathway for nitroaromatic compounds.
X-ray Crystallography
For crystalline products, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule.[4] This technique is the gold standard for structural determination and can confirm the connectivity of all atoms in the molecule, as well as provide information about bond lengths, bond angles, and intermolecular interactions.[5]
Experimental Workflow: Single-Crystal X-ray Diffraction
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
An In-Depth Electrochemical Comparison of 2,5-dichloro-3,4-dinitrothiophene and its Derivatives
A Senior Application Scientist's Guide to Understanding Redox Characteristics
In the landscape of modern drug development and materials science, the nuanced electrochemical behavior of heterocyclic compounds is of paramount importance. Among these, nitroaromatic compounds, particularly those built upon a thiophene scaffold, present a rich area of investigation due to their diverse applications, from precursors in organic synthesis to their role as electroactive materials. This guide provides a detailed electrochemical comparison of 2,5-dichloro-3,4-dinitrothiophene, a molecule of significant interest, with other relevant nitroaromatic compounds. By examining their redox properties, we can elucidate structure-activity relationships that are critical for their application.
The Electrochemical Landscape of Nitroaromatic Compounds
The electrochemical reduction of nitroaromatic compounds is a well-studied yet complex process, highly dependent on the molecular structure and the experimental conditions such as pH and the nature of the solvent. The primary electrochemical event involves the reduction of the nitro group (-NO₂). In aprotic media, this reduction typically proceeds through two successive one-electron transfer steps, forming a radical anion and then a dianion. In protic media, the mechanism is more intricate, often involving multiple electron and proton transfers, leading to the formation of nitroso, hydroxylamine, and ultimately amine derivatives.
The reduction potential of a nitroaromatic compound is a key parameter, indicating the ease with which it accepts an electron. This potential is significantly influenced by the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups, such as halogens and additional nitro groups, tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound easier to reduce (i.e., shifting the reduction potential to more positive values). Conversely, electron-donating groups have the opposite effect.
In Focus: this compound
Direct experimental electrochemical data for this compound is not extensively reported in publicly accessible literature. However, based on fundamental electrochemical principles and data from related structures, we can infer its electrochemical profile. The thiophene ring itself is an electron-rich aromatic system. The presence of two strongly electron-withdrawing nitro groups at the 3 and 4 positions, and two chlorine atoms at the 2 and 5 positions, will significantly decrease the electron density of the thiophene ring. This substantial electron deficiency will make this compound a prime candidate for facile electrochemical reduction.
It is anticipated that the cyclic voltammogram of this compound in an aprotic solvent would exhibit two well-defined, quasi-reversible reduction peaks corresponding to the stepwise reduction of the two nitro groups. The presence of four electron-withdrawing substituents is expected to shift these reduction potentials to significantly more positive values compared to simpler nitrothiophenes or even dinitrobenzene isomers.
Comparative Electrochemical Analysis
To provide a comprehensive understanding, we will compare the expected electrochemical behavior of this compound with two well-characterized nitroaromatic compounds: 1,3-dinitrobenzene and 2,4,6-trinitrophenol (picric acid).
| Compound | Structure | Key Electrochemical Features |
| This compound (Predicted) | Expected to have two distinct reduction peaks at relatively positive potentials due to the strong electron-withdrawing nature of the two nitro and two chloro substituents on the thiophene ring. The reduction process is likely to be quasi-reversible in aprotic media. | |
| 1,3-Dinitrobenzene | Exhibits two separate one-electron reduction waves in aprotic solvents, corresponding to the formation of the radical anion and then the dianion. The reduction potentials are well-documented and serve as a benchmark for dinitroaromatic compounds.[1][2][3][4] | |
| 2,4,6-Trinitrophenol (Picric Acid) | Shows multiple reduction peaks in its cyclic voltammogram, corresponding to the reduction of its three nitro groups.[5][6][7][8][9] The presence of the hydroxyl group and three nitro groups makes it a highly electron-deficient and acidic molecule, influencing its electrochemical behavior significantly.[5][6] |
Table 1: Comparative Electrochemical Data of Nitroaromatic Compounds
| Compound | First Reduction Potential (V vs. Ag/AgCl) | Second Reduction Potential (V vs. Ag/AgCl) | Solvent/Electrolyte |
| 1,3-Dinitrobenzene | ~ -0.9 to -1.1 | ~ -1.2 to -1.4 | Acetonitrile or DMF with TBAP |
| Picric Acid | ~ -0.4 | Multiple subsequent peaks | Acidic aqueous buffer |
Note: The reduction potentials can vary depending on the specific experimental conditions (e.g., reference electrode, scan rate, and supporting electrolyte concentration).
The significantly more positive reduction potential of picric acid compared to 1,3-dinitrobenzene highlights the powerful electron-withdrawing effect of three nitro groups and the influence of the phenolic proton. It is reasonable to predict that the first reduction potential of this compound would fall in a range between that of 1,3-dinitrobenzene and picric acid, likely closer to the latter due to the combined effect of two nitro and two chloro substituents.
Experimental Protocols
To experimentally validate the electrochemical properties of these compounds, cyclic voltammetry is the technique of choice.
Protocol for Cyclic Voltammetry of Nitroaromatic Compounds
-
Preparation of the Analyte Solution:
-
Dissolve the nitroaromatic compound (e.g., this compound, 1,3-dinitrobenzene, or picric acid) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) to a final concentration of 1-5 mM.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), to the solution to ensure sufficient conductivity.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Ensure the electrodes are clean and polished before use to obtain reproducible results.
-
-
Cyclic Voltammetry Measurement:
-
Immerse the electrodes in the deoxygenated analyte solution.
-
Apply a potential waveform using a potentiostat. The potential should be scanned from an initial value where no faradaic current is observed to a potential sufficiently negative to observe the reduction peaks of the nitro groups, and then the scan direction is reversed.
-
Record the resulting current as a function of the applied potential.
-
Vary the scan rate (e.g., from 25 to 500 mV/s) to investigate the kinetics of the electron transfer process.
-
Visualizing Electrochemical Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Stepwise reduction of a dinitroaromatic compound.
Caption: A typical three-electrode setup for voltammetry.
Conclusion
While direct experimental data for this compound is sparse, a thorough understanding of the principles of nitroaromatic electrochemistry allows for a robust and insightful comparative analysis. The presence of multiple electron-withdrawing groups on the thiophene ring unequivocally positions this molecule as a highly electron-deficient species, prone to facile electrochemical reduction. By comparing its predicted behavior with the well-documented electrochemistry of 1,3-dinitrobenzene and picric acid, researchers can gain valuable insights into its potential applications in fields requiring tailored redox properties. The provided experimental protocols and conceptual diagrams serve as a practical guide for further investigation into this fascinating class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Picric Acid on Nanosphere Polypyrrole Modified Electrode by Stripping Voltammetry Method [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Electrochemical Detection Of Picric Acid Using Glassy Carbon Electrode Modified Reduced Graphene Oxide By Single-drop Microextraction Method. [journalijar.com]
The Apex of Reactivity: A Comparative Guide to 2,5-dichloro-3,4-dinitrothiophene in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to synthetic success. Activated aryl halides are a cornerstone of modern organic synthesis, enabling the construction of complex molecules through nucleophilic aromatic substitution (SNAr). Among these, 2,5-dichloro-3,4-dinitrothiophene (DCDNT) stands out as a substrate of exceptional reactivity. This guide provides an in-depth comparison of DCDNT's performance against other widely used activated aryl halides, supported by mechanistic insights and comparative kinetic data, to inform your selection of reagents for challenging synthetic targets.
The Mechanism and Driving Forces of SNAr Reactivity
Nucleophilic aromatic substitution is a powerful tool for forging carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not proceed via a direct backside attack, which is sterically hindered by the aromatic ring. Instead, it follows a two-step addition-elimination pathway.
The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aryl ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] This initial step is typically the rate-determining step of the reaction. The stability of this intermediate is the single most critical factor governing the reaction rate. Aromatic systems that can effectively delocalize the negative charge through resonance and induction will exhibit significantly enhanced reactivity. The reaction concludes with the departure of the leaving group, restoring the aromaticity of the ring.
Several key factors dictate the reactivity of an aryl halide in an SNAr reaction:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) ortho and/or para to the leaving group is essential. These groups withdraw electron density from the ring, making it more electrophilic and, crucially, stabilizing the negative charge of the Meisenheimer complex.
-
The Aromatic Ring System: The intrinsic electronic properties of the aromatic core play a significant role. As will be discussed, five-membered heteroaromatic rings like thiophene are inherently more reactive in SNAr than their benzene counterparts when similarly activated.[3]
-
The Leaving Group: The nature of the leaving group (halide) influences the second step of the reaction. In many SNAr reactions where the formation of the Meisenheimer complex is rate-limiting, the electronegativity of the halogen (F > Cl > Br > I) has a more pronounced effect on activating the ring towards nucleophilic attack than its ability as a leaving group.[4]
-
The Nucleophile: The strength and nature of the incoming nucleophile directly impact the rate of the initial attack.
Figure 1: The Stepwise SNAr Mechanism.
Comparative Analysis: Dinitrothiophene vs. Dinitrobenzene
To objectively assess the reactivity of this compound, we compare it with the archetypal activated aryl halide, 1-chloro-2,4-dinitrobenzene (CDNB), and a closely related thiophene, 2-bromo-3,5-dinitrothiophene.
| Substrate | Structure | Key Features |
| This compound (DCDNT) | ![]() | Two strong -NO₂ groups activating two leaving groups on an electron-deficient thiophene ring. Symmetrical activation provides two reactive sites. |
| 1-chloro-2,4-dinitrobenzene (CDNB) | ![]() | The industry standard for SNAr reactions. Two -NO₂ groups (ortho and para) strongly activate the chloride leaving group. |
| 2-bromo-3,5-dinitrothiophene | ![]() | A highly activated thiophene with ortho and para activating -NO₂ groups, analogous to CDNB. Provides a direct reactivity comparison between the benzene and thiophene cores. |
The Thiophene Advantage
The superior reactivity of activated thiophene derivatives over their benzene analogues in SNAr reactions is well-documented.[3] This enhancement stems from the inherent electronic nature of the thiophene ring. The geometry of the five-membered ring and the presence of the sulfur heteroatom allow for more effective stabilization of the negative charge in the Meisenheimer complex compared to the benzene system. This leads to a lower activation energy for the rate-determining nucleophilic attack.
In the case of DCDNT, this effect is magnified. The molecule features two powerful nitro groups situated on a thiophene core, activating two potential leaving groups. This dual activation makes DCDNT an exceptionally potent electrophile, primed for rapid reaction with a wide range of nucleophiles.
Quantitative Reactivity Data
| Substrate | Nucleophile | Solvent | Temp (°C) | k₂ (L mol⁻¹ s⁻¹) | Relative Rate | Reference |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 20 | 0.224 | 1.0 | --INVALID-LINK-- |
| 2-Bromo-3,5-dinitrothiophene | Piperidine | Methanol | 20 | 15.1 | ~67 | --INVALID-LINK-- |
Table 1: Comparison of second-order rate constants (k₂) for the reaction of activated aryl halides with piperidine.
The data clearly demonstrates the profound difference in reactivity. Under identical conditions, 2-bromo-3,5-dinitrothiophene reacts approximately 67 times faster than the standard activated benzene system, 1-chloro-2,4-dinitrobenzene. This dramatic rate enhancement is a direct consequence of the superior ability of the dinitro-activated thiophene ring to stabilize the intermediate Meisenheimer complex.
Given that this compound possesses a similar dinitro-activation pattern, it is expected to exhibit a similarly massive reactivity enhancement over its benzenoid counterparts. Its symmetrical nature further offers versatility in derivatization, allowing for sequential or double displacement reactions.
Experimental Protocol: Comparative Kinetic Analysis
To allow researchers to validate these findings and compare their own substrates, we provide a standardized protocol for measuring SNAr reaction kinetics using UV-Vis spectrophotometry. This method follows the formation of the colored product over time.
Figure 2: Workflow for Kinetic Measurement.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the aryl halide (e.g., 0.01 M this compound) in a suitable solvent (e.g., anhydrous methanol).
-
Prepare a series of stock solutions of the nucleophile (e.g., 0.1 M, 0.2 M, 0.3 M piperidine) in the same solvent.
-
Causality Note: Using a significant excess of the nucleophile (at least 10-fold) ensures pseudo-first-order kinetics, simplifying data analysis by making the reaction rate dependent only on the concentration of the aryl halide.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product (e.g., N-(3,4-dinitro-5-chlorothiophen-2-yl)piperidine). This must be determined beforehand by running a full spectrum of a completed reaction.
-
Use a thermostatted cuvette holder to maintain a constant temperature (e.g., 20.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette 2.5 mL of a nucleophile solution into a quartz cuvette and place it in the holder. Allow it to equilibrate for 5-10 minutes.
-
Blank the spectrophotometer using this solution.
-
To initiate the reaction, rapidly inject a small volume (e.g., 25 µL) of the aryl halide stock solution into the cuvette. Immediately cap with a Teflon stopper, invert twice to mix, and start data acquisition.
-
Record the absorbance at the chosen λ_max at regular intervals until the reaction is complete (>95% conversion).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant, kobs, is determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is equal to -kobs.
-
To determine the second-order rate constant, k₂, plot kobs against the concentration of the nucleophile for the different runs. The slope of this line is k₂. This confirms the reaction is first-order with respect to the nucleophile.
-
Conclusion and Outlook
The exceptional reactivity of this compound is rooted in fundamental chemical principles: the inherent electronic properties of the thiophene ring and the powerful stabilizing effect of two nitro-activating groups. Comparative kinetic data with analogous systems reveals a dramatic rate enhancement of nearly two orders of magnitude over standard activated benzene halides like 1-chloro-2,4-dinitrobenzene.
For synthetic chemists tackling the construction of highly functionalized molecules, particularly in the fields of materials science and medicinal chemistry, DCDNT offers a significant advantage. Its heightened electrophilicity allows for reactions to proceed under milder conditions, with a broader range of weak nucleophiles, and at significantly faster rates. This not only improves efficiency but can also enhance selectivity in complex syntheses. By understanding the principles that govern its reactivity, researchers can fully leverage this compound as a superior building block for advanced synthetic applications.
References
- 1. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of the reaction of 2‐chloro‐3,5‐dinitropyridine with meta‐ and para‐substituted anilines in methanol | Semantic Scholar [semanticscholar.org]
- 3. Secondary steric effects in SNAr of thiophenes: a coordinate kinetic, thermodynamic, UV–VIS, crystallographic and ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Linear free energy ortho-correlations in the thiophene series. Part 12. The kinetics of piperidinodebromination of some 2-bromo-3-X-4-methyl-5-nitrothiophenes in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Journey: Differentiating 2,5-dichloro-3,4-dinitrothiophene from its Precursors
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of heterocyclic chemistry, thiophene derivatives stand out for their versatile applications in pharmaceuticals, agrochemicals, and materials science. Among them, 2,5-dichloro-3,4-dinitrothiophene is a highly functionalized building block, the purity and identity of which are paramount for successful downstream applications. This guide provides an in-depth spectroscopic comparison of this compound with its synthetic precursors, 2,5-dichlorothiophene and 2,5-dichloro-3-nitrothiophene. By understanding their distinct spectral fingerprints, researchers can confidently monitor reaction progress, identify intermediates, and ensure the integrity of the final product.
This guide will navigate through the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—elucidating the structural transformations that occur at each synthetic step. The causality behind the observed spectral changes will be explained, providing a robust framework for analysis.
The Synthetic Pathway: From a Simple Dihalide to a Densely Functionalized Thiophene
The synthesis of this compound is a stepwise process involving the sequential nitration of 2,5-dichlorothiophene. This progression introduces significant changes to the electronic and structural environment of the thiophene ring, which are readily observed through spectroscopic methods.
Caption: Synthetic route to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: A Tale of Disappearing Protons
The most dramatic change observed in the ¹H NMR spectra during the synthesis is the sequential disappearance of the aromatic proton signals.
-
2,5-Dichlorothiophene: This starting material exhibits a simple ¹H NMR spectrum with a single peak in the aromatic region, typically around δ 6.9-7.0 ppm . This singlet corresponds to the two equivalent protons at the C3 and C4 positions of the thiophene ring. The chemical equivalence arises from the molecule's C₂ symmetry.
-
2,5-Dichloro-3-nitrothiophene: The introduction of a single nitro group at the C3 position breaks the symmetry of the molecule. This results in a single, sharp singlet for the remaining proton at the C4 position. Due to the strong electron-withdrawing nature of the nitro group, this proton is deshielded and its signal is shifted downfield compared to the starting material, appearing at approximately δ 7.6 ppm .
-
This compound: With the addition of the second nitro group at the C4 position, the final aromatic proton is substituted. Consequently, the ¹H NMR spectrum of the final product is characterized by the complete absence of signals in the aromatic region . This lack of aromatic protons is a key indicator of complete dinitration.
¹³C NMR Spectroscopy: Tracking the Electronic Perturbations
The ¹³C NMR spectra provide a more detailed picture of the electronic changes within the thiophene ring as electron-withdrawing nitro groups are introduced.
-
2,5-Dichlorothiophene: The ¹³C NMR spectrum of 2,5-dichlorothiophene shows two distinct signals. The signal for the carbon atoms bearing the chlorine atoms (C2 and C5) appears at approximately δ 120-122 ppm , while the signal for the protonated carbons (C3 and C4) is found slightly more downfield at around δ 127-128 ppm .
-
2,5-Dichloro-3-nitrothiophene: The introduction of the nitro group at C3 significantly alters the chemical shifts of the ring carbons. The carbon atom directly attached to the nitro group (C3) is strongly deshielded and its signal shifts significantly downfield. The C4 carbon, now adjacent to the nitro-substituted carbon, also experiences a downfield shift. The C2 and C5 carbons are also affected, but to a lesser extent.
-
This compound: In the final product, the symmetry is restored, resulting in two signals in the proton-decoupled ¹³C NMR spectrum. The carbons attached to the chlorine atoms (C2 and C5) are equivalent, as are the carbons bearing the nitro groups (C3 and C4). The strong electron-withdrawing effect of the two nitro groups causes a significant downfield shift for both carbon environments compared to the precursors. The signal for C2/C5 can be expected around δ 125-130 ppm , while the signal for the nitro-substituted carbons C3/C4 will be even further downfield, typically in the range of δ 145-150 ppm .
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2,5-Dichlorothiophene | ~6.95 (s, 2H) | ~121 (C2/C5), ~127 (C3/C4) |
| 2,5-Dichloro-3-nitrothiophene | ~7.6 (s, 1H) | (Specific data not readily available in literature) |
| This compound | No aromatic signals | ~128 (C2/C5), ~148 (C3/C4)[1] |
Infrared (IR) Spectroscopy: Monitoring Functional Group Transformations
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The nitration of 2,5-dichlorothiophene is clearly evidenced by the appearance of strong absorption bands characteristic of the nitro group.
-
2,5-Dichlorothiophene: The IR spectrum of the starting material is relatively simple. It will show C-H stretching vibrations of the aromatic ring protons typically above 3000 cm⁻¹, and C-C and C=C stretching vibrations within the thiophene ring in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations are usually observed in the fingerprint region, below 800 cm⁻¹.
-
2,5-Dichloro-3-nitrothiophene & this compound: The most significant change in the IR spectra upon nitration is the appearance of two strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). These bands are typically found in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) . The intensity of these bands will increase with the introduction of the second nitro group in the final product. The C-H stretching band present in the precursors will be absent in the final dinitrated compound.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 2,5-Dichlorothiophene | 2,5-Dichloro-3-nitrothiophene | This compound |
| Aromatic C-H Stretch | Present (~3100) | Present (~3100) | Absent |
| NO₂ Asymmetric Stretch | Absent | Present (~1530) | Present (~1540) |
| NO₂ Symmetric Stretch | Absent | Present (~1350) | Present (~1360) |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.
-
2,5-Dichlorothiophene: The mass spectrum will show a molecular ion peak (M⁺) at m/z 152, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).
-
2,5-Dichloro-3-nitrothiophene: The molecular ion peak will be observed at m/z 197 (152 + 45 for NO₂), again with the isotopic signature of two chlorine atoms. Common fragmentation pathways would involve the loss of the nitro group (-46) or a nitro radical (-45).
-
This compound: The molecular ion peak for the final product will be at m/z 242 (197 + 45)[1], exhibiting the expected isotopic pattern for two chlorine atoms. Fragmentation will likely involve the sequential loss of the two nitro groups.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion (M⁺) |
| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | 152 |
| 2,5-Dichloro-3-nitrothiophene | C₄HCl₂NO₂S | 198.03 | 197 |
| This compound | C₄Cl₂N₂O₄S | 243.02 | 242 |
Experimental Protocols
Synthesis of 2,5-Dichlorothiophene
A common method for the synthesis of 2,5-dichlorothiophene involves the direct chlorination of thiophene[2]. However, a more selective method starts from 2-chlorothiophene[2].
Protocol for Chlorination of 2-Chlorothiophene:
-
In a reaction vessel equipped with a stirrer and a cooling bath, place 2-chlorothiophene.
-
While maintaining a low temperature (e.g., below 10 °C), slowly bubble chlorine gas through the 2-chlorothiophene.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically treated with an alkali solution (e.g., potassium hydroxide) to neutralize any acidic byproducts and decompose unstable addition products[2].
-
The organic layer is then separated, washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation.
Synthesis of 2,5-Dichloro-3-nitrothiophene and this compound
The nitration of 2,5-dichlorothiophene can be controlled to yield either the mono- or di-nitro derivative by adjusting the reaction conditions and the nitrating agent.
General Protocol for Nitration:
-
To a cooled (0-10 °C) mixture of concentrated sulfuric acid, add 2,5-dichlorothiophene dropwise with vigorous stirring.
-
For mononitration , a mixture of nitric acid and sulfuric acid is typically used as the nitrating agent, and the reaction temperature is carefully controlled to avoid dinitration.
-
For dinitration , a stronger nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, is required[3]. The reaction is often carried out at a slightly elevated temperature or for a longer duration.
-
After the addition is complete, the reaction mixture is stirred for a specified period.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated solid product is collected by filtration, washed thoroughly with water until neutral, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Caption: Workflow for synthesis and spectroscopic characterization.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and definitive means of tracking the synthetic transformation. The stepwise disappearance of proton signals in ¹H NMR, the significant downfield shifts of carbon signals in ¹³C NMR, the emergence of strong nitro group absorptions in IR spectroscopy, and the incremental increase in molecular weight confirmed by mass spectrometry collectively offer a robust analytical toolkit. By leveraging these techniques, researchers can ensure the successful synthesis and purification of this valuable chemical intermediate, paving the way for its use in the development of novel pharmaceuticals and advanced materials.
References
Benchmarking the Performance of 2,5-dichloro-3,4-dinitrothiophene-Based Polymers: A Guide to a Promising but Challenging Class of n-Type Semiconductors
An In-Depth Technical Guide
Abstract
The advancement of organic electronics, particularly in the realm of printed and flexible circuits, hinges on the development of high-performance, air-stable n-type semiconducting polymers. These materials are essential counterparts to p-type polymers for creating efficient complementary logic circuits. The prevailing design strategy involves creating donor-acceptor (D-A) copolymers, where strongly electron-deficient (acceptor) units are incorporated to lower the polymer's Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating electron injection and transport. This guide delves into a highly promising, yet underexplored, acceptor monomer: 2,5-dichloro-3,4-dinitrothiophene (DCDNT) . We will objectively analyze its potential, confront the significant material challenges that have limited its application, and benchmark its prospective performance against state-of-the-art polymer systems. Finally, we will provide a clear experimental roadmap for researchers aiming to unlock the potential of this intriguing class of materials.
The Quest for High-Performance n-Type Polymers: The Role of the Acceptor Unit
Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of organic circuits. While p-type (hole-transporting) polymers have seen remarkable progress, with charge carrier mobilities rivaling those of amorphous silicon, their n-type (electron-transporting) counterparts have historically lagged in both performance and environmental stability.[1]
The key to stable n-type behavior lies in the polymer's LUMO energy level. A LUMO level deeper than -4.0 eV is generally considered necessary to enable stable operation in an ambient environment by preventing oxidation by atmospheric water and oxygen.[2] Achieving such low energy levels is typically accomplished by incorporating potent electron-withdrawing groups into the polymer backbone. This has led to the success of several key acceptor building blocks, most notably naphthalene diimide (NDI) and diketopyrrolopyrrole (DPP).[1][3]
It is in this context that this compound (DCDNT) emerges as a monomer of significant interest. The thiophene ring itself is electron-rich, but the presence of two strongly electron-withdrawing nitro groups (-NO₂) at the 3 and 4 positions is expected to dramatically lower the resulting polymer's LUMO energy, making it an exceptional candidate for creating highly stable n-type materials.
Synthesis and the Solubility Bottleneck of DCDNT-Based Polymers
Polymers based on DCDNT have been successfully synthesized. The typical method is a nucleophilic aromatic substitution (SNAr) polymerization, where the chlorine atoms of DCDNT are displaced by a nucleophilic donor co-monomer. Researchers have reported the polymerization of DCDNT with various donor units, including 3,4-ethylenedioxythiophene (EDOT) and N,N'-di-sec-butyl-p-phenylenediamine.[1][4]
***dot graph "Polymerization_of_DCDNT" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Caption: Synthetic route to DCDNT-based donor-acceptor copolymers.
However, these early syntheses revealed a critical challenge that has significantly hampered device development: poor solubility . The polymers were reported to be insoluble in common organic solvents.[1][4] This is a major bottleneck for organic electronics, as most fabrication techniques (e.g., spin-coating, inkjet printing) require the polymer to be dissolved to cast uniform, high-quality thin films.
Causality of Insolubility: The potent electron-accepting nature of the DCDNT unit leads to strong intermolecular donor-acceptor interactions. This, combined with a likely rigid polymer backbone, promotes tight chain packing and aggregation, which overwhelms the solubilizing effect of typical side chains on the co-monomer, leading to intractable materials. While strong intermolecular packing is desirable for efficient charge transport, it is counterproductive if it prevents the material from being processed into a device in the first place. This issue is the primary reason for the conspicuous absence of device performance data for this polymer class in the scientific literature.
Benchmarking Against High-Performance Polymer Families
To appreciate the performance level that soluble DCDNT-based polymers would need to achieve, it is essential to benchmark them against established, high-performance n-type and ambipolar polymer systems. The two most prominent classes are based on Naphthalene Diimide (NDI) and Diketopyrrolopyrrole (DPP).
Naphthalene Diimide (NDI)-Based Polymers
NDI-based polymers are the workhorses of n-type organic electronics. The well-known polymer P(NDI2OD-T2), for example, is commercially available and consistently delivers high performance.
Diketopyrrolopyrrole (DPP)-Based Polymers
DPP-based polymers are renowned for their versatility and exceptionally high charge carrier mobilities. While many exhibit record-breaking p-type performance, careful molecular design can yield materials with impressive n-type or balanced ambipolar transport.[1]
| Polymer Class | Representative Polymer | Device Type | Mobility (μ) (cm²/Vs) | Ion/Ioff Ratio | Reference(s) |
| NDI-Based | P(NDI2OD-T2) | n-type OFET | 0.2 - 1.5 | > 10⁵ | [5][6] |
| NDI-Based | gNDI-Br₂ (small molecule) | n-type OECT | 6.4 x 10⁻⁴ | - | [7] |
| DPP-Based | DPP-Thiophene Copolymers | p-type OFET | > 10 | > 10⁶ | [1] |
| DPP-Based | Pyridine-flanked DPP | n-type OFET | up to 3.0 | ~10⁵ | [1][8] |
| DPP-Based | Fused DPP Derivative | Ambipolar OFET | μh = 2.23, μe = 1.08 | ~10⁵ | [2] |
Table 1: Performance of Benchmark NDI- and DPP-Based Polymers in Transistors. This table highlights the high mobilities and on/off ratios that define the current state-of-the-art. For a new DCDNT-based polymer to be competitive, it would need to exhibit electron mobilities approaching or exceeding 0.1 cm²/Vs while maintaining a high on/off ratio.
Pathways Forward: A Roadmap to Soluble DCDNT Polymers
The primary hurdle for the DCDNT polymer family is not one of intrinsic electronic potential but of materials processability. Overcoming the solubility challenge is the critical next step. Drawing from successful strategies in other polymer systems, we propose the following research directions:
-
Systematic Side-Chain Engineering: The most powerful tool for tuning solubility is the modification of aliphatic side chains.[4][9] Instead of simple linear chains on the donor co-monomer, future work should focus on:
-
Branched Chains: Introducing bulky, branched alkyl chains (e.g., 2-ethylhexyl, 2-octyldodecyl) can effectively disrupt π-π stacking and increase the entropy of mixing, significantly improving solubility.[10]
-
Symmetrically Substituted Chains: Attaching multiple side chains around the polymer backbone can create a solubilizing "sheath" that prevents excessive aggregation.
-
Polar Side Chains: Incorporating oligo(ethylene glycol) or other polar side chains can alter the solubility parameter of the polymer, making it soluble in a different range of solvents.[4]
-
-
Copolymerization and Backbone Design:
-
Introducing "Kinked" Monomers: Incorporating non-linear or "kinked" co-monomers into the polymer backbone can disrupt the chain's linearity and planarity, reducing the driving force for aggregation and improving solubility.
-
Random Copolymerization: Synthesizing random copolymers with a third, highly solubilizing monomer unit can break the regularity of the D-A alternation, which often enhances solubility at the cost of some long-range order.
-
-
Advanced Solubility Control: For fundamental studies, techniques like Dopant-Induced Solubility Control (DISC) could be explored. Here, a dopant renders the polymer insoluble for processing, and is later removed to restore its intrinsic properties, allowing for complex device architectures.[11][12]
Experimental Protocol: Standardized OFET Fabrication and Characterization
Once soluble DCDNT-based polymers are synthesized, they must be evaluated using standardized device fabrication and testing protocols to allow for meaningful comparison across the field.
***dot graph "OFET_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Caption: Workflow for benchmarking new DCDNT-based polymers.
OFET Fabrication (Bottom-Gate, Top-Contact Architecture)
This architecture is a widely used standard for initial material screening.
***dot graph "OFET_Device" { layout=dot; rankdir="TB"; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead=none];
}
Caption: Diagram of a bottom-gate, top-contact OFET.
-
Substrate Preparation:
-
Begin with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The doped Si serves as the gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen (N₂).
-
Causality: This rigorous cleaning is critical to remove organic and particulate contaminants, ensuring a pristine dielectric surface for uniform film formation and minimizing charge traps at the semiconductor-dielectric interface.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octyltrichlorosilane (OTS). This is typically done by immersing the substrates in a dilute OTS solution in an anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
Causality: OTS treatment renders the hydrophilic SiO₂ surface hydrophobic, improving the molecular ordering of the deposited polymer film and reducing interfacial charge traps, which often leads to higher charge carrier mobility.
-
-
Polymer Film Deposition:
-
Prepare a solution of the DCDNT-based polymer in a suitable high-boiling-point solvent (e.g., chlorobenzene, o-dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the polymer film onto the substrate via spin-coating inside a nitrogen-filled glovebox. Typical parameters are 1500-3000 rpm for 60 seconds.
-
Causality: Spin-coating allows for the formation of uniform thin films. Using an inert atmosphere prevents premature degradation of the n-type material by oxygen and moisture.
-
-
Thermal Annealing:
-
Anneal the polymer film on a hotplate inside the glovebox at a temperature optimized for the specific polymer (e.g., 120-200 °C) for 10-30 minutes.
-
Causality: Annealing provides thermal energy that allows polymer chains to rearrange into more ordered, crystalline domains, which is crucial for efficient intermolecular charge hopping and achieving high mobility.
-
-
Electrode Deposition:
-
Using a shadow mask to define the channel length (L) and width (W), thermally evaporate top-contact source and drain electrodes. Gold (Au) is typically used for its high work function and stability. A thin adhesion layer (e.g., Cr or MoOₓ) may be required.
-
Causality: Top-contact architecture minimizes potential damage to the organic semiconductor during the deposition process. The defined channel geometry (L and W) is essential for accurate mobility calculations.
-
OFET Characterization
All electrical measurements should be performed under an inert (N₂) atmosphere using a semiconductor parameter analyzer connected to a probe station.
-
Output Characteristics:
-
Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
This provides a qualitative assessment of transistor behavior, showing linear and saturation regimes.
-
-
Transfer Characteristics:
-
Measure ID as a function of VGS at a constant, high VDS (in the saturation regime, e.g., VDS = 60 V).
-
These curves are used to extract the key performance metrics.
-
-
Parameter Extraction:
-
Field-Effect Mobility (μ): Calculated from the slope of the (ID)1/2 vs. VGS plot in the saturation regime using the equation: ID = (W / 2L) * Ci * μ * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage.
-
Current On/Off Ratio (Ion/Ioff): The ratio of the maximum ID (on-state) to the minimum ID (off-state) from the transfer curve.
-
Threshold Voltage (Vth): The VGS at which the transistor begins to conduct, typically extracted from the x-intercept of the linear fit to the (ID)1/2 vs. VGS plot.
-
Conclusion and Future Outlook
Polymers based on the this compound acceptor unit represent a frontier in the design of n-type organic semiconductors. The powerful electron-withdrawing nature of the dinitro-substituted core promises materials with exceptionally low LUMO levels, a prerequisite for high electron mobility and ambient stability. However, the very intermolecular forces that make these materials electronically promising have, to date, rendered them largely insoluble, creating a significant barrier to their integration into electronic devices.
This guide has framed the current state of the field, highlighting that the immediate challenge is not one of performance, but of processability. By systematically applying proven strategies in side-chain engineering and copolymer design, it should be possible to synthesize a second generation of DCDNT-based polymers that are soluble in common solvents. Once this is achieved, the standardized benchmarking protocols outlined here will provide a clear and rigorous framework for evaluating their true potential. If the solubility challenge can be overcome, DCDNT-based polymers could become a vital new class of materials, helping to close the performance gap between n-type and p-type semiconductors and accelerate the advent of complex, flexible, and low-cost organic electronics.
References
- 1. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nature and Extent of Solution Aggregation Determines the Performance of P(NDI2OD‐T2) Thin‐Film Transistors | Semantic Scholar [semanticscholar.org]
- 7. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reversible optical control of conjugated polymer solubility with sub-micrometer resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2,5-Dichloro-3,4-dinitrothiophene
This document provides a comprehensive, technically grounded protocol for the safe handling and proper disposal of 2,5-Dichloro-3,4-dinitrothiophene (CAS No. 51584-21-5). As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates a rigorous and well-understood approach to chemical waste management. This guide moves beyond mere compliance, offering insights into the chemical rationale behind these essential procedures to ensure every step is a self-validating system of safety.
Executive Summary: Critical Safety & Disposal Profile
Before handling this compound, familiarize yourself with its core hazard profile and the mandatory disposal pathway. This substance is a halogenated nitroaromatic compound, a class of chemicals requiring specialized disposal procedures.
| Parameter | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 51584-21-5 | [1][2] |
| Molecular Formula | C₄Cl₂N₂O₄S | [1][2] |
| Physical Form | Solid | |
| Primary Hazards | Acutely toxic (inferred), skin/eye irritant (inferred). | [3] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids. | [4][5] |
| Required PPE | Safety goggles with side-shields, chemical-resistant gloves, lab coat (impervious/flame-resistant recommended), full-face respirator if dust is generated. | [6] |
| Disposal Pathway | Segregate as Halogenated Organic Solid Waste. Must be disposed of via a licensed hazardous waste contractor, typically through high-temperature incineration. DO NOT dispose of down the drain or in regular trash. | [3][7][8] |
Understanding the Compound: A Hazard-Informed Perspective
-
Acute Toxicity & Irritation: The related compound, 2,5-Dibromo-3,4-dinitrothiophene, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[9] Similarly, other chlorinated thiophene derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, it is imperative to treat this compound as a substance with significant acute toxicity and irritant properties. All handling should be performed within a chemical fume hood to prevent inhalation of dust particles.[6]
-
Environmental Hazard: Dinitrophenyl derivatives can exhibit environmental toxicity. Furthermore, studies on the environmental fate of a similar compound, 2,4-dinitroanisole (DNAN), show that its degradation can lead to byproducts that sorb irreversibly to soil, indicating potential for persistence and long-term environmental impact.[10] This underscores the criticality of preventing its release into the environment.
-
Reactivity & Thermal Stability: Although specific data is lacking, nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures. Thermal decomposition of similar compounds can release toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[4][11] For this reason, disposal requires controlled high-temperature incineration capable of scrubbing these acidic and toxic byproducts.
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins at the point of generation. The causality behind strict waste segregation is both regulatory and economic. Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and preventing the possibility of fuel blending for the non-halogenated portion.[7][12]
Step-by-Step Segregation Procedure:
-
Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container intended only for Halogenated Organic Solid Waste . This container must be made of a material compatible with the chemical (e.g., HDPE or glass) and have a secure, vapor-tight lid.[7]
-
Collect Waste:
-
Solid Waste: Collect any unadulterated this compound powder, or materials heavily contaminated with it (e.g., weighing paper, spatulas, wipers), directly into the designated solid waste container.
-
Contaminated Labware: Disposable labware (pipette tips, tubes) that has come into contact with the compound should be placed in the same container.
-
Solutions: If the compound is in a solvent, it must be disposed of as Halogenated Organic Liquid Waste . Crucially, do not mix this with non-halogenated solvent waste streams like acetone or hexanes.[8]
-
-
Avoid Cross-Contamination: Never use the same container for different waste categories. For instance, do not mix this halogenated compound with aqueous waste, strong acids, or bases.[7][8]
Waste Containment and Labeling: A System of Record
Proper containment and labeling are mandated by regulatory bodies like the EPA under the Resource Conservation and Recovery Act (RCRA) and are essential for the safety of all personnel who will handle the container.
Protocol for Containment and Labeling:
-
Container Integrity: Ensure the waste container is in good condition, free from cracks or defects, and is kept closed at all times except when adding waste.[7]
-
Labeling: Affix a hazardous waste label to the container before adding the first particle of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its CAS number "51584-21-5."
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first piece of waste is added).
-
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.
The Disposal Pathway: From Laboratory to Destruction
The definitive disposal route for this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This method is necessary to ensure the complete destruction of the chlorinated and nitroaromatic structure, which would otherwise pose a long-term environmental threat.
Disposal Workflow Visualization
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure Response
Accidents during handling require immediate and correct action to mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep or scoop up the material, avoiding dust generation.[6] Place it into the designated halogenated solid waste container. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spill: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Prevent the material from entering drains or waterways.[6]
References
- 1. 51584-21-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. echemi.com [echemi.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 2,5-Dibromo-3,4-dinitrothiophene 99 GC 52431-30-8 [sigmaaldrich.com]
- 10. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



